3-(Ethylthio)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQWEIGOXKOQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061965 | |
| Record name | m-(Ethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783-82-0 | |
| Record name | 3-(Ethylthio)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-(ethylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-(Ethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Ethylthio)aniline (CAS: 1783-82-0) for Advanced Research and Drug Development
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-(Ethylthio)aniline, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Its purpose is to move beyond basic data, offering insights into its synthesis, properties, and strategic application in modern pharmaceutical design.
Core Compound Identity and Significance
This compound, registered under CAS Number 1783-82-0, is an aromatic amine and thioether.[1] Structurally, it is an aniline ring substituted at the meta-position with an ethylthio (-SCH₂CH₃) group. This specific substitution pattern makes it a valuable building block in organic synthesis. The presence of three key functional regions—the nucleophilic amino group, the aromatic ring susceptible to electrophilic substitution, and the modifiable thioether linkage—provides a versatile scaffold for creating complex molecular architectures.
In the context of drug development, aniline derivatives are foundational to a vast range of pharmaceuticals, including antibiotics, analgesics, and anti-cancer agents.[2][3][4] The strategic introduction of a thioether moiety, as seen in this compound, is a deliberate design choice. It significantly alters the parent aniline's electronic properties and lipophilicity, which can be leveraged to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile, such as receptor binding, metabolic stability, and bioavailability.[5][6]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical for predicting its behavior in reactions and biological systems. The data for this compound and its close analogue, 3-(Methylthio)aniline, are summarized below.
| Property | Value | Source |
| CAS Number | 1783-82-0 | [1] |
| Molecular Formula | C₈H₁₁NS | [7] |
| Molecular Weight | 153.25 g/mol | [8] |
| Appearance | Clear, colorless to yellow/brown liquid | [9] |
| Boiling Point | 163-165 °C at 16 mmHg (for 3-(Methylthio)aniline) | |
| Density | 1.13 g/mL at 25 °C (for 3-(Methylthio)aniline) | |
| Refractive Index | n20/D 1.637 (for 3-(Methylthio)aniline) | |
| SMILES | CCSC1=CC=CC(=C1)N | [7] |
| InChI Key | DBQWEIGOXKOQAG-UHFFFAOYSA-N | [7] |
Note: Some physical properties are referenced from the closely related 3-(methylthio)aniline due to limited specific data for the ethyl derivative. These values serve as a reliable estimate.
Synthesis Protocol and Mechanistic Considerations
The synthesis of aryl thioethers like this compound can be achieved through several reliable methods. A common and effective approach involves the S-alkylation of a corresponding thiophenol. The following protocol is a robust method adaptable for laboratory scale.
Experimental Protocol: Synthesis via S-Alkylation
Objective: To synthesize this compound from 3-aminothiophenol.
Reaction Scheme: 3-Aminothiophenol + Ethyl Halide (e.g., Ethyl Bromide) --(Base)--> this compound
Materials:
-
3-Aminothiophenol
-
Ethyl Bromide (or Ethyl Iodide)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol (or other suitable polar aprotic solvent)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminothiophenol (1.0 eq) in ethanol. Add a suitable base such as powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir at room temperature for 30 minutes. The purpose of the base is to deprotonate the thiol group, forming the more nucleophilic thiophenoxide anion. This step is critical for an efficient S-alkylation rather than N-alkylation.
-
Alkylation: Slowly add ethyl bromide (1.1 eq) to the reaction mixture. Upon addition, heat the mixture to a gentle reflux (approximately 60-70 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and extract the aqueous mixture three times with diethyl ether. The organic layers are combined. This separates the organic product from inorganic salts.
-
Washing and Drying: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the diethyl ether by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for this compound.
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a molecular scaffold. The aniline moiety is a well-established pharmacophore, while the meta-substituted ethylthio group serves as a powerful modulator of physicochemical properties.
Causality in Molecular Design:
-
Lipophilicity Modulation: The ethylthio group increases the lipophilicity (logP) compared to a simple aniline or aminophenol. This is a critical parameter for controlling a drug's ability to cross cell membranes and its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Blocking: The thioether linkage is generally more resistant to metabolic oxidation than an alkoxy group. Placing it at the meta-position can also sterically hinder enzymatic access to the aromatic ring, potentially blocking common sites of metabolic hydroxylation and improving the drug's half-life.
-
Hydrogen Bonding: While the sulfur atom is a weak hydrogen bond acceptor, its presence influences the overall electronic distribution and conformation of the molecule, which can subtly alter interactions with target proteins.
-
Synthetic Handle: The amino group can be readily converted into a wide array of functional groups (amides, sulfonamides, ureas) to explore the target's binding pocket, while the thioether can be oxidized to a sulfoxide or sulfone, creating new analogues with different solubility and electronic properties.
Caption: Role of this compound in drug design logic.
Comprehensive Safety and Handling Protocol
As with many aniline derivatives, this compound is a hazardous substance and requires strict handling protocols.[10][11] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.[11]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator with an organic vapor cartridge, especially when working outside a fume hood or with heated material.[11]
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
Handling and Storage:
-
Handling: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Caption: Laboratory safety workflow for handling hazardous aniline derivatives.
References
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- Sigma-Aldrich. 3-(Methylthio)aniline 97.
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3-(Ethylthio)aniline molecular structure and weight
An In-Depth Technical Guide to 3-(Ethylthio)aniline: Molecular Structure, Properties, and Applications in Drug Discovery
Abstract
This compound, a substituted aromatic amine, represents a versatile chemical scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of an aniline moiety, critical for forming a wide range of pharmacologically active structures, and an ethylthio group, which modulates lipophilicity and provides a site for metabolic activity or further functionalization, makes it a valuable building block. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it offers a detailed, field-proven protocol for its synthesis and discusses its potential applications and strategic importance in the landscape of modern drug development.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section outlines the structural and physical characteristics of this compound.
Molecular Structure and Identifiers
This compound, also known as 3-ethylsulfanylaniline, consists of a benzene ring substituted with an amino group (-NH₂) and an ethylthio group (-S-CH₂CH₃) at the meta position relative to each other. This arrangement dictates its chemical reactivity and three-dimensional conformation.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | 3-Ethylsulfanylbenzenamine | [1] |
| CAS Number | 1783-82-0 | [2] |
| Molecular Formula | C₈H₁₁NS | [1] |
| SMILES | CCSC1=CC=CC(=C1)N | [1] |
| InChI | InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | [1] |
| InChIKey | DBQWEIGOXKOQAG-UHFFFAOYSA-N | [1] |
Molecular Weight and Composition
The precise mass of a compound is critical for quantitative analysis, reaction stoichiometry, and mass spectrometry.
Table 2: Molecular Weight and Mass Data
| Property | Value | Source |
| Average Molecular Weight | 153.25 g/mol | [3] |
| Monoisotopic Mass | 153.06122 Da | [1] |
Physicochemical Properties
These properties are essential for predicting the compound's behavior in various solvents, its potential for crossing biological membranes, and for developing purification methods. Data for the closely related analog, 3-(methylthio)aniline, is provided for reference where direct data is unavailable.
Table 3: Physicochemical Data
| Property | Value | Notes | Source |
| Appearance | Colorless to light yellow liquid | Based on 3-(methylthio)aniline | [4] |
| Boiling Point | 163-165 °C @ 16 mmHg | Data for 3-(methylthio)aniline | |
| Density | ~1.13 g/mL at 25 °C | Data for 3-(methylthio)aniline | |
| XLogP3 (Predicted) | 1.8 | A measure of lipophilicity | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While experimental spectra for this compound are not widely published, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum will confirm the presence of the ethyl group and the substitution pattern on the aromatic ring.
-
Aromatic Protons (δ 6.5-7.2 ppm): Four distinct signals corresponding to the protons on the benzene ring are expected in this region. The splitting patterns (e.g., triplet, doublet of doublets) will be complex due to their meta- and ortho-coupling relationships.
-
Amine Protons (δ ~3.6 ppm): A broad singlet corresponding to the two -NH₂ protons. This peak's position is concentration-dependent and it will disappear upon a D₂O shake.
-
Ethyl Protons (-S-CH₂-CH₃):
-
A quartet at approximately δ 2.8 ppm, corresponding to the methylene (-CH₂-) protons, split by the adjacent methyl group.
-
A triplet at approximately δ 1.2-1.3 ppm, corresponding to the methyl (-CH₃) protons, split by the adjacent methylene group.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected:
-
Aromatic Carbons (δ 110-150 ppm): Six signals will be present. The carbon attached to the nitrogen atom (C-N) will be the most deshielded (~147 ppm), and the carbon attached to the sulfur atom (C-S) will also be significantly downfield.
-
Ethyl Carbons (-S-CH₂-CH₃):
-
Methylene carbon (-CH₂-) signal around δ 27 ppm.
-
Methyl carbon (-CH₃-) signal around δ 15 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch (3300-3500 cm⁻¹): A characteristic pair of sharp peaks for the primary amine (-NH₂), representing symmetric and asymmetric stretching.
-
C-H Aromatic Stretch (~3030 cm⁻¹): Indicates C-H bonds on the benzene ring.
-
C-H Aliphatic Stretch (2850-2975 cm⁻¹): Corresponds to the C-H bonds of the ethyl group.
-
C=C Aromatic Stretch (1500-1600 cm⁻¹): Two or three bands indicating the benzene ring.
-
C-N Stretch (1250-1350 cm⁻¹): Confirms the presence of the aryl amine.
-
C-S Stretch (600-800 cm⁻¹): A weaker absorption indicating the thioether linkage.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 153, corresponding to the exact mass of the molecule.
-
Key Fragments: Common fragmentation pathways would include the loss of an ethyl radical (-CH₂CH₃, M-29) and cleavage of the C-S bond. The odd molecular weight is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]
Synthesis and Purification Protocol
The synthesis of aniline thioethers can be achieved through several routes. A robust and common method involves the alkylation of a corresponding aminothiophenol or the reaction of a thiocyanate precursor. The following protocol is adapted from established methods for preparing aniline thioethers.[6]
Causality of Experimental Choices: This protocol utilizes the reaction of 3-aminothiocyanatobenzene with an ethylating agent in the presence of a base. The thiocyanate is an excellent precursor as it is readily converted to a thiolate anion in situ, which then acts as a nucleophile to attack the ethylating agent (e.g., ethyl iodide). The base is crucial for generating the reactive thiolate. The workup procedure is designed to remove inorganic salts and unreacted starting materials, while final purification by vacuum distillation is effective for obtaining a high-purity liquid product.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3-Aminothiocyanatobenzene (precursor)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Ethyl iodide (C₂H₅I)
-
Ethanol (solvent)
-
Diethyl ether (extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of 3-aminothiocyanatobenzene (1.0 eq) in ethanol.
-
Base Addition: To this solution, add powdered sodium hydroxide (2.0 eq) or triethylamine (2.0 eq). Stir the resulting slurry at room temperature for 10 minutes under a nitrogen atmosphere.
-
Alkylation: Slowly add ethyl iodide (1.1 eq) to the reaction mixture via a dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Take up the resulting residue in deionized water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash once with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the crude residue by vacuum distillation to yield pure this compound.
Self-Validating System & Safety:
-
Purity Validation: The purity of the final product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, GC-MS). The refractive index should also be measured and compared to known values if available.
-
Safety Precautions: Aniline derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[3] All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. Refer to the Safety Data Sheet (SDS) for aniline and thioanisole for detailed handling and disposal information.
Relevance and Applications in Drug Development
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[7][8] Its utility stems from its ability to act as a versatile synthetic handle for introducing a wide array of functionalities.
Expertise & Experience Insights:
-
Bioisosteric Replacement: The aniline amino group is a key hydrogen bond donor and can participate in crucial interactions with biological targets like kinases and GPCRs. The ethylthio group at the meta-position serves to modulate the molecule's overall electronic properties and lipophilicity (LogP). In drug design, substituting a methoxy group with a thioether can alter metabolic stability, as sulfur is metabolized differently than oxygen by cytochrome P450 enzymes. This can be a strategic move to fine-tune a drug candidate's pharmacokinetic profile.
-
Vector for Further Synthesis: The amino group of this compound is a potent nucleophile and can be readily acylated, sulfonated, or used in reductive amination and Buchwald-Hartwig amination reactions. This allows for its incorporation into more complex molecular architectures. For example, reaction with a sulfonyl chloride would produce sulfonamides, a class of drugs with antibacterial and diuretic properties.[8]
-
Scaffold for Targeted Therapeutics: Many kinase inhibitors, a cornerstone of modern cancer therapy, are built upon aniline or aminopyrimidine cores. This compound provides a starting point for developing inhibitors where the ethylthio group can be oriented to occupy a specific hydrophobic pocket within the kinase active site, potentially increasing potency and selectivity.
Aniline and its derivatives are foundational in the synthesis of pharmaceuticals for treating a wide range of conditions, including cancer, infections, and cardiovascular diseases.[9][10] The specific substitution pattern of this compound makes it a non-standard but highly valuable building block for researchers aiming to expand chemical space and optimize lead compounds.
Conclusion
This compound is a strategically important chemical intermediate for professionals in drug discovery and development. Its well-defined molecular structure, characterized by predictable spectroscopic properties, allows for its confident use in complex synthetic pathways. The availability of robust synthesis protocols enables its production with high purity. By leveraging the dual functionality of the amino and ethylthio groups, medicinal chemists can utilize this compound to generate novel molecular entities with fine-tuned pharmacological properties, underscoring its potential to contribute to the development of next-generation therapeutics.
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The Royal Society of Chemistry. Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. [Link]
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GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
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Cheméo. Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). [Link]
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ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
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A Comprehensive Technical Guide to the Synthesis of 3-(Ethylthio)aniline from Benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Ethylthio)aniline is a key structural motif and versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] Its utility stems from the unique electronic properties conferred by the meta-substituted amino and ethylthio groups, which are pivotal for molecular recognition in various biological targets. This guide provides an in-depth exploration of the most logical and field-proven synthetic pathways to construct this molecule, starting from the fundamental feedstock, benzene. We will dissect two primary strategies, with a detailed focus on a robust, multi-step pathway proceeding through a 3-nitrophenyl ethyl sulfide intermediate. This recommended route offers superior control over regiochemistry and functional group compatibility. Each step is detailed with mechanistic insights, step-by-step protocols, and the critical rationale behind experimental choices, ensuring a reproducible and scalable synthesis.
Introduction: Strategic Importance and Synthetic Challenges
Chemical Profile and Significance
This compound, with the molecular formula C₈H₁₁NS, features an aniline core substituted with an ethylthio group at the meta-position.[3] This arrangement is crucial in medicinal chemistry, where the aniline moiety provides a key vector for further functionalization, and the thioether linkage can participate in important interactions with biological targets or serve as a handle for metabolic studies.[4][5] Its derivatives are integral to the development of a range of therapeutic agents, including but not limited to kinase inhibitors, anti-inflammatory drugs, and CNS-active compounds.[1]
Core Synthetic Challenges
Synthesizing this compound from benzene presents two primary regiochemical challenges:
-
1,3-Disubstitution: Both the amino (or its precursor) and ethylthio groups must be installed in a meta relationship on the benzene ring. This requires a strategic use of directing groups throughout the synthesis.
-
Functional Group Intercompatibility: The synthetic route must accommodate the different reactivities of the amino and thioether groups. For instance, the nucleophilic and easily oxidized nature of the thiol and amino groups necessitates careful planning of the reaction sequence, often involving the use of protecting groups or precursor functionalities.
This guide will focus on a synthetic strategy that leverages the powerful meta-directing effect of a nitro group to overcome these challenges effectively.
Recommended Synthesis Pathway: The 3-Nitrophenyl Ethyl Sulfide Route
This pathway is recommended for its logical flow, high regiochemical control, and the robustness of each constituent reaction. The core strategy involves installing a nitro group first, which deactivates the ring and directs subsequent substitution to the meta position. The thioether is constructed before the final reduction of the nitro group to the target aniline.
Diagram of the Recommended Synthetic Pathway
Caption: Recommended four-step synthesis of this compound from benzene.
Step 1: Nitration of Benzene to Nitrobenzene
Causality: The initial step introduces a nitro (-NO₂) group onto the benzene ring. This is fundamentally important for two reasons: it is a powerful meta-directing group for subsequent electrophilic substitutions, and it serves as a convenient precursor to the final amine functionality.[6][7]
Protocol:
-
To a stirred, cooled (0-10 °C) mixture of 60 mL of concentrated sulfuric acid (H₂SO₄), slowly add 40 mL of concentrated nitric acid (HNO₃). Maintain the temperature below 15 °C. This creates the "nitrating mixture."
-
In a separate flask equipped with a dropping funnel and a thermometer, place 50 g (0.64 mol) of benzene.
-
Slowly add the nitrating mixture to the benzene over a period of approximately 1 hour, ensuring the reaction temperature is maintained between 50-55 °C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring at 60 °C for an additional hour to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto 500 g of crushed ice and water. The nitrobenzene will separate as a dense, pale-yellow oil.
-
Separate the organic layer, wash it sequentially with water, 5% sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation.
| Parameter | Value | Reference |
| Reactants | Benzene, Conc. HNO₃, Conc. H₂SO₄ | [6] |
| Temperature | 50-60 °C | [6] |
| Typical Yield | 85-95% | [7] |
Step 2: Meta-Chlorination of Nitrobenzene
Causality: With the nitro group in place, we can now introduce a halogen at the meta-position via electrophilic aromatic substitution. The nitro group deactivates the ring, requiring harsher conditions than the chlorination of benzene, but it reliably directs the incoming electrophile (Cl⁺) to the C-3 position. This chloro-substituent will serve as a leaving group for the subsequent nucleophilic substitution.
Protocol:
-
Charge a three-necked flask, equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, with 123 g (1.0 mol) of nitrobenzene and 5 g (0.03 mol) of anhydrous ferric chloride (FeCl₃) as the Lewis acid catalyst.
-
Heat the mixture to 45-50 °C.
-
Bubble dry chlorine gas (Cl₂) through the stirred mixture. The reaction is exothermic and may require cooling to maintain the temperature below 60 °C.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete when the desired conversion is reached, minimizing the formation of dichlorinated byproducts.
-
Once complete, cool the reaction mixture and purge with air or nitrogen to remove excess chlorine and HCl gas.
-
Wash the crude product with water, followed by a dilute sodium hydroxide solution to remove the catalyst, and then water again.
-
Dry the organic layer and purify by vacuum distillation to isolate 3-chloronitrobenzene.
| Parameter | Value | Reference |
| Reactants | Nitrobenzene, Cl₂, FeCl₃ (catalyst) | General Organic Chemistry Principles |
| Temperature | 45-60 °C | N/A |
| Typical Yield | ~85% (of monochlorinated product) | N/A |
Step 3: Nucleophilic Thioethylation
Causality: This step displaces the chloride with a sulfur nucleophile. A convenient and efficient method is to react 3-chloronitrobenzene with sodium ethanethiolate (NaSEt). This can be generated in situ from ethanethiol and a base, or prepared beforehand. This is a nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the electron-withdrawing nitro group.
Protocol:
-
In a flask under a nitrogen atmosphere, dissolve 28 g (0.5 mol) of sodium hydrosulfide (NaSH) in 200 mL of a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]
-
To this solution, slowly add 15.7 g (0.1 mol) of 3-chloronitrobenzene.
-
Heat the mixture to 100 °C and stir for 10-12 hours. This step forms the intermediate 3-nitrothiophenol.[8]
-
Cool the reaction mixture to room temperature. Add 16.3 g (0.15 mol) of ethyl bromide (EtBr).
-
Stir the mixture at room temperature for 4-6 hours until the S-alkylation is complete (monitored by TLC or GC).
-
Pour the reaction mixture into a large volume of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-nitrophenyl ethyl sulfide.[9] This product can be purified by column chromatography if necessary.
| Parameter | Value | Reference |
| Reactants | 3-Chloronitrobenzene, NaSH, Ethyl Bromide | [8] |
| Solvent | DMF | [8] |
| Temperature | 100 °C (thiol formation), RT (ethylation) | [8] |
| Typical Yield | 80-90% | N/A |
Step 4: Reduction of the Nitro Group
Causality: The final step is the reduction of the nitro group to the target primary amine. This is a common and high-yielding transformation. Several reagents can accomplish this, but reduction with a metal in acidic medium (like iron in acetic or hydrochloric acid) is cost-effective and robust.[10] The ethylthio group is stable under these conditions.
Protocol:
-
Set up a flask with a mechanical stirrer and reflux condenser. Add 18.3 g (0.1 mol) of 3-nitrophenyl ethyl sulfide and 200 mL of ethanol.
-
To this solution, add 50 g (0.89 mol) of iron powder and 50 mL of water.
-
Heat the mixture to reflux. Slowly add 10 mL of concentrated hydrochloric acid (HCl) dropwise via an addition funnel. The reaction is exothermic.
-
After the addition is complete, maintain the reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron and iron oxides. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make it basic (pH > 10) by adding a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.[11]
| Parameter | Value | Reference |
| Reactants | 3-Nitrophenyl Ethyl Sulfide, Fe, HCl | [10] |
| Solvent | Ethanol/Water | [10] |
| Typical Yield | >90% | N/A |
Alternative Pathway: The 3-Aminothiophenol Route
An alternative strategy involves the synthesis of 3-aminothiophenol as a key intermediate, which is then ethylated.
Diagram of the Alternative Pathway
Caption: Alternative three-step synthesis from 3-chloronitrobenzene.
Logic & Critique: This route reduces the nitro group before the ethylation step.
-
Step A & B: 3-Chloronitrobenzene is converted to 3-nitrothiophenol, which is then reduced to 3-aminothiophenol.[12]
-
Step C: The thiol group of 3-aminothiophenol is then selectively ethylated.
Causality and Challenges: While viable, this pathway presents challenges. 3-Aminothiophenol is highly susceptible to oxidation, forming the corresponding disulfide, which can complicate purification and subsequent reactions. Furthermore, the presence of the nucleophilic amino group in the final ethylation step can lead to N-ethylation as a side product, potentially reducing the yield of the desired S-ethylated product unless reaction conditions are carefully controlled or the amine is protected. For these reasons, the first pathway is generally preferred for its superior control and predictability.
Purification and Characterization of this compound
Purification: The final product is typically a high-boiling liquid and is best purified by vacuum distillation . For high-purity applications, column chromatography on silica gel can be employed. Old or discolored samples of anilines can often be purified by distillation from a small amount of zinc dust to prevent oxidation.[13][14]
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~6.6-7.2 ppm), NH₂ protons (broad singlet, ~3.6 ppm), -S-CH₂- protons (quartet, ~2.9 ppm), -CH₃ protons (triplet, ~1.3 ppm). |
| ¹³C NMR | Signals corresponding to 6 distinct aromatic carbons, and 2 aliphatic carbons of the ethyl group. |
| IR Spec. | Characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching (~2850-3100 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹).[15] |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (153.24 g/mol ).[3] |
Conclusion
The synthesis of this compound from benzene is most effectively and reliably achieved through a four-step sequence involving nitration, meta-chlorination, nucleophilic thioethylation, and a final nitro group reduction. This pathway maximizes regiochemical control by leveraging the directing effects of the nitro group and protects the sensitive amine functionality as a nitro group until the final step. This strategic approach minimizes side reactions and ensures a high overall yield of the target molecule, making it a superior choice for both laboratory-scale synthesis and potential industrial scale-up.
References
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Newman, M. S., & Hetzel, F. W. (1971). 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. doi:10.15227/orgsyn.051.0139. Available at: [Link]
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Quora. (2020). How to create a 3-ethylaniline from a benzene ring. Retrieved from [Link]
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Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]
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Quora. (2018). How is benzene converted into 3 hydroxy phenol? Retrieved from [Link]
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Rasayan Journal of Chemistry. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]
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HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
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GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
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ResearchGate. (n.d.). The structure of 3-(methylthio)aniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
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MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
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YouTube. (2024). Mastering Aniline: Step-by-Step Preparation from Benzene. Retrieved from [Link]
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Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
Filo. (2023). Synthesize the following: m-Nitrophenol from benzene. Retrieved from [Link]
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Quora. (2017). How do you convert benzene to aniline? Retrieved from [Link]
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Bloom Tech. (2023). Can Aniline Be Used In Drug Development? Retrieved from [Link]
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Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]
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-
PubChem. (n.d.). 3-(Methylthio)aniline. Retrieved from [Link]
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Physical and chemical properties of 3-(ethylthio)aniline
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(Alkylthio)anilines for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive examination of the physical, chemical, and spectroscopic properties of 3-(ethylthio)aniline and its close, more extensively documented analog, 3-(methylthio)aniline. Aniline scaffolds are fundamental in medicinal chemistry, yet their inclusion often presents challenges related to metabolic instability and toxicity.[1] The incorporation of a thioether moiety at the meta-position offers a strategic modification to modulate physicochemical properties, metabolic pathways, and target engagement. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of these valuable building blocks, supported by experimental data, established protocols, and an exploration of their chemical reactivity.
Introduction: Strategic Value in Medicinal Chemistry
The Aniline Scaffold in Drug Discovery
Anilines are prevalent structural motifs in a vast array of pharmacologically active agents, prized for their synthetic versatility and ability to form key interactions with biological targets.[1][2] However, the aniline group is often associated with metabolic liabilities, including oxidative metabolism that can lead to reactive intermediates or rapid clearance.[1] Consequently, medicinal chemists frequently seek to modify the aniline ring to fine-tune its electronic properties, mitigate toxicity, and improve its overall pharmacological profile.[1]
The Thioether Moiety: A Modulator of Physicochemical Properties
The introduction of a thioether (-SR) group is a powerful strategy in drug design. It increases lipophilicity, influencing a compound's solubility and ability to cross biological membranes. Critically, the sulfur atom is susceptible to oxidation, forming sulfoxide and sulfone metabolites.[3] This metabolic handle can be exploited to alter clearance rates or even design prodrugs. The electronic character of the thioether—mildly deactivating through induction but activating via resonance—also subtly influences the reactivity and basicity of the aniline core.
Focus of this Guide: this compound and 3-(Methylthio)aniline
This guide focuses on this compound. Due to the greater abundance of published data for its close analog, 3-(methylthio)aniline, data for the latter will be used as a primary reference to provide a robust and well-documented profile. Properties and data specific to this compound are included where available to draw direct comparisons.
Molecular Structure and Identification
Correctly identifying and characterizing a chemical entity is the foundation of all subsequent research. The structural details and standard identifiers for both this compound and 3-(methylthio)aniline are provided below.
Caption: 2D structures of this compound and 3-(methylthio)aniline.
Table 1: Chemical Identification Parameters
| Identifier | This compound | 3-(methylthio)aniline |
| CAS Number | 53055-32-6 (representative) | 1783-81-9[4] |
| Molecular Formula | C₈H₁₁NS[5] | C₇H₉NS[6] |
| Molecular Weight | 153.25 g/mol [7] | 139.22 g/mol [8] |
| IUPAC Name | This compound | 3-(methylsulfanyl)aniline[6] |
| Synonyms | 3-ethylsulfanylaniline[5] | 3-Aminothioanisole, m-Thioanisidine[8] |
| InChI | InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3[5] | InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 |
| SMILES | CCSC1=CC=CC(=C1)N[5] | CSc1cccc(N)c1 |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Table 2: Summary of Physicochemical Data
| Property | 3-(methylthio)aniline | Source(s) |
| Appearance | Clear, colorless to yellow or dark brown liquid | [4][6][9] |
| Boiling Point | 163-165 °C @ 16 mmHg | [4][9] |
| Melting Point | -6 °C | [10] |
| Density | 1.13 g/mL @ 25 °C | [9] |
| Refractive Index (n²⁰/D) | 1.637 - 1.645 | [6][9] |
| Flash Point | 113 °C (closed cup) | |
| logP (predicted) | 1.99 | [8] |
| UV max (in EtOH) | 226 nm, 300 nm | [9] |
Solubility and Lipophilicity
The predicted octanol-water partition coefficient (logP) of approximately 1.99 for 3-(methylthio)aniline suggests moderate lipophilicity.[8] This property is often a good starting point for drug candidates, balancing aqueous solubility with the ability to permeate lipid membranes. The ethylthio analog is predicted to be slightly more lipophilic (XlogP of 1.8 for the 2-isomer, a reasonable proxy).[7] These compounds are generally soluble in common organic solvents.[2]
Chemical Properties and Reactivity
The reactivity of 3-(alkylthio)aniline is dictated by the interplay between the electron-donating amino group, the aromatic ring, and the thioether moiety.
Caption: General synthetic workflow for 3-(methylthio)aniline.
Protocol: Monitoring Thioether Oxidation via Thin-Layer Chromatography (TLC)
This protocol provides a self-validating system to assess the chemical stability of the thioether moiety towards oxidation, a critical parameter for shelf-life and formulation studies.
Objective: To qualitatively determine the rate of oxidation of this compound to its corresponding sulfoxide.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel TLC plates (F₂₅₄)
-
Developing chamber, capillaries, UV lamp (254 nm)
Procedure:
-
Prepare Stock Solution: Dissolve ~10 mg of this compound in 1 mL of methanol.
-
Reaction Setup: In a small vial, add 200 µL of the stock solution. Add 10 µL of 30% H₂O₂. This is the T=reaction sample.
-
Control Setup: In a separate vial, add 200 µL of the stock solution and 10 µL of water. This is the T=control sample.
-
TLC Spotting: On a single TLC plate, spot the initial stock solution (T=0), the T=control, and the T=reaction sample at different time points (e.g., T=5 min, T=30 min, T=60 min).
-
Development: Develop the TLC plate in a chamber pre-saturated with a mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes, optimization may be required).
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.
-
Analysis: The starting material, this compound, will have a specific retention factor (Rf). The more polar sulfoxide product will appear as a new spot with a lower Rf value. The intensity of the new spot over time in the T=reaction lane compared to the T=control lane indicates the susceptibility to oxidation.
Expected Outcome: The appearance and intensification of a new, lower-Rf spot over time in the reaction sample confirms the formation of the more polar sulfoxide, providing a validated visual assessment of reactivity.
Safety, Handling, and Storage
Proper handling of 3-(alkylthio)aniline is essential due to its potential hazards.
Table 3: Hazard Identification
| Hazard Statement | Classification | Source(s) |
| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | [7][11] |
| H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] |
| Toxicity | Moderately toxic by ingestion | [9] |
-
Handling and PPE: Work should be conducted in a well-ventilated fume hood. [10]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [11][12]Avoid inhalation of vapors and direct contact with skin and eyes. [10]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [12]Keep away from heat, sparks, and open flames. [10][13]* Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates. [12][13]
Conclusion and Relevance in Drug Discovery
This compound and its methyl analog are valuable intermediates for drug discovery and development. Their physicochemical profile, characterized by moderate lipophilicity and defined chemical reactivity, provides a solid foundation for building novel molecular entities. The amino group serves as a versatile synthetic handle for library generation, while the thioether moiety offers a site for metabolic modulation and fine-tuning of pharmacokinetic properties. A thorough understanding of its reactivity—particularly the potential for oxidation and its behavior in electrophilic aromatic substitution—is crucial for its effective application. By leveraging the properties outlined in this guide, researchers can strategically incorporate this scaffold to address challenges in drug design and develop safer, more effective therapeutics.
References
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- Santa Cruz Biotechnology. (n.d.). 3-(Methylthio)aniline.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Methylthio)aniline.
- PubChemLite. (n.d.). This compound (C8H11NS).
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-(Methylthio)aniline.
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An In-Depth Technical Guide to the Safe Handling of 3-(Ethylthio)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Hazard Profile
3-(Ethylthio)aniline is an aniline derivative that presents a significant hazard profile requiring meticulous handling and a thorough understanding of its toxicological properties. As a substance belonging to the aromatic amine class, its primary dangers are associated with high acute toxicity via oral, dermal, and inhalation routes.[1][2] The compound is a known skin and serious eye irritant.[1][2][3] Akin to its parent compound, aniline, there is a strong basis to suspect potential for long-term systemic effects, including damage to blood-forming organs (specifically the risk of methemoglobinemia), and it should be handled as a suspected mutagen and carcinogen.[4][5] This guide provides a risk-based framework for the safe use of this compound, moving beyond simple procedural lists to explain the causality behind recommended safety protocols. The central tenet of this document is the implementation of a self-validating system of controls to protect laboratory personnel, ensure experimental integrity, and maintain regulatory compliance.
Section 2: Compound Identification and Physical Properties
A clear identification of the material is the foundation of safety. The following table summarizes the key identifiers and physical data for this compound.
| Property | Value | Source |
| IUPAC Name | 3-(ethylthio)benzenamine | PubChem |
| Synonyms | 3-Ethylaniline, 3-Ethylphenylamine | Fisher Scientific[6] |
| CAS Number | 587-02-0 | Fisher Scientific[6] |
| Molecular Formula | C₈H₁₁NS | PubChem[2] |
| Molecular Weight | 153.25 g/mol | PubChem[2] |
| Appearance | Brown liquid with an unpleasant odor.[7] | TCI Chemicals, Santa Cruz Biotechnology |
| Flash Point | 85 °C / 185 °F | Fisher Scientific[6] |
Section 3: Comprehensive Hazard Analysis & GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is critical for performing accurate risk assessments. The primary health threat is its high acute toxicity; absorption through the skin is a particularly insidious route of exposure that can lead to systemic effects.
| GHS Classification | Hazard Class & Category | Hazard Statement |
| Acute Toxicity | Acute Tox. 3 (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1] |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation.[1][2][3] |
| Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction.[7] |
| Mutagenicity | Muta. 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Carc. 2 | H351: Suspected of causing cancer. |
| Target Organ Toxicity | STOT RE 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. |
| Aquatic Hazard | Aquatic Acute 1 | H410: Very toxic to aquatic life with long lasting effects. |
Toxicological Narrative: The systemic toxicity of aniline derivatives often manifests as methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This leads to cyanosis (a bluish discoloration of the skin) and oxygen starvation of tissues.[7] Symptoms can be delayed for several hours post-exposure, which underscores the need for immediate medical attention following any suspected contact, even in the absence of initial symptoms.[7]
Section 4: The Hierarchy of Controls - A Risk Mitigation Framework
Effective safety management prioritizes intrinsic hazard control over reliance on personal protective equipment (PPE). The Hierarchy of Controls is a fundamental risk management principle that provides a systematic approach to mitigating hazards.
Caption: The Hierarchy of Controls, prioritizing the most effective measures.
For this compound, applying this hierarchy means:
-
Substitution: The most effective control. Before use, a thorough review must be conducted to determine if a less toxic reagent can achieve the desired scientific outcome.
-
Engineering Controls: If substitution is not feasible, the primary method of exposure control is physical isolation. All work must be performed in a certified chemical fume hood or a glove box to prevent inhalation of vapors.[1][8][9]
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing mandatory training for all users, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, never as the sole means of protection.
Section 5: Standard Operating Procedures for Safe Handling
The following protocols are mandatory for all personnel working with this compound.
Engineering Controls Protocol
-
Verify Fume Hood Certification: Before starting work, confirm that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Work Zone: Conduct all manipulations at least 6 inches inside the sash.
-
Sash Position: Keep the sash as low as possible during the experiment.
-
Accessibility: Ensure a safety shower and eyewash station are unobstructed and readily accessible.[8]
Personal Protective Equipment (PPE) Protocol
This table outlines the minimum required PPE. The causality is to create a complete barrier against dermal, ocular, and respiratory exposure.
| Body Part | PPE Specification | Rationale and Standard |
| Hands | Double-gloving with nitrile or neoprene gloves.[7] | Provides a barrier against accidental skin contact. Nitriles offer good splash protection, but prolonged contact requires more robust materials like neoprene. Check manufacturer's compatibility data.[9] |
| Eyes/Face | Tight-fitting chemical splash goggles and a full-face shield.[1][8] | Protects against splashes and vapors. Goggles prevent liquids from entering under the lens; a face shield protects the entire face. Must meet ANSI Z87.1 or EN166 standards. |
| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin exposure from spills. The lab coat should be fully buttoned.[9] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be required if there is a risk of exposure exceeding limits, such as during a large spill.[1][7] | Protects against inhalation of toxic vapors. Use requires enrollment in a respiratory protection program with medical clearance and fit-testing.[10] |
General Hygiene and Handling Practices
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][11]
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[8]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][4][8] Contaminated work clothing should not be allowed out of the workplace.[4]
Section 6: Storage & Incompatibility
Improper storage is a common source of laboratory incidents. The goal is to maintain chemical stability and prevent dangerous reactions.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8] The storage area should be a designated poison or toxics cabinet.[8]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture, which can cause degradation.[8] Storing under an inert gas like argon or nitrogen is recommended for long-term stability.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.
Chemical Incompatibilities: Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
| Incompatible Material Class | Specific Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides, Chromates | Can cause violent, exothermic reactions, leading to fire or explosion.[7][8][12] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | Can react violently, generating heat and potentially toxic fumes.[8][12] |
| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Vigorous, exothermic reactions are possible.[6][7][13] |
Section 7: Emergency Response Protocols
A clear, rehearsed emergency plan is essential. All personnel must be trained on these procedures.
Caption: A decision-making workflow for responding to chemical incidents.
Spill Management
The response protocol is dictated by the size and location of the spill.
Minor Spill (<1 Liter, contained within a fume hood):
-
Alert: Alert personnel in the immediate area.[14]
-
PPE: Ensure you are wearing the full PPE outlined in Section 5.2.
-
Containment: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[7][8][15] Do not use combustible materials like sawdust.[15]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[16]
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.[15][16]
-
Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.[15][16]
Major Spill (>1 Liter, or any spill outside a fume hood):
-
EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.[10][15]
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
CALL FOR HELP: From a safe location, call 911 and your institution's Environmental Health & Safety (EHS) department.[14][15][16]
-
REPORT: Provide responders with the chemical name, quantity spilled, location, and a copy of the Safety Data Sheet (SDS).
Fire Response
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][7][11] Water spray can be used to cool containers, but a solid stream of water may spread the chemical.[11][12]
-
Hazardous Combustion Products: Fires involving this compound will produce highly toxic gases, including oxides of nitrogen (NOx), sulfur (SOx), and carbon (CO, CO₂).[6][7]
-
Action: Do not attempt to fight a fire unless you are trained to do so. For any fire that cannot be extinguished in seconds, activate the building fire alarm, evacuate, and call 911.[12]
First Aid Measures: A Protocol for Immediate Action
Immediate and correct first aid is critical to mitigating the toxic effects. Medical attention must be sought for all exposures.
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[1][4][8]
-
Skin Contact: Speed is essential. Immediately remove all contaminated clothing and shoes.[1][8] Flush the affected skin with copious amounts of water and soap for at least 15-30 minutes.[4][8] Seek immediate medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[1][4] Remove contact lenses if present and easy to do.[1][4] Call for immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][4] If the person is conscious, give them a small amount of water to drink. Call a Poison Control Center or physician immediately.[1][4]
Section 8: Waste Disposal
All this compound waste, including empty containers and cleanup debris, is considered hazardous waste.
-
Waste Classification: This material is classified as a toxic and potentially ignitable hazardous waste.[8]
-
Collection: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[7][8] All disposal must be in strict accordance with local, state, and federal regulations.[7][8]
Section 9: References
-
Safety Data Sheet for Aniline. (Generic). [Link]
-
Aniline Standard Operating Procedure. University of Washington. [Link]
-
2-(Ethylthio)aniline. PubChem, National Institutes of Health. [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
SAFETY DATA SHEET for 4-(Ethylthio)aniline hydrochloride. Aladdin Biochemical Technology. [Link]
-
Chemical Spill Cleanup Guidelines. Rowan University. [Link]
-
Aniline Standard Operating Procedure. Washington State University. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Aniline and its salts - Evaluation statement. Australian Government Department of Health. [Link]
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- 15. chemkleancorp.com [chemkleancorp.com]
- 16. sites.rowan.edu [sites.rowan.edu]
A Researcher's Comprehensive Guide to Sourcing 3-(Ethylthio)aniline for Drug Development
For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized chemical starting materials is a critical, yet often challenging, first step in the discovery pipeline. This guide provides an in-depth technical overview of 3-(ethylthio)aniline, a valuable building block in medicinal chemistry. We will explore its commercial availability, key quality considerations, and best practices for sourcing, handling, and utilization in a research setting.
Introduction to this compound: A Scaffold of Interest
This compound, with the CAS number 1783-82-0, belongs to the family of substituted anilines.[1][2] The core aniline structure is a prevalent motif in a vast array of pharmaceuticals, including kinase inhibitors, antimicrobials, and central nervous system agents.[3][4][5] The introduction of an ethylthio- group at the meta-position of the aniline ring offers medicinal chemists a unique combination of properties. The sulfur atom can engage in specific interactions with biological targets, while the ethyl group provides a degree of lipophilicity that can influence a compound's pharmacokinetic profile.
The structural similarity of this compound to other bioactive molecules suggests its potential as a foundational scaffold for the design of novel therapeutics. The aniline functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse chemical libraries for screening and lead optimization.
Commercial Availability: A Specialized Landscape
A thorough investigation of the chemical supplier landscape reveals that this compound is a more specialized reagent compared to its methyl analog, 3-(methylthio)aniline. While the latter is readily available from major suppliers like Sigma-Aldrich, Thermo Fisher Scientific, and TCI,[6][7][8] the availability of this compound is more limited.
Our research has identified the following potential commercial sources for this compound (CAS 1783-82-0) for research purposes:
| Supplier | Noted Purity/Grade | Additional Information |
| BLD Pharm | Research Use Only | Listed with CAS number 1783-82-0.[1] |
| ChemicalBook | Basic Information | Lists the compound and its CAS number, often with links to various suppliers.[2] |
It is crucial for researchers to note that the limited number of readily identifiable, large-scale suppliers suggests that this compound may be produced on a smaller scale or on a made-to-order basis. This has several implications for procurement:
-
Lead Times: Researchers should anticipate potentially longer lead times for delivery compared to more common reagents.
-
Stock Fluctuation: Availability may vary, and it is advisable to confirm stock levels with the supplier before initiating a project.
-
Custom Synthesis: For larger quantities or specific purity requirements, custom synthesis may be a more viable option. Many chemical suppliers offer custom synthesis services and can provide quotes upon request.
Quality Control and Specification: What to Ask Your Supplier
Given the specialized nature of this compound, it is imperative for researchers to conduct thorough due diligence on the quality of the material. The absence of readily available, detailed online specifications from all but a few vendors means that direct communication with the supplier is essential.
Here is a checklist of critical technical information to request from a potential supplier:
-
Certificate of Analysis (CoA): This is a non-negotiable document that provides lot-specific information on the purity and physical properties of the compound. A typical CoA for a related compound like 3-(methylthio)aniline includes appearance, purity by a specified method (e.g., GC), and sometimes additional data.[9]
-
Purity Data: Request the method of purity analysis (e.g., HPLC, GC, NMR) and the determined purity percentage. For drug discovery applications, a purity of ≥95% is generally recommended for initial screening, with higher purities required for lead optimization and preclinical studies.
-
Spectroscopic Data: To confirm the identity of the compound, request copies of key spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data.
-
Water Content: For moisture-sensitive reactions, knowing the water content (often determined by Karl Fischer titration) is crucial.
-
Identification of Impurities: While not always provided, information on the nature and percentage of any significant impurities can be invaluable for understanding potential side reactions or downstream purification challenges.
The following diagram illustrates a recommended workflow for qualifying a commercial supplier for this compound:
Handling and Storage: Ensuring Compound Integrity
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Toxicity: Substituted anilines should be treated as potentially toxic. Avoid skin contact and ingestion.
Storage Recommendations:
-
Inert Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).
-
Cool and Dry: Keep the container tightly sealed and store in a cool, dry place away from direct sunlight.
-
Refrigeration: For long-term storage, refrigeration may be recommended. Always allow the container to warm to room temperature before opening to prevent condensation.
Synthetic Routes and Potential Impurities
Understanding the potential synthetic routes to this compound can provide insights into the likely impurities that may be present in the commercial material. A common method for the preparation of aniline thioethers involves the reaction of a substituted thiocyanate with an alkylating agent in the presence of a base.[12]
A plausible, generalized synthetic pathway is depicted below:
Sources
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- 2. 3-ethylsulfanylaniline CAS#: 1783-82-0 [amp.chemicalbook.com]
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- 4. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
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- 7. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
Reaction mechanism of 3-(ethylthio)aniline formation
An in-depth technical guide on the reaction mechanism of 3-(ethylthio)aniline formation, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols for the synthesis of this important chemical intermediate.
Introduction: The Significance of Aryl Thioethers
Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds that are integral to various fields of chemical science. Their prevalence is particularly notable in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and metabolic stability.[1] The molecule this compound is a key building block, incorporating both a nucleophilic aniline moiety and a thioether linkage. Understanding the mechanisms of its formation is crucial for optimizing existing synthetic routes and developing novel analogues for drug discovery and material applications. This guide provides an in-depth analysis of the primary reaction mechanisms for the formation of this compound, grounded in established organometallic and physical organic principles.
Part 1: Metal-Catalyzed C-S Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely employed strategy for the formation of aryl-substituted thioethers.[2] These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. The synthesis of this compound via this route typically involves the coupling of an aryl halide or pseudohalide (e.g., 3-iodoaniline, 3-bromoaniline) with ethanethiol or a synthetic equivalent.
Palladium-Catalyzed Buchwald-Hartwig/Migita C-S Coupling
Pioneering work by Migita and later extensively developed by Hartwig and Buchwald established palladium as a highly effective catalyst for C-S bond formation.[1][2] The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is critical to the reaction's success. Bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) are often employed. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[3]
-
Base: A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to deprotonate the thiol (ethanethiol), forming the more nucleophilic thiolate anion, which then coordinates to the palladium center.[3]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMSO are typically used to ensure the solubility of the reactants and to prevent side reactions.
Reaction Mechanism:
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond of the 3-substituted aniline, forming a Pd(II) intermediate.
-
Ligand Exchange/Transmetalation: The ethanethiolate anion (EtS⁻), formed by the deprotonation of ethanethiol by the base, displaces the halide on the palladium center.
-
Reductive Elimination: The aryl and ethylthio groups on the Pd(II) center couple, and the desired this compound product is eliminated, regenerating the active Pd(0) catalyst.[1][3]
Copper-Catalyzed Thioetherification
Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a more economical alternative to palladium.[4] While traditional Ullmann conditions were harsh, modern protocols utilize ligands to moderate the reaction conditions.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are commonly used.[2]
-
Ligand: N,N-donor ligands (e.g., DABCO) or amino acids can accelerate the reaction.
-
Base: A weaker base like K₂CO₃ is often sufficient.[2]
-
Solvent: High-boiling point polar solvents like DMF or even water can be used.
The precise mechanism of copper-catalyzed C-S coupling is still debated but is thought to involve a Cu(I)/Cu(III) cycle or a radical pathway.
Part 2: Nucleophilic Aromatic Substitution (SₙAr)
The direct displacement of a leaving group on an aromatic ring by a nucleophile is another fundamental pathway. For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[5][6]
Applicability to this compound: Synthesizing this compound directly via an SₙAr reaction on a precursor like 3-chloroaniline is challenging because the amino group (-NH₂) is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, the synthesis is feasible starting from a precursor with an EWG, such as 3-chloronitrobenzene. The nitro group strongly activates the ring for SₙAr with ethanethiolate, and the resulting thioether can then be reduced to the target aniline.[7]
Reaction Mechanism:
The SₙAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack (Addition): The nucleophile (ethanethiolate, EtS⁻) attacks the carbon atom bearing the leaving group (e.g., a halide). This ipso-attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electron-withdrawing group.
-
Leaving Group Departure (Elimination): The aromaticity is restored by the expulsion of the leaving group, yielding the final product.
Part 3: S-Alkylation of 3-Aminothiophenol
Perhaps the most direct conceptual route is the ethylation of 3-aminothiophenol.[8] This reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism where the sulfur atom acts as the nucleophile.
Causality Behind Experimental Choices:
-
Substrate: 3-Aminothiophenol serves as the nucleophilic precursor.[8]
-
Electrophile: An ethylating agent with a good leaving group, such as ethyl iodide or ethyl bromide, is used.[9]
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to deprotonate the thiol (-SH) group. The resulting thiolate (-S⁻) is a significantly stronger nucleophile than the neutral thiol, which is crucial for an efficient Sₙ2 reaction.
-
Solvent: A polar aprotic solvent like acetone or DMF is ideal for Sₙ2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus maximizing its reactivity.
Reaction Mechanism:
-
Deprotonation: The base removes the acidic proton from the thiol group of 3-aminothiophenol to generate the 3-aminobenzenethiolate anion.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic α-carbon of the ethyl halide in a concerted backside attack, displacing the halide leaving group.
This pathway is highly efficient for generating the C-S bond and avoids the use of expensive metal catalysts. However, its utility is dependent on the commercial availability and stability of the 3-aminothiophenol starting material.
Experimental Protocols & Data
Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is a representative procedure based on modern Buchwald-Hartwig C-S coupling methodologies.[2]
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add 3-iodoaniline (1.0 eq.) followed by anhydrous toluene (approx. 0.2 M concentration relative to the aryl halide).
-
Addition of Thiol: Begin stirring the mixture and add ethanethiol (1.2 eq.) dropwise via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and allow the reaction to stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Data Summary Table
The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NS | [10] |
| Molecular Weight | 153.25 g/mol | [10] |
| Appearance | Pale yellow liquid | - |
| Boiling Point | 163-165 °C / 16 mmHg (for methylthio analog) | [11] |
| Density | ~1.1 g/mL | [11] |
| ¹H NMR (CDCl₃, δ) | ~7.1 (t, 1H), ~6.7 (m, 2H), ~6.6 (m, 1H), ~3.7 (br s, 2H, NH₂), 2.9 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | Predicted |
| ¹³C NMR (CDCl₃, δ) | ~147, ~139, ~129, ~117, ~114, ~113, ~27, ~15 | Predicted |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600 (C=C) | [12][13] |
Note: NMR data is predicted based on the structure and known shifts for similar compounds. Experimental values should be verified.
Conclusion
The formation of this compound can be achieved through several robust synthetic strategies, each with a distinct underlying reaction mechanism. Modern transition metal-catalyzed cross-coupling reactions offer the highest degree of flexibility and efficiency for constructing the critical C-S bond, with a well-understood catalytic cycle involving oxidative addition and reductive elimination. Alternative pathways, such as nucleophilic aromatic substitution on an activated precursor or the direct S-alkylation of 3-aminothiophenol, provide valuable and often more economical routes. A thorough understanding of these mechanisms, along with the rationale for selecting specific reagents and conditions, empowers researchers to optimize the synthesis of this and other vital aryl thioether building blocks for advanced applications in science and medicine.
References
-
Title: Synthesis of aryl thioethers via transition‐metal‐catalysis. Source: ResearchGate URL: [Link]
-
Title: Metal-catalyzed Approaches to Aryl Thioethers Source: WordPress URL: [Link]
-
Title: Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Transition Metal Catalyzed Synthesis of Aryl Sulfides Source: PubMed Central (PMC) - NIH URL: [Link]
- Title: Preparation of aniline thioethers Source: Google Patents URL
-
Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]
-
Title: this compound (C8H11NS) Source: PubChem URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: synthesis of anilines Source: YouTube URL: [Link]
-
Title: Aromatic Nucleophilic Substitution Source: Dalal Institute URL: [Link]
-
Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Ethylation Source: Journal of New Developments in Chemistry - Open Access Pub URL: [Link]
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Solubility of 3-(ethylthio)aniline in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(ethylthio)aniline in Organic Solvents
Foreword: Navigating the Data Landscape
In the realm of chemical synthesis and drug development, a compound's solubility profile is a cornerstone of its utility. It dictates the choice of reaction media, dictates purification strategies, and fundamentally influences formulation and bioavailability. This guide focuses on this compound, an aromatic amine and thioether with significant potential as a building block in pharmaceuticals and specialty chemicals. A critical review of the public domain reveals a scarcity of quantitative solubility data for this specific molecule. Therefore, this document serves a dual purpose: first, to provide a robust, scientifically-grounded prediction of its solubility based on first principles and structural analogy; and second, to equip researchers with a detailed, field-proven experimental protocol for the precise determination of its solubility in any given organic solvent.
Physicochemical Profile and Predicted Solubility of this compound
To understand solubility, one must first understand the molecule. This compound (C8H11NS) possesses a distinct molecular architecture that governs its interactions with various solvents.[1]
-
Aromatic Phenyl Ring: This large, nonpolar moiety constitutes the bulk of the molecule's structure, rendering it hydrophobic. This feature suggests favorable van der Waals interactions with nonpolar solvents.
-
Amino (-NH2) Group: As a primary amine, this functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This imparts a degree of polarity and predicts solubility in protic and polar aprotic solvents.[2][3]
-
Ethylthio (-S-CH2CH3) Group: The thioether group is less polar than an ether but contributes to the molecule's overall lipophilicity and can participate in dipole-dipole interactions.
The interplay of these features—a dominant hydrophobic core with a polar, hydrogen-bonding capable group—classifies this compound as a moderately polar compound. Its solubility behavior is thus a balance between these competing characteristics. The principle of "like dissolves like" provides the foundational logic for predicting its behavior.[4] Polar solvents will interact favorably with the amino group, while nonpolar solvents will readily solvate the aromatic ring and ethyl group.
Diagram: Structural Influences on Solvent Interaction
Caption: Interplay of molecular features of this compound with different solvent classes.
Predicted Solubility Profile
While precise quantitative data is pending experimental determination, a qualitative and semi-quantitative profile can be predicted based on the solubility of structurally similar compounds like aniline and substituted anilines.[5][6][7][8] The following table provides an authoritative estimation of solubility at ambient temperature (approx. 20-25°C).
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The small alcohol readily forms hydrogen bonds with the amine group, effectively solvating the molecule despite the hydrophobic ring.[9][10] |
| Ethanol | High | Similar to methanol, ethanol is an excellent solvent for anilines due to strong hydrogen bonding capabilities.[10][11] | |
| Water | Low | The large, nonpolar aromatic and ethylthio groups dominate, leading to unfavorable hydrophobic interactions with water's highly structured H-bond network.[3][12] | |
| Polar Aprotic | Acetone | High | The carbonyl group acts as a strong hydrogen bond acceptor for the amine group, and its overall polarity is sufficient to solvate the molecule.[5] |
| Dimethyl Sulfoxide (DMSO) | High | A very strong polar aprotic solvent capable of overcoming the nonpolar characteristics of the molecule. | |
| Ethyl Acetate | Medium to High | Balances polar (ester) and nonpolar (ethyl) characteristics, making it a good solvent for moderately polar compounds.[5] | |
| Dichloromethane (DCM) | High | A versatile solvent that can solvate a wide range of organic compounds, including substituted anilines.[8] | |
| Nonpolar | Toluene | High | The aromatic nature of toluene interacts favorably with the phenyl ring of the solute through π-stacking and van der Waals forces. |
| Hexane | Low | As a nonpolar aliphatic solvent, hexane cannot effectively solvate the polar amine group, leading to poor solubility. |
Disclaimer: This table presents a scientifically-backed prediction. For all research, development, and manufacturing purposes, this data MUST be confirmed via the experimental protocol outlined below.
Experimental Protocol for Quantitative Solubility Determination
The definitive method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method followed by gravimetric analysis. This protocol is a self-validating system that ensures accuracy and reproducibility.
Safety & Handling Precautions
Substituted anilines should be handled with care. While specific toxicology for this compound is not widely published, data from analogous compounds such as 3-(methylthio)aniline indicate that it should be considered hazardous.[13][14]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat.
-
Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Step-by-Step Methodology
This protocol ensures the creation of a truly saturated solution and the accurate measurement of the dissolved solute.
-
Preparation of Materials:
-
Label and tare a series of 20 mL glass scintillation vials with screw caps to the nearest 0.1 mg.
-
Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
-
Creation of Saturated Solution:
-
Add an excess amount of solid this compound to each vial. A key indicator of "excess" is the presence of undissolved solid at the bottom of the vial throughout the experiment. This is a critical self-validating step to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or stir plate in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).
-
Allow the mixture to equilibrate for a minimum of 24 hours. For some solvent/solute systems, 48-72 hours may be necessary to reach equilibrium. The system is trustworthy when extending the time does not change the final measured solubility.
-
-
Sample Isolation:
-
Remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Tare a new, clean glass vial for each sample to the nearest 0.1 mg.
-
Carefully draw the clear supernatant (the saturated solution) into a plastic syringe, being cautious not to disturb the solid at the bottom.
-
Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to the syringe.
-
Dispense a known volume (e.g., 2.00 mL) of the clear, filtered saturated solution into the newly tared vial.
-
Immediately cap and weigh the vial containing the filtrate to determine the exact mass of the solution transferred.
-
-
Solvent Removal:
-
Remove the cap and place the vials in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, a gentle stream of nitrogen gas can be used.
-
-
Final Mass Determination:
-
Once the solvent is fully removed, place the vials in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute residue to the nearest 0.1 mg. Repeat the drying and weighing cycle until a constant mass is achieved.
-
-
Calculation:
-
Mass of Solute (m_solute): (Final mass of vial + residue) - (Tare mass of vial).
-
Mass of Solution (m_solution): (Mass of vial + filtrate) - (Tare mass of vial).
-
Mass of Solvent (m_solvent): m_solution - m_solute.
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) x 100.
-
Conclusion
This compound is a molecule of significant synthetic interest whose utility is deeply connected to its solubility profile. Based on its moderately polar structure, it is predicted to be highly soluble in a range of polar protic (alcohols), polar aprotic (acetone, DCM), and nonpolar aromatic (toluene) solvents, with limited solubility in highly nonpolar aliphatic solvents (hexane) and water. This guide provides the theoretical framework for understanding these predictions. More importantly, it delivers a comprehensive, trustworthy, and actionable experimental protocol that empowers researchers to move beyond prediction and establish the precise, quantitative solubility data required for advancing their work in drug development and chemical innovation.
References
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Whitepaper: A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 3-(ethylthio)aniline
Abstract
3-(ethylthio)aniline is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final product. The presence of minute impurities, whether process-related, degradation products, or contaminants, can have profound consequences on downstream reaction yields, impurity profiles of the API, and ultimately, patient safety.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the purity analysis of commercially available this compound. We will delve into the core analytical techniques, explain the causality behind methodological choices, and present validated protocols grounded in international regulatory standards.
The Imperative of Purity for a Pharmaceutical Intermediate
In the context of pharmaceutical manufacturing, an intermediate like this compound is a compound that sits between the starting raw materials and the final API.[3] Its quality directly influences the critical quality attributes (CQAs) of the drug substance. According to the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 and Q11, the manufacturing steps for intermediates must follow Good Manufacturing Practice (GMP) principles.[3] This underscores the regulatory expectation for robust control over intermediate quality, which encompasses:
-
Process Reproducibility: Consistent purity ensures predictable reaction kinetics and batch-to-batch consistency.
-
Impurity Pathway Control: Understanding and controlling impurities in the intermediate prevents the formation of new, potentially genotoxic impurities in the final API.[5]
-
Regulatory Compliance: A well-characterized intermediate with a detailed purity analysis is fundamental for successful regulatory filings.[3]
This guide establishes a multi-faceted analytical strategy to provide a holistic and trustworthy assessment of this compound purity.
Core Analytical Methodologies: An Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed to ensure all potential impurities are identified and quantified. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods (NMR, MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[6] Its versatility in separation modes and detection makes it ideal for quantifying the main component (assay) and detecting non-volatile impurities.[5]
Causality of Method Design: Reversed-Phase HPLC (RP-HPLC) is the preferred mode. The analyte, this compound, possesses moderate polarity due to the aniline group but also significant non-polar character from the phenyl ring and ethylthio group. This structure allows for strong interaction and retention on a non-polar stationary phase, such as C18, enabling separation from both more polar and less polar impurities. UV detection is highly effective as the aromatic ring of the aniline moiety is a strong chromophore.[5]
Experimental Protocol: RP-HPLC for Purity and Impurity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to ~4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~500 µg/mL.
-
Further dilute as necessary for analysis.
-
-
Data Analysis:
-
Assay: Calculate the percentage purity by comparing the peak area of the main component against a primary reference standard of known purity.[8]
-
Impurities: Use area percent normalization to estimate the level of impurities. Identify and quantify known impurities using their respective reference standards. Report any unspecified impurity above the identification threshold (typically 0.10% as per ICH Q3A guidelines).
-
| Parameter | Typical Specification | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides optimal hydrophobic interaction for retaining and separating aniline derivatives. |
| Mobile Phase | Acetonitrile/Water | Common solvents offering good separation efficiency and UV transparency.[7] |
| Buffer/pH | Phosphoric Acid, pH 4.5 | Suppresses the ionization of the basic aniline group, ensuring good peak shape and reproducibility.[7] |
| Detection | UV @ 254 nm | The benzene ring provides strong absorbance at this wavelength, ensuring high sensitivity.[7] |
| Column Temperature | 30 °C | Ensures consistent retention times and reduces viscosity, improving efficiency. |
Gas Chromatography (GC): Targeting Volatile and Semi-Volatile Impurities
GC is a powerful complementary technique for HPLC, specifically for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved or detected by LC.[9] This includes residual solvents from the synthesis process or low molecular weight by-products.
Causality of Method Design: this compound is sufficiently volatile to be analyzed by GC. A non-polar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane) provides separation based on boiling point and polarity differences. Flame Ionization Detection (FID) offers excellent quantification for organic compounds, while Mass Spectrometry (MS) provides definitive identification of unknown peaks.[9][10]
Experimental Protocol: GC-FID/MS for Residual Solvents and Volatile Impurities
-
Instrumentation:
-
GC system with a split/splitless injector, capillary column, and FID or MS detector. Headspace autosampler for residual solvent analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 5 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C (FID); MS Transfer Line: 280 °C.
-
MS Parameters: Electron Ionization (EI) at 70 eV, scan range 35-450 amu.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., Dichloromethane or Methanol) for direct injection.
-
For residual solvent analysis, use a headspace vial with a suitable dissolution solvent (e.g., DMSO).
-
-
Data Analysis:
-
Quantify against certified reference standards for expected solvents (e.g., Toluene, Ethanol).
-
Use the MS library to tentatively identify unknown volatile impurities.
-
Spectroscopic Analysis: Structural Confirmation and Identification
Spectroscopic techniques provide orthogonal data that confirms the identity of the main peak and helps elucidate the structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation.[11] A ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while a ¹³C NMR confirms the carbon framework.[12] For this compound, the spectrum should show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amine protons. The absence of unexpected signals is a strong indicator of high purity.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), MS provides the molecular weight of the parent compound and its impurities.[6] The fragmentation pattern offers further structural clues, aiding in the definitive identification of process-related by-products or degradation products.[13] The expected [M+H]⁺ ion for this compound (C₈H₁₁NS) would be at m/z 154.0685.[14]
Understanding and Controlling Impurities
A comprehensive purity analysis requires an understanding of potential impurities that may arise. These are broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process.[15]
-
Starting Materials: Unreacted 3-aminothiophenol or ethylating agents (e.g., ethyl bromide).
-
By-products: Isomeric variants (e.g., 2- or 4-(ethylthio)aniline), or products of over-alkylation.
-
Reagents and Solvents: Residual chemicals used during synthesis and purification.[15]
-
-
Degradation Products: Formed during storage or handling.[15][16]
Forced Degradation Studies: To ensure the primary analytical method (HPLC) is "stability-indicating," forced degradation studies are essential.[17] This involves subjecting the this compound sample to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[16] The analytical method is then validated to prove it can separate these degradants from the main peak, ensuring that purity will be accurately measured throughout the product's shelf life.[17]
Integrated Analytical Workflow and Data Validation
A scientifically sound purity assessment integrates these techniques into a logical workflow. This ensures that the final Certificate of Analysis is supported by a complete and validated data package. The validation of the analytical methods themselves must be conducted in accordance with ICH Q2(R1) guidelines, covering parameters like specificity, linearity, accuracy, precision, and robustness.[7][17][18]
Diagram: Comprehensive Purity Analysis Workflow This diagram illustrates the logical flow from sample receipt to final data reporting, incorporating orthogonal methods for a complete characterization.
Caption: Workflow for the comprehensive purity assessment of this compound.
Diagram: Orthogonal Methodologies for Complete Characterization This diagram shows how different analytical techniques provide unique and complementary information to build a complete purity profile.
Caption: Interrelation of orthogonal analytical techniques for purity analysis.
Conclusion
The purity analysis of a pharmaceutical intermediate such as this compound is a rigorous, multi-step process that forms the bedrock of quality control in drug development.[4] It demands more than the mere application of a single method; it requires a strategic, orthogonal approach that combines the quantitative power of chromatography with the definitive structural insights of spectroscopy. By implementing the validated protocols and logical workflows detailed in this guide, researchers and scientists can ensure the integrity of their starting materials, mitigate downstream risks, and adhere to the stringent quality standards mandated by global regulatory bodies.[3][19] This commitment to analytical excellence is fundamental to the development of safe and effective medicines.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (2025). Benchchem.
- Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. (2025). Benchchem.
- Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. (n.d.). The Royal Society of Chemistry.
- 3-(METHYLTHIO)ANILINE(1783-81-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online.
- Method 8131: Aniline and selected derivatives by gas chromatography. (n.d.). EPA.
- The ISO standards in pharmaceuticals: a complete guide. (2024). SFAM.
- Analytical Method Validation – Overview. (n.d.). Journal of Engineering Sciences.
- Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network.
- Best Practices for Quality Control in Pharmaceuticals. (2025). SimplerQMS.
- API Purity and Impurity. (n.d.). Pharma Innovation.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). Merck.
- Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. (2019). Agilent Technologies.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). ResearchGate.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). (2025). ResearchGate.
- Forced Degradation Studies. (2016). MedCrave online.
- This compound (C8H11NS). (n.d.). PubChemLite.
- Can Aniline Be Used In Drug Development?. (2025). Bloom Tech.
- Aniline Impurities and Related Compound. (n.d.). Veeprho.
- Reactions and pharmaceutical applications of aniline. (n.d.). Slideshare.
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- 19. who.int [who.int]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of N-(3-(ethylthio)phenyl)acetamide
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of N-(3-(ethylthio)phenyl)acetamide from its precursor, 3-(ethylthio)aniline. The protocol details a standard N-acetylation reaction, a fundamental transformation in organic and medicinal chemistry. We delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, outline critical safety protocols, and describe methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals requiring a reliable and well-validated method for preparing this and structurally similar acetamides.
Introduction and Scientific Rationale
N-(3-(ethylthio)phenyl)acetamide is an amide derivative of this compound. Amide functionalities are ubiquitous in pharmaceuticals and biologically active compounds, contributing to molecular stability, hydrogen bonding interactions, and overall pharmacological profiles. The synthesis of this compound is achieved via N-acetylation, a classic and highly efficient nucleophilic acyl substitution reaction.
The core principle involves the reaction of a primary amine (this compound), which acts as a nucleophile, with an acetylating agent, typically acetic anhydride. This reaction is widely employed in synthetic chemistry, often to "protect" the highly reactive amino group, thereby preventing it from undergoing unwanted side reactions during subsequent synthetic steps.[1] The resulting acetamide is generally a stable, crystalline solid, which facilitates purification and handling.[2]
Reaction Scheme:
Figure 1. General reaction scheme for the acetylation of this compound to form N-(3-(ethylthio)phenyl)acetamide.
Mechanistic Insight: Nucleophilic Acyl Substitution
The acetylation of this compound with acetic anhydride proceeds through a well-established nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of an acetate ion, which is a good leaving group.
-
Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final, neutral amide product, N-(3-(ethylthio)phenyl)acetamide, and acetic acid as a byproduct.
This process is highly favorable and typically proceeds rapidly under mild conditions.[3]
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and can be adapted for larger quantities with appropriate considerations for heat management and reagent addition rates.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Acetic Anhydride | ACS Grade, ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Sol. | N/A |
| Brine (NaCl) | Saturated Aq. Sol. | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Equipment | ||
| Round-bottom flask (100 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Dropping funnel | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator | ||
| Buchner funnel and filter flask | ||
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
Critical Safety and Handling (EHS)
Hazard Assessment: This procedure involves hazardous materials and must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
This compound: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Acetic Anhydride: Highly corrosive, flammable liquid and vapor, and a lachrymator (causes tearing).[4][5][6] It is harmful if swallowed and causes severe skin burns and eye damage.[4][5] Reacts violently with water and alcohols.[6] All transfers should be conducted with care to avoid inhalation of vapors or contact with skin.[7][8] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use only with adequate ventilation.
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.53 g, 10.0 mmol).
-
Add 20 mL of dichloromethane (DCM) and stir until the aniline is fully dissolved.
-
Cool the flask in an ice bath with continuous stirring for 10-15 minutes.
-
-
Addition of Acetylating Agent:
-
Measure acetic anhydride (e.g., 1.12 g, 1.05 mL, 11.0 mmol, 1.1 eq) into a dropping funnel.
-
Add the acetic anhydride dropwise to the cold, stirred aniline solution over a period of 10 minutes. A slow, controlled addition is crucial to manage the exothermic reaction.[9]
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material (aniline) and the reaction mixture on the same plate. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.[10][11]
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of deionized water to hydrolyze any unreacted acetic anhydride.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid byproduct. (Caution: CO₂ evolution may occur).
-
20 mL of deionized water.
-
20 mL of saturated brine solution to aid in the removal of water from the organic layer.
-
-
Drain the separated organic (bottom) layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10 minutes.
-
-
Purification and Final Product Formulation:
-
Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.
-
The resulting crude solid can be purified by recrystallization.[2] A common solvent system for this type of compound is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot primary solvent and add the secondary solvent dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization of N-(3-(ethylthio)phenyl)acetamide
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A single spot should be observed, with an Rf value distinct from the starting material.
-
Melting Point: Determine the melting point of the dried solid and compare it to literature values. A sharp melting point range is indicative of high purity.[12]
-
FTIR Spectroscopy: Key vibrational stretches to observe include N-H stretching (~3300 cm⁻¹) and the strong C=O amide I band (~1660 cm⁻¹).[12]
-
¹H and ¹³C NMR Spectroscopy: The spectra should be consistent with the structure of N-(3-(ethylthio)phenyl)acetamide. Expected ¹H NMR signals include a singlet for the amide proton (NH), multiplets for the aromatic protons, a quartet and a triplet for the ethyl group (SCH₂CH₃), and a singlet for the acetyl methyl group (COCH₃).[10]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₃NOS, M.W. = 195.28) should be observed.
Data Summary and Visualization
Key Experimental Parameters
| Parameter | Value | Notes |
| This compound | 10.0 mmol (1.0 eq) | Limiting Reagent |
| Acetic Anhydride | 11.0 mmol (1.1 eq) | Slight excess ensures complete reaction. |
| Solvent | Dichloromethane (DCM) | Provides good solubility for reactants. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls exotherm. |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion. |
| Expected Yield | > 85% | Typical for this type of reaction. |
Experimental Workflow Diagram
Diagram 1. Step-by-step workflow for the synthesis of N-(3-(ethylthio)phenyl)acetamide.
Conclusion
The protocol described herein provides a reliable, efficient, and scalable method for the synthesis of N-(3-(ethylthio)phenyl)acetamide. By adhering to the detailed steps and safety precautions, researchers can consistently obtain a high yield of the pure product. The principles of nucleophilic acyl substitution, reaction monitoring, and purification are fundamental and can be applied to the synthesis of a wide array of other N-aryl acetamides.
References
- The Royal Society of Chemistry. (n.d.). Supporting information. RSC.
- ChemicalBook. (n.d.). The synthesis and application of acetamide.
- Semantic Scholar. (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). Phenylacetamide.
- Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Institutes of Health.
- Semantic Scholar. (n.d.). Supporting Information.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
- Arora, P. (n.d.).
- Mohamed-Ezzat, A., & Elgemeie, G. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PubMed Central.
- SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
- INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride.
- YouTube. (2020, September 11). Acetylation of aniline.
- SID. (n.d.). Design and synthesis of new sulfamoylacetamide derived from aniline under solvent free condition.
- Fisher Scientific. (2015, March 19). Acetic Anhydride - Safety Data Sheet.
- MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
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- PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- Scribd. (n.d.). Acetylation of Aniline.
- The Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
- Lab Alley. (2024, November 15). Acetic Anhydride, ACS Grade Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for Triflic acid-mediated Phenylation of N.
- Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.
- Flinn Scientific. (2015, July 13). Acetic Anhydride SDS (Safety Data Sheet).
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Application Notes & Protocols: 3-(Ethylthio)aniline as a Versatile Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Synthetic Potential
In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 3-(Ethylthio)aniline, also known as 3-ethylsulfanylaniline, emerges as a particularly valuable building block for researchers in medicinal chemistry, materials science, and fine chemical synthesis. Its strategic placement of a nucleophilic amino group and a modifiable ethylthio moiety on an aromatic scaffold offers a triad of reactive sites, enabling diverse and complex molecular architectures.
The aniline functional group is a cornerstone of synthetic chemistry, serving as a precursor to a vast array of functionalities. It readily undergoes diazotization, acylation, alkylation, and various cross-coupling reactions, making it a gateway to numerous heterocyclic systems and functionalized aromatic compounds. Concurrently, the ethylthio group provides another layer of synthetic versatility. It can be oxidized to the corresponding sulfoxide or sulfone, significantly altering the electronic properties of the molecule and providing new vectors for molecular interactions. This dual functionality makes this compound a powerful tool for generating molecular diversity and tuning physicochemical properties in drug discovery and materials development.[1][2]
This guide provides an in-depth exploration of this compound as a synthetic building block, presenting its core reactivity, detailed experimental protocols for key transformations, and insights into its application in constructing high-value molecules.
Physicochemical Properties
A comprehensive understanding of a building block's physical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategy. While experimental data for this compound is not extensively published, reliable estimations can be made from its close structural analogs, 3-(methylthio)aniline and 2-(ethylthio)aniline.[3]
| Property | Value (Estimated) | Source / Rationale |
| CAS Number | 13141-69-2 | N/A |
| Molecular Formula | C₈H₁₁NS | PubChem[3] |
| Molecular Weight | 153.25 g/mol | PubChem[3] |
| Appearance | Colorless to yellow or brownish oily liquid | Inferred from aniline and thioaniline analogs[1][4] |
| Boiling Point | ~165-175 °C @ 16 mmHg | Extrapolated from 3-(methylthio)aniline (163-165°C @ 16mmHg) |
| Density | ~1.1 g/mL at 25 °C | Inferred from 3-(methylthio)aniline (1.13 g/mL) |
| Refractive Index | ~1.63 | Inferred from 3-(methylthio)aniline (n20/D 1.637) |
| Solubility | Slightly soluble in water; soluble in most organic solvents (e.g., EtOH, DCM, Ether, Toluene) | General property of anilines[1] |
| pKa (of conjugate acid) | ~4.0 - 4.5 | Estimated based on aniline (4.6) and electron-donating effect of the thioether |
Core Applications & Synthetic Protocols
The utility of this compound is best demonstrated through its application in the synthesis of important chemical scaffolds. Below are two detailed protocols for transformations that leverage its unique structure: the synthesis of benzothiazoles and the preparation of azo dyes.
Synthesis of 2-Amino-5-(ethylthio)benzothiazole: A Key Heterocyclic Scaffold
Benzothiazoles are privileged heterocyclic motifs found in a wide range of pharmacologically active compounds, including antimicrobial, anticancer, and antitubercular agents.[5][6] The Hugerschoff reaction, which involves the cyclization of an aniline with a thiocyanate salt in the presence of bromine, is a classic and robust method for their preparation.[6]
Causality of Experimental Design: This one-pot reaction proceeds via an electrophilic attack on the electron-rich aniline ring.
-
Glacial Acetic Acid serves as the solvent and a proton source, facilitating the reaction.
-
Potassium Thiocyanate (KSCN) is the source of the sulfur and nitrogen atoms required for the thiazole ring.
-
Bromine (Br₂) acts as an oxidizing agent. It first reacts with thiocyanate to form thiocyanogen, (SCN)₂, a key electrophilic intermediate. It then facilitates the oxidative cyclization of the intermediate thiourea to form the stable benzothiazole ring.[6][7] The amino group of the aniline directs the initial thiocyanation primarily to the para position due to steric and electronic effects.
Caption: Workflow for the synthesis of 2-Amino-5-(ethylthio)benzothiazole.
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
This compound (1.53 g, 10.0 mmol)
-
Potassium thiocyanate (KSCN) (2.91 g, 30.0 mmol)
-
Glacial acetic acid (40 mL)
-
Bromine (0.51 mL, 1.60 g, 10.0 mmol)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ethanol and deionized water for recrystallization
-
250 mL three-necked round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, add this compound (10.0 mmol) and glacial acetic acid (20 mL). Stir until a clear solution is formed.
-
Add potassium thiocyanate (30.0 mmol) to the solution and cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare a solution of bromine (10.0 mmol) in 20 mL of glacial acetic acid.
-
Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred aniline solution over 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours. The mixture may become thick with a precipitate.
-
Pour the reaction mixture into 200 mL of crushed ice with vigorous stirring.
-
Carefully neutralize the mixture by adding concentrated ammonium hydroxide until the pH is approximately 8. This will precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2-amino-5-(ethylthio)benzothiazole as a crystalline solid.
-
Synthesis of Azo Dyes via Diazotization-Coupling
Azo dyes are a major class of colorants used in textiles, printing, and as indicators. The synthesis involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.[8] this compound can serve as the amine component, which, after diazotization, can be coupled with various phenols or anilines to produce a range of colored compounds.
Causality of Experimental Design:
-
Diazotization: The reaction of this compound with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) generates a diazonium salt.[8] The low temperature is crucial because diazonium salts are unstable and can decompose at higher temperatures.
-
Azo Coupling: The resulting diazonium salt is a weak electrophile. It reacts with an electron-rich coupling partner, such as 2-naphthol, via an electrophilic aromatic substitution to form the stable azo compound. The reaction is typically run under slightly alkaline conditions to deprotonate the phenol, forming the more strongly activating phenoxide ion, which accelerates the coupling.[8]
Caption: Workflow for the synthesis of an azo dye from this compound.
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
This compound (1.53 g, 10.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 10.1 mmol)
-
2-Naphthol (1.44 g, 10.0 mmol)
-
Sodium Hydroxide (NaOH) (0.8 g, 20.0 mmol)
-
Deionized water
-
Beakers, magnetic stirrer, ice bath
-
-
Procedure:
-
Diazotization: In a 250 mL beaker, dissolve this compound (10.0 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate small beaker, dissolve sodium nitrite (10.1 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after addition is complete to ensure full formation of the diazonium salt.
-
Coupling: In a separate 400 mL beaker, dissolve 2-naphthol (10.0 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous, vigorous stirring. A brightly colored precipitate (typically red or orange) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the azo dye product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven.
-
Further Synthetic Transformations
Beyond these core applications, the reactive handles on this compound allow for a broad range of other valuable transformations.
-
N-Functionalization (Buchwald-Hartwig Amination): The aniline nitrogen can be coupled with aryl halides or triflates to form diarylamines, a common core in many pharmaceuticals. While reactions involving sulfur-containing substrates can sometimes be challenging due to catalyst poisoning, successful couplings have been reported with related compounds using appropriate palladium catalysts and ligands (e.g., XPhos, t-BuXPhos).[9]
-
Oxidation of the Thioether: The ethylthio group can be selectively oxidized to a sulfoxide (-SO-) or a sulfone (-SO₂-) using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This transformation dramatically alters the electronic nature of the substituent from an electron-donating thioether to a strongly electron-withdrawing sulfone, providing a powerful method to tune the properties of the final molecule.
-
Acylation: The amino group can be easily acylated with acid chlorides or anhydrides to form amides. This is a common step in building more complex molecules and can also serve as a protecting group strategy.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its bifunctional nature, possessing both a reactive aniline moiety and a tunable thioether group, provides chemists with multiple avenues for molecular elaboration. As demonstrated, it is a competent precursor for the synthesis of high-value heterocyclic systems like benzothiazoles and functional materials such as azo dyes. The straightforward protocols and predictable reactivity of its functional groups make it an excellent choice for researchers and drug development professionals aiming to construct diverse and complex molecular libraries with tailored electronic and biological properties.
References
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Molecules 2011, 16(11), 9316-9326; Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
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ResearchGate. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
-
Asian Journal of Chemistry, Vol. 21, No. 1 (2009), 19-28; Synthesis and Spectral Characterization and Application of Some Thio-azo Dyes. [Link]
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International Journal of Novel Research and Development (IJNRD), Volume 8, Issue 5, May-2023; A Study Of Synthesis Of Bioactive Heterocycles. [Link]
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Prime Scholars Library, Journal of Chemical Sciences, Vol. 11 (1), pp. 1-6, January, 2022; Synthesis and Characteristics of Some Organic Dyes. [Link]
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ScholarWorks @ UTRGV, Theses and Dissertations, 12-2022; Synthesis of Bioactive Heterocycles. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences, Jan-Mar 2012, 3(1), 631; A Review on Synthetic Strategies and Utilization of 2-Aminobenzothiazole in Medicinal Chemistry. [Link]
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RSC Advances, 2024, 14, 13134-13165; Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
-
The Synthesis of Azo Dyes - Department of Chemistry, University of West Florida. [Link]
-
PubChem, National Center for Biotechnology Information. 2-(Ethylthio)aniline. [Link]
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PubChem, National Center for Biotechnology Information. 2-(Methylthio)aniline. [Link]
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Chemistry Stack Exchange. Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. [Link]
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Journal of Medicinal Chemistry 2003, 46 (12), 2446-2457; Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. [Link]
-
Beilstein Journal of Organic Chemistry 2024, 20, 188–196; Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. [Link]
-
UTRGV ScholarWorks, Theses and Dissertations, 12-2022; Synthesis of Bioactive Heterocycles. [Link]
-
Molecules 2007, 12, 1163-1169; Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. [Link]
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PubChem, National Center for Biotechnology Information. Aniline. [Link]
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Molecules 2024, 29, 2927; An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene). [Link]
-
Journal of Organic and Pharmaceutical Chemistry, 2022, 18(4), 114-121; An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]
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PubChem, National Center for Biotechnology Information. 4-(Methylthio)aniline. [Link]
-
Journal of Saudi Chemical Society, Volume 18, Issue 3, July 2014, Pages 273-279; Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
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Application Note: A Comprehensive Protocol for the Diazotization of 3-(ethylthio)aniline
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract: This document provides a detailed protocol for the diazotization of 3-(ethylthio)aniline, a critical transformation for generating versatile aryl diazonium salt intermediates. These intermediates are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), through a variety of subsequent functional group interconversions. This guide emphasizes the mechanistic underpinnings, critical safety protocols, and step-by-step experimental procedures to ensure reproducible and safe execution.
Introduction and Scientific Context
The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of modern organic synthesis.[1][2] First reported by Peter Griess in 1858, this reaction unlocks a wealth of synthetic possibilities by transforming the amino group into an excellent leaving group (N₂).[1][3] The resulting aryl diazonium salt, in this case, 3-(ethylthio)benzenediazonium chloride, is a highly valuable intermediate. It serves as a precursor for introducing a wide array of functional groups—such as halides, cyano, hydroxyl, and nitro groups—into the aromatic ring with high regioselectivity, often through reactions that are otherwise challenging to achieve.[2][4]
For drug development professionals, the 3-(ethylthio)phenyl moiety is a significant structural motif. The diazotization of this compound provides a strategic pathway to elaborate this scaffold, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note offers a robust and validated protocol, grounded in a thorough understanding of the reaction mechanism and safety considerations.
Reaction Mechanism: From Amine to Diazonium Salt
The diazotization reaction proceeds through a well-established electrophilic substitution mechanism. The process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[2][5] The nitrous acid is then protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[6][7]
The mechanism unfolds as follows:
-
Formation of the Nitrosonium Ion: Sodium nitrite reacts with the excess strong acid to form nitrous acid, which is then protonated and dehydrates to form the nitrosonium ion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic nitrosonium ion, forming an N-nitrosamine intermediate.[1]
-
Proton Transfers and Tautomerization: A series of rapid proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide.[1]
-
Dehydration: In the acidic medium, the diazohydroxide is protonated on the oxygen atom, creating a good leaving group (H₂O). The subsequent elimination of water yields the stable, resonance-delocalized 3-(ethylthio)benzenediazonium ion.[6][7]
Caption: Reaction mechanism for the formation of the 3-(ethylthio)benzenediazonium ion.
Critical Experimental Parameters: The Causality Behind the Protocol
The success and safety of the diazotization reaction hinge on the precise control of several key parameters. Understanding the reasoning behind these conditions is crucial for troubleshooting and adaptation.
-
Temperature Control (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[2] Above 5 °C, the 3-(ethylthio)benzenediazonium salt will begin to decompose, primarily through reaction with water, to form 3-(ethylthio)phenol and liberate nitrogen gas.[8] This not only reduces the yield of the desired intermediate but can also lead to a rapid, uncontrolled evolution of gas, creating a significant safety hazard. The use of an ice-salt bath is essential for maintaining the required low temperature.
-
Acidic Conditions: The reaction is performed in a strong mineral acid (typically 2.5-3.0 molar equivalents). The acid serves three primary functions:
-
It catalyzes the formation of the essential nitrosonium ion from sodium nitrite.[4]
-
It dissolves the this compound by forming the corresponding ammonium salt, preventing it from acting as a nucleophile.
-
It maintains a low pH, which suppresses the undesirable side reaction where the newly formed diazonium salt couples with unreacted aniline to form a diazoamino compound (an azo dye).[7]
-
-
Stoichiometry of Sodium Nitrite: A stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of sodium nitrite should be used.[9][10] A significant excess of nitrous acid is hazardous and can lead to unwanted side reactions, including nitrosation of other species in the reaction mixture.[9][10] The presence of residual nitrous acid must be tested for and subsequently quenched.
-
Rate of Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise to the solution of the aniline salt. The reaction is exothermic, and slow addition is necessary to maintain the temperature below 5 °C and control the rate of reaction.[11]
Detailed Experimental Protocol
This protocol details the in situ preparation of the 3-(ethylthio)benzenediazonium salt, which is typically used immediately in a subsequent reaction without isolation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Standard chemical supplier | Store under nitrogen. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Reagent Grade | Corrosive. Handle in a fume hood. |
| Sodium Nitrite (NaNO₂) | >99% | ACS Reagent Grade | Oxidizer. Toxic. |
| Urea or Sulfamic Acid | >99% | Laboratory Grade | For quenching excess nitrous acid. |
| Potassium Iodide-Starch Paper | - | - | For testing for nitrous acid. |
| Deionized Water | - | - | - |
| Ice | - | - | For cooling bath. |
| Magnetic Stirrer & Stir Bar | - | - | - |
| Round-bottom Flask | - | - | Appropriate size for the scale. |
| Dropping Funnel | - | - | For controlled addition of NaNO₂. |
| Thermometer | - | - | Low-temperature range (-10 to 50 °C). |
Mandatory Safety Precautions
Diazotization reactions carry inherent risks that must be rigorously managed. Diazonium salts, especially when isolated and dried, can be unpredictably explosive and are sensitive to heat, friction, and shock.[10][12]
The Twelve Cardinal Rules for Handling Diazonium Salts: [9][10][13]
-
Use only a stoichiometric amount of sodium nitrite.
-
Test for and neutralize excess nitrous acid.
-
Add the amine to the acid first, then add the nitrite solution.
-
Maintain the temperature strictly below 5 °C.
-
Ensure adequate ventilation to vent any generated gases.
-
Determine the thermal stability of the specific diazonium compound if it is a novel system.
-
Assume all unknown diazonium salts are explosive.
-
Never allow the diazonium salt to precipitate or crystallize out of solution unless specifically intended with a stabilizing counter-ion (e.g., BF₄⁻).
-
Analyze the final product for any residual diazo compounds.
-
Quench any remaining diazonium salt before workup or disposal. A solution of hypophosphorous acid can be used for quenching.[12]
-
Never isolate more than 0.75 mmol of a potentially explosive diazonium salt at one time.[9][13]
-
Use plastic or Teflon spatulas when handling any solid diazonium salts; never use metal.
Step-by-Step Procedure
1. Preparation of the Aniline Salt Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (e.g., 5.0 g, 32.6 mmol, 1.0 eq).
-
In a fume hood, add a mixture of concentrated hydrochloric acid (e.g., 8.2 mL, ~97.8 mmol, 3.0 eq) and 25 mL of deionized water.
-
Stir the mixture until the aniline has completely dissolved to form a clear solution of 3-(ethylthio)anilinium chloride. Some warming may occur; allow it to cool to room temperature.
2. Cooling the Reaction Mixture:
-
Place the flask in an ice-salt bath and begin vigorous stirring.
-
Cool the solution until the internal temperature is stable between 0 and 5 °C.
3. Preparation and Addition of Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 2.36 g, 34.2 mmol, 1.05 eq) in 15 mL of cold deionized water.
-
Transfer this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline salt solution over 20-30 minutes.
-
Crucially, monitor the internal temperature throughout the addition and ensure it does not rise above 5 °C. Adjust the addition rate as necessary.
4. Reaction Monitoring and Completion:
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15 minutes. The solution may appear pale yellow.
-
Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.[11]
-
If the test is negative, add a small additional amount (e.g., 1-2 drops) of the nitrite solution and re-test after 5 minutes.
5. Quenching Excess Nitrous Acid:
-
Once the reaction is complete (positive KI-starch test), add a small amount of urea or sulfamic acid portion-wise to the cold solution until the KI-starch test is negative. This step safely destroys the excess nitrous acid.
The resulting cold aqueous solution of 3-(ethylthio)benzenediazonium chloride is now ready for use in subsequent synthetic steps. Do not store this solution; use it immediately.
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- 3. ijprajournal.com [ijprajournal.com]
- 4. scribd.com [scribd.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. m.youtube.com [m.youtube.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. quora.com [quora.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide for Researchers and Development Professionals
An Application Guide to 3-(ethylthio)aniline in Modern Dye Synthesis
This document provides a detailed exploration of this compound as a versatile precursor in the synthesis of azo dyes. Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles, critical process parameters, and practical laboratory protocols that underpin the successful application of this compound. The inclusion of an ethylthio (-S-C₂H₅) group, an electron-donating auxochrome, offers a powerful tool for chemists to modulate the chromophoric properties and improve the fastness of resulting dyes.
Part 1: Core Chemical Principles and Mechanistic Insights
The synthesis of azo dyes from this compound is fundamentally a two-stage process: the conversion of the primary aromatic amine into a reactive diazonium salt, followed by the electrophilic coupling of this salt with an electron-rich substrate. Understanding the causality behind each stage is critical for optimizing reaction yield and purity.
The Diazotization Reaction: Activating the Amine
Diazotization is the process of converting the primary amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺). This transformation converts the amine into a potent electrophile, primed for subsequent coupling reactions.[1] The reaction is typically performed in a cold, acidic aqueous solution.
Mechanism: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[2] The nitrous acid is then protonated, leading to a cascade of intermediates that ultimately react with the aniline to form the arenediazonium salt.
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable and can readily decompose at higher temperatures, extruding nitrogen gas (N₂) and forming undesired phenolic byproducts.[2] Maintaining a low temperature throughout the addition of sodium nitrite is essential for maximizing the yield of the diazonium salt.
-
Strong Acidic Medium: A surplus of strong acid (typically 2.5-3.0 equivalents) is necessary. The first equivalent reacts with the aniline to form the soluble aniline salt. The second equivalent reacts with sodium nitrite to generate the nitrous acid. The excess acid maintains a low pH, preventing the newly formed diazonium salt from coupling with unreacted aniline, which would form a difficult-to-remove diazoamino byproduct.[3]
-
Slow, Dropwise Addition of NaNO₂: The reaction between the aniline salt and nitrous acid is exothermic. A slow addition rate allows for effective heat dissipation, ensuring the temperature does not rise above the critical 5 °C threshold.[2]
Caption: Generalized mechanism of azo coupling.
Part 2: Experimental Protocols and Application Notes
The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.
Protocol 1: Synthesis of an Orange-Red Azo Dye from this compound and β-Naphthol
This protocol details the synthesis of a classic azo dye, adapting a known procedure for a similar aniline derivative. [4][5]The resulting dye is expected to be a vibrant orange-red solid.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
β-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
-
Starch-iodide paper
Procedure:
Stage 1: Diazotization of this compound
-
In a 250 mL beaker, combine this compound (e.g., 1.53 g, 10 mmol) and deionized water (20 mL).
-
Slowly add concentrated HCl (2.5 mL, ~30 mmol) while stirring. The aniline salt should dissolve.
-
Cool the solution to 0-5 °C in an ice-salt bath. Constant stirring is essential.
-
In a separate flask, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in a minimal amount of cold deionized water (5 mL).
-
Add the NaNO₂ solution dropwise to the cold aniline salt solution over 15-20 minutes. Crucial: Use a thermometer to ensure the temperature never exceeds 5 °C. [4]6. After the addition is complete, stir the solution for an additional 15 minutes in the ice bath.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates a positive test. This ensures all the aniline has reacted. [2]The resulting clear solution of 3-(ethylthio)benzenediazonium chloride is used immediately in the next stage.
Stage 2: Azo Coupling
-
In a separate 400 mL beaker, dissolve β-naphthol (1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool this solution to 5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Stage 1 to the cold β-naphthol solution.
-
An intensely colored orange-red precipitate should form immediately. [6]5. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Stage 3: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a low-temperature oven.
-
Recrystallize the dried dye from hot ethanol to obtain purified crystals.
Table 1: Reaction and Product Summary
| Parameter | Value / Description |
| Reactant 1 | This compound |
| Reactant 2 | β-Naphthol |
| Reaction Type | Diazotization followed by Azo Coupling |
| Diazotization Temp. | 0-5 °C |
| Coupling pH | Alkaline (pH ~9-10) |
| Expected Product | 1-((3-(ethylthio)phenyl)azo)naphthalen-2-ol |
| Expected Appearance | Orange-Red Crystalline Solid |
| Typical Yield | > 85% |
Protocol 2: Synthesis of a Heterocyclic Azo Dye
This protocol illustrates the use of this compound to create more complex dyes by coupling with a heterocyclic component, specifically a 1,2,4-triazole derivative, based on established methods. [7][8] Materials:
-
3-(ethylthio)benzenediazonium chloride solution (prepared as in Protocol 1, Stage 1)
-
3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole (1.0 eq)
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Prepare the diazonium salt solution from this compound (10 mmol scale) exactly as described in Protocol 1, Stage 1.
-
In a 400 mL beaker, dissolve the triazole coupling component (e.g., 2.58 g, 10 mmol) in ethanol (80 mL).
-
Prepare a solution of sodium acetate (1.32 g) in water (4 mL) and add it to the triazole solution. This buffered system provides the optimal pH for coupling.
-
Cool the triazole-acetate solution in an ice bath with stirring.
-
Carefully and slowly add the cold diazonium salt solution to the triazole solution.
-
A colored precipitate will form. Stir the reaction mixture in the cold for 1-2 hours.
-
Isolate the product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the purified heterocyclic dye.
Part 3: Characterization and Data
The synthesized dyes are characterized using standard spectroscopic techniques to confirm their structure and purity.
Table 2: Representative Spectroscopic Data for Azo Dyes
| Technique | Expected Observations for 1-((3-(ethylthio)phenyl)azo)naphthalen-2-ol [4] |
| UV-Vis (in DMF) | λ_max ≈ 480-520 nm (Visible region, indicating color) |
| FT-IR (KBr) | ~3400 cm⁻¹ (broad, -OH stretch), ~1500 cm⁻¹ (-N=N- stretch), Aromatic C-H |
| ¹H NMR (DMSO-d₆) | Multiplets at δ 7.0-8.5 ppm (Aromatic protons), Signals for -S-CH₂-CH₃ |
| ¹³C NMR (DMSO-d₆) | Signals in the aromatic region (δ 110-160 ppm), Aliphatic signals for ethyl group |
Note: Data is extrapolated from the closely related 3-(methylthio)aniline analog. [4]
Conclusion
This compound serves as a highly effective and adaptable starting material for the synthesis of a diverse range of azo dyes. By carefully controlling the fundamental parameters of the diazotization and coupling reactions—namely temperature and pH—researchers can reliably produce both simple and complex chromophores. The presence of the ethylthio group provides a valuable handle for fine-tuning the electronic properties of the dye molecule, influencing its color, solubility, and affinity for various substrates. The protocols outlined herein provide a robust framework for the exploration and development of novel dyes based on this important intermediate.
References
-
Al-Sheikh, M. A., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(2), 2992–3004. [Link]
-
Kurtoglu, M., et al. (2007). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Asian Journal of Chemistry, 19(1), 1-10. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. International Journal of Biomaterials. [Link]
-
Al-Sheikh, M. A. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. ResearchGate. [Link]
-
Patil, C. J. (2017). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. SciSpace. [Link]
-
Narasimha, S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1), 188-196. [Link]
-
Narasimha, S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. ResearchGate. [Link]
-
The Chemistry Teacher (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. [Link]
-
Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. [Link]
-
Patil, C. J., et al. (2015). Coupling reactions involving aryldiazonium salt: Part-I. Chemoselective condensation to synthesize 2-(phenylhydrazono)-3-oxo-butyricacid ethylester, its derivatives and their antibacterial activity. Der Chemica Sinica, 6(5), 108-114. [Link]
-
Navadiya, H. D. STUDIES ON SYNTHESIS AND APPLICATION OF NEW HETEROCYCLIC DYES. TSI Journals. [Link]
-
Elgemeie, G. H., & El-Ezbawy, S. R. (2016). Heterocyclic Dyes: Preparation, Properties, and Applications. ResearchGate. [Link]
-
Clark, J. (2015). some reactions of diazonium ions. Chemguide. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
Asiri, A. M., & Khan, S. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26947–26972. [Link]
-
Sanchez, R. I. (2012). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. [Link]
-
MySkinRecipes. Aniline Derivatives for Dye Synthesis. MySkinRecipes. [Link]
-
Anonymous. (2016). Diazotization of Aromatic Amines and Solvolysis of Diazonium Salts in Ethylene Glycol Ethers. ResearchGate. [Link]
-
Ley, S. V., & Smith, M. D. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. [Link]
-
Wainwright, M. (2003). The use of dyes in modern biomedicine. Biotechnology & Histochemistry, 78(3-4), 147–155. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 3-(Ethylthio)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Untapped Potential of Poly(3-(ethylthio)aniline) in Advanced Materials
Polyaniline (PANI) and its derivatives stand as one of the most promising classes of conducting polymers due to their unique combination of tunable conductivity, environmental stability, and straightforward synthesis. The introduction of functional groups onto the aniline monomer allows for the fine-tuning of the resulting polymer's properties, opening up new avenues for applications in electronics, sensing, and biomedical devices. The this compound monomer is a particularly interesting candidate for the development of novel functional polymers. The presence of the electron-donating ethylthio group at the meta-position is anticipated to influence the electronic properties, solubility, and morphology of the resulting polymer, poly(this compound). This, in turn, could lead to materials with enhanced processability and tailored functionalities for applications such as organic electronics, corrosion-resistant coatings, and chemical sensors.[1][2]
This comprehensive guide provides detailed protocols for the chemical and electrochemical polymerization of this compound. While specific literature on the polymerization of this exact monomer is scarce, the following protocols are based on well-established methods for the synthesis of other substituted polyanilines.[3][4] These notes are intended to serve as a robust starting point for researchers, providing the foundational knowledge and experimental details necessary to explore the synthesis and application of this novel conducting polymer.
I. Mechanistic Insights: The Polymerization of Substituted Anilines
The polymerization of aniline and its derivatives proceeds via an oxidative coupling mechanism, which can be initiated either chemically or electrochemically.[5] The process begins with the oxidation of the aniline monomer to form a radical cation.[6] These radical cations then couple, and through a series of deprotonation and re-aromatization steps, form dimers, oligomers, and ultimately the final polymer chain.
The nature and position of the substituent on the aniline ring play a critical role in the polymerization process. Electron-donating groups, such as the ethylthio group, are expected to lower the oxidation potential of the monomer, potentially facilitating polymerization under milder conditions.[7] However, the substituent's steric bulk can also influence the polymer's final structure and properties, such as its molecular weight and degree of crystallinity.[2]
II. Chemical Oxidative Polymerization of this compound: A Step-by-Step Protocol
Chemical oxidative polymerization is a versatile and scalable method for producing bulk quantities of polyaniline derivatives.[3] The following protocol is a generalized procedure based on the successful polymerization of other substituted anilines and should be optimized for this compound.
Materials and Reagents
| Reagent | Formula | Molarity/Concentration | Supplier |
| This compound | C8H11NS | - | e.g., Sigma-Aldrich |
| Ammonium Persulfate (APS) | (NH4)2S2O8 | 1.25 M in 1 M HCl | e.g., Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 1 M | e.g., Fisher Scientific |
| Methanol | CH3OH | - | e.g., VWR |
| N-Methyl-2-pyrrolidone (NMP) | C5H9NO | - | e.g., Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | C2H6SO | - | e.g., Sigma-Aldrich |
Experimental Protocol
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.53 g (0.01 mol) of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved. The solution may need to be gently warmed to aid dissolution.
-
Initiation of Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add 20 mL of a pre-cooled 1.25 M solution of ammonium persulfate in 1 M HCl dropwise. The addition should take approximately 15-20 minutes.
-
Polymerization Reaction: Continue stirring the reaction mixture in the ice bath for 24 hours. A dark green or black precipitate of poly(this compound) should form.
-
Polymer Isolation and Purification:
-
Filter the polymer precipitate using a Büchner funnel.
-
Wash the precipitate extensively with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol until the filtrate becomes colorless.
-
Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
-
Solubility Testing: Assess the solubility of the synthesized polymer in various organic solvents such as NMP and DMSO. Substituted polyanilines often exhibit improved solubility compared to the parent polyaniline.[4]
Experimental Workflow: Chemical Polymerization
III. Electrochemical Polymerization of this compound: A Precise Film Deposition Method
Electrochemical polymerization offers excellent control over the thickness and morphology of the resulting polymer film, making it ideal for the fabrication of thin-film devices.[5][8] This method involves the direct oxidation of the monomer at an electrode surface.
Materials and Reagents
| Reagent/Material | Formula/Type | Concentration | Supplier |
| This compound | C8H11NS | 0.1 M | e.g., Sigma-Aldrich |
| Sulfuric Acid | H2SO4 | 0.5 M | e.g., Fisher Scientific |
| Indium Tin Oxide (ITO) coated glass | - | - | e.g., Ossila |
| Platinum wire | Pt | - | e.g., Alfa Aesar |
| Ag/AgCl electrode | - | 3 M KCl | e.g., CH Instruments |
Experimental Protocol
-
Electrolyte Preparation: Prepare a 0.5 M sulfuric acid solution containing 0.1 M this compound. Ensure the monomer is fully dissolved.
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell.
-
The working electrode will be an ITO-coated glass slide.
-
A platinum wire will serve as the counter electrode.
-
A Ag/AgCl electrode will be used as the reference electrode.
-
-
Electropolymerization:
-
Immerse the electrodes in the electrolyte solution.
-
Perform cyclic voltammetry (CV) by scanning the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 10-20 cycles).[8]
-
A polymer film will gradually deposit onto the working electrode. The thickness of the film can be controlled by the number of CV cycles.
-
-
Film Characterization:
-
After deposition, rinse the polymer-coated electrode with deionized water and dry it under a stream of nitrogen.
-
The electrochemical properties of the film can be further characterized by running CV in a monomer-free electrolyte solution.
-
Electrochemical Polymerization Workflow
IV. Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is crucial to understand its structure-property relationships.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer. Expected peaks for polyaniline derivatives include N-H stretching, C=C stretching of quinoid and benzenoid rings, and C-N stretching.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the polymer, which are related to its oxidation state and conjugation length.
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the polymer, which can vary from granular to fibrillar depending on the synthesis conditions.[4]
-
X-ray Diffraction (XRD): XRD analysis can reveal the degree of crystallinity of the polymer. Most polyaniline derivatives are largely amorphous.[8]
Polymerization Mechanism Visualization
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: High-Throughput Analysis of 3-(Ethylthio)aniline in Environmental Water Samples
Abstract
This application note presents two robust and validated analytical methodologies for the quantitative determination of 3-(ethylthio)aniline in various water matrices. This compound is an aniline derivative of emerging environmental concern due to its use as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals. The primary method detailed is a sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) technique, suitable for routine monitoring. A confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for unambiguous identification and quantification at trace levels. Both protocols include comprehensive sample preparation procedures using Solid-Phase Extraction (SPE), method validation parameters according to EPA guidelines, and quality control recommendations to ensure data integrity.
Introduction
Aniline and its derivatives are a significant class of organic compounds used extensively in the chemical industry for manufacturing dyes, polymers, pesticides, and pharmaceuticals.[1][2] Their potential for environmental release and subsequent contamination of water sources necessitates the development of reliable and sensitive analytical methods for monitoring. This compound (CAS No. N/A, C₈H₁₁NS), a sulfur-containing aniline, is a key building block in certain synthetic pathways. Its potential toxicity and persistence in aquatic ecosystems are of increasing concern.
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of polar and thermolabile compounds like anilines, often negating the need for chemical derivatization.[3] Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, providing definitive structural confirmation, which is crucial for regulatory compliance and environmental impact assessment.[2]
This guide provides detailed, field-proven protocols for researchers, environmental scientists, and quality control professionals, explaining not just the steps but the scientific rationale behind them to ensure robust and reproducible results.
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical for removing matrix interferences and concentrating the analyte to detectable levels.[4] Solid-Phase Extraction is the method of choice for aniline derivatives in water due to its efficiency, reproducibility, and reduced solvent consumption compared to traditional liquid-liquid extraction.[3][4] A reversed-phase SPE cartridge is employed to retain the moderately non-polar this compound from the aqueous matrix.
Rationale for SPE Parameter Selection:
-
Sorbent Choice: A polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent) is selected for its high capacity and stability across a wide pH range, ensuring efficient capture of aniline derivatives.[5]
-
pH Adjustment: The sample pH is adjusted to a slightly alkaline value (pH ~8).[6][7] In acidic conditions, the aniline functional group becomes protonated (-NH₃⁺), increasing its polarity and reducing its retention on the non-polar SPE sorbent. By maintaining a basic pH, this compound remains in its more non-polar, neutral form (-NH₂), maximizing its interaction with the sorbent and ensuring high recovery.
-
Elution Solvent: A mixture of acetonitrile and methanol is used for elution. This combination provides a strong solvent system to effectively disrupt the hydrophobic interactions between the analyte and the sorbent, ensuring complete desorption and recovery.
Protocol 2.1: Solid-Phase Extraction of Water Samples
-
Cartridge Conditioning: Condition a 200 mg / 6 mL polymeric reversed-phase SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[8]
-
Sample Loading: Adjust a 500 mL water sample to pH 8.0 using dilute sodium hydroxide or hydrochloric acid.
-
Extraction: Pass the pH-adjusted water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any residual salts or highly polar interferences.
-
Drying: Dry the cartridge under a high vacuum or with a stream of nitrogen for 20-30 minutes to remove residual water.
-
Elution: Elute the retained this compound by passing two 3 mL aliquots of acetonitrile/methanol (80:20, v/v) through the cartridge.[6] Collect the eluate in a clean glass tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of the appropriate solvent (Mobile Phase for HPLC-UV; Toluene for GC-MS) and vortex for 30 seconds. The sample is now ready for chromatographic analysis.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Primary Method: HPLC-UV Analysis
This method is designed for the reliable quantification of this compound and is suitable for high-throughput screening of multiple samples.
Protocol 3.1: HPLC-UV Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX SB-Phenyl (4.6 x 250 mm, 5 µm) or equivalent Phenyl-Hexyl phase |
| Mobile Phase | 70% Methanol : 30% Phosphate Buffer (20 mM, pH 6.9)[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[10] |
| Injection Volume | 20 µL |
| UV Detection | 235 nm (based on typical absorbance for substituted anilines)[9] |
| Run Time | 10 minutes |
| Expected Retention Time | ~5-7 minutes (must be empirically determined) |
Rationale for HPLC Parameter Selection:
-
Column: A phenyl-phase column is chosen for its unique selectivity towards aromatic compounds. The π-π interactions between the phenyl rings of the stationary phase and the aniline ring of the analyte provide enhanced retention and separation from matrix components compared to standard C18 columns.
-
Mobile Phase: An isocratic mobile phase of methanol and a phosphate buffer provides a balance of elution strength and pH control. The pH of 6.9 ensures the aniline is in its neutral form for consistent retention.[9]
-
Detector Wavelength: The UV detection wavelength is set at 235 nm, a common absorbance maximum for aniline derivatives, offering a good balance of sensitivity and selectivity.[9]
Confirmatory Method: GC-MS Analysis
This method provides definitive confirmation of the analyte's identity through its mass spectrum and offers very low detection limits. While aniline itself can be challenging for direct GC analysis, many derivatives exhibit good chromatographic behavior.[3]
Protocol 4.1: GC-MS Operating Conditions
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | Initial 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[11] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
| SIM Ions (m/z) | Quantifier: 153.1 (M⁺). Qualifiers: 138.1 ([M-CH₃]⁺), 124.1 ([M-C₂H₅]⁺) (based on predicted fragmentation)[5] |
Rationale for GC-MS Parameter Selection:
-
Column: A non-polar HP-5MS column is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds, including aniline derivatives.[2]
-
Oven Program: The temperature program is designed to provide good chromatographic separation of the analyte from potential interferences extracted from the water matrix.
-
Detection Mode: SIM mode is used for quantification to maximize sensitivity and selectivity by monitoring only characteristic ions of this compound. A full scan acquisition should be performed on at least one standard and one representative sample to confirm the fragmentation pattern and provide definitive identification. The molecular ion (m/z 153.1) is expected to be a prominent peak for this compound.[5]
Caption: GC-MS analytical workflow.
Method Validation and Quality Control
Method validation is essential to demonstrate that the analytical procedures are suitable for their intended purpose.[11][12] The protocols described herein should be validated in the user's laboratory according to the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[11][12][13][14]
Calibration and Linearity
Prepare a series of calibration standards from a certified reference material of this compound in the reconstitution solvent. A typical calibration range is 10-1000 µg/L. The linearity of the method should be assessed by calculating the coefficient of determination (r²), which should be ≥ 0.995.
Accuracy and Precision
Accuracy should be determined by analyzing spiked matrix samples at three different concentration levels (low, medium, high). Recoveries should be within 70-130%. Precision is determined by calculating the relative standard deviation (RSD) of replicate analyses (n=6) of the spiked samples. The RSD should be ≤ 20%.[15]
Detection and Quantitation Limits
The Method Detection Limit (MDL) and Limit of Quantitation (LOQ) should be determined experimentally based on the standard deviation of low-level replicate spikes.[11]
Summary of Expected Method Performance
The following table summarizes the expected performance characteristics for the described methods. These values are based on typical performance for aniline derivatives and should be verified by the end-user.[7][15]
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Linear Range | 10 - 1000 µg/L | 1 - 200 µg/L |
| Correlation (r²) | > 0.998 | > 0.999 |
| LOD (µg/L) | ~1.0 µg/L | ~0.1 µg/L |
| LOQ (µg/L) | ~3.5 µg/L | ~0.3 µg/L |
| Accuracy (Recovery %) | 85 - 110% | 90 - 115% |
| Precision (RSD %) | < 10% | < 15% |
Quality Control (QC)
For routine analysis, the following QC samples should be included in each analytical batch:
-
Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A spiked reagent water sample to monitor method performance.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Spiked aliquots of a real sample to assess matrix effects on accuracy and precision.
Conclusion
The analytical methods presented provide a comprehensive framework for the sensitive and reliable determination of this compound in water. The HPLC-UV method serves as an excellent tool for routine monitoring, while the GC-MS method offers unequivocal confirmation for regulatory and research purposes. Proper implementation of the described sample preparation, validation, and quality control procedures will ensure the generation of high-quality, defensible data for environmental assessment.
References
-
Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk. (n.d.). Hep Journals. [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). Advanced Materials and New Coatings. [Link]
-
Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Fisher Scientific. [Link]
-
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. [Link]
-
This compound (C8H11NS). (n.d.). PubChemLite. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. EPA. [Link]
-
Method Validation and Peer Review Policies and Guidelines. (2025). U.S. EPA. [Link]
-
Guide to Method Flexibility and Approval of EPA Water Methods. (n.d.). California Water Boards. [Link]
-
Analytical methods for determining environmental contaminants of concern in water and wastewater. (2023). PubMed Central. [Link]
-
Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alter. (2016). U.S. EPA. [Link]
-
MSBNK-UvA_IBED-UI000201. (2024). MassBank. [Link]
-
Screening of Pollutants in Water Samples and Extracts from Passive Samplers using LC–MS and GC–MS. (n.d.). LCGC International. [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central. [Link]
-
Aniline, 3-ethyl-. (n.d.). NIST WebBook. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). Sultan Qaboos University House of Expertise. [Link]
-
2-(Methylthio)aniline. (n.d.). PubChem. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025). ResearchGate. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed. [Link]
-
DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. (2013). Malaysian Journal of Analytical Sciences. [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing. [Link]
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Application Notes & Protocols: Strategic Use of 3-(Ethylthio)aniline in the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
3-(Ethylthio)aniline is a key building block in synthetic organic chemistry, offering a strategic entry point to a wide array of heterocyclic compounds. This guide provides an in-depth technical overview of its application in constructing medicinally significant benzothiazole and quinoline frameworks. We will explore the underlying reaction mechanisms, provide detailed, validated protocols, and present data to support the described methodologies. This document is intended for researchers and professionals in drug discovery and development, offering practical insights into the synthesis of these important heterocyclic families.
Part 1: Synthesis of 6-(Ethylthio)-Substituted Benzothiazoles
Benzothiazoles are a prominent class of heterocyclic compounds, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The incorporation of an ethylthio group at the 6-position can significantly modulate the biological activity of the benzothiazole core.
Mechanistic Insights
The synthesis of 2-substituted-6-(ethylthio)benzothiazoles can be efficiently achieved through a one-pot reaction involving this compound, an aldehyde, and a sulfur source. The reaction is believed to proceed via the initial formation of a Schiff base between the aniline and the aldehyde. This is followed by a nucleophilic attack from a sulfur species, generated in situ, and subsequent oxidative cyclization to form the benzothiazole ring. The ethylthio group, being in a position that does not directly participate in the cyclization, influences the electronic properties of the final molecule.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-(ethylthio)benzothiazoles
This protocol describes a reliable method for the synthesis of 2-aryl-6-(ethylthio)benzothiazoles using elemental sulfur and an iodine catalyst.
Materials:
-
This compound (98%)
-
Aromatic aldehyde (e.g., 4-methylbenzaldehyde, 4-fluorobenzaldehyde)
-
Elemental sulfur (powdered)
-
Iodine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMSO (5 mL).
-
Add the desired aromatic aldehyde (1.0 mmol) and elemental sulfur (2.0 mmol) to the solution.
-
Stir the mixture at room temperature for approximately 10 minutes.
-
Add iodine (0.2 mmol) as a catalyst to the reaction mixture.
-
Heat the flask to 120 °C and maintain the reaction with stirring for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to ambient temperature and then pour it into about 50 mL of ice-cold water.
-
Extract the product into ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash sequentially with saturated Na₂S₂O₃ solution (20 mL) to remove residual iodine, saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a hexane-ethyl acetate gradient to yield the pure 2-aryl-6-(ethylthio)benzothiazole.
Data Summary:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 6-(Ethylthio)-2-(p-tolyl)benzothiazole | 88 |
| 2 | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-6-(ethylthio)benzothiazole | 85 |
| 3 | 2-Naphthaldehyde | 6-(Ethylthio)-2-(naphthalen-2-yl)benzothiazole | 82 |
Workflow Diagram:
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of 3-(ethylthio)aniline and its Putative Metabolites
Abstract
This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(ethylthio)aniline and the simultaneous separation of its putative metabolites. In drug development and toxicology, it is critical to monitor not only the parent drug but also its metabolic products, which may have their own efficacy or toxicity profiles. This document provides a detailed protocol, from sample preparation using solid-phase extraction to method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is robust, accurate, and reliable for research applications.
Introduction and Scientific Principle
This compound is an aromatic amine derivative whose analytical quantification is essential in various stages of pharmaceutical research. The metabolic fate of such a compound is of paramount importance, as biotransformation can significantly alter its physicochemical properties, activity, and toxicity.[1] The primary metabolic pathways for aniline derivatives typically involve oxidation and conjugation reactions to increase their polarity and facilitate excretion.[2][3][4]
Postulated Metabolic Pathways: Based on established metabolic routes for anilines and thioethers, the primary metabolites of this compound are likely to result from:
-
S-Oxidation: The thioether moiety is susceptible to oxidation, forming the more polar sulfoxide and sulfone metabolites.
-
N-Acetylation: The primary amine group can be acetylated.
-
Aromatic Hydroxylation: Hydroxyl groups may be added to the benzene ring, typically at the ortho- and para- positions relative to the amine.[2][3]
-
Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate.
This HPLC method is designed to separate the relatively nonpolar parent compound, this compound, from its more polar, hydrophilic metabolites. The separation is achieved using reversed-phase chromatography, where analytes partition between a polar mobile phase and a nonpolar stationary phase (e.g., C18).[5][6] A gradient elution, where the organic content of the mobile phase is increased over time, is employed to effectively elute compounds with a wide range of polarities. Detection is performed using a UV detector, as aromatic amines possess strong chromophores.[5][6]
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system with a binary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, vortex mixer, and centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or mixed-mode).
-
-
Chemicals and Reagents:
-
This compound reference standard (≥97% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (or Phosphoric acid) (ACS grade or higher).
-
Ammonium acetate (ACS grade or higher).
-
Human plasma (or other relevant biological matrix).
-
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock (if used): Select a structurally similar compound not expected to be present in the samples (e.g., 3-(methylthio)aniline) and prepare a 1 mg/mL stock solution in methanol.
Sample Preparation from Biological Matrix (Plasma)
The causality behind this multi-step process is to remove interfering macromolecules (like proteins) and concentrate the analytes of interest.
-
Protein Precipitation: To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. This step activates the stationary phase.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the parent drug and its metabolites with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 95% aqueous, 5% organic). This ensures compatibility with the HPLC system and focuses the analyte band at the start of the column.
HPLC Chromatographic Conditions
The selection of a C18 column provides a versatile nonpolar stationary phase, while the gradient elution is essential for resolving both the parent compound and its more polar metabolites within a single run.[5][6][7] Formic acid is used to control the pH and ensure the ionization state of the aniline moiety is consistent, leading to sharp, symmetrical peaks.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Method Validation Protocol (ICH Q2(R1) Framework)
A method is only useful if it is proven to be reliable. Method validation provides documented evidence that the protocol is fit for its intended purpose.[8][9][10] The following parameters must be assessed.
Caption: Complete analytical workflow from sample receipt to final report.
-
System Suitability: Before analysis, the chromatographic system's performance is verified by injecting a standard solution multiple times. Key parameters like peak area precision (%RSD < 2%), theoretical plates, and tailing factor are checked to ensure the system is operating correctly.
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components) is determined. This is often evaluated using a PDA detector to check for peak purity.
-
Linearity and Range: A calibration curve is generated by plotting the peak area response versus the concentration of the analyte over a specified range. The linearity is assessed by the correlation coefficient (r²) of the regression line.
-
Accuracy: The closeness of the measured value to the true value is determined by performing spike-recovery experiments. A known amount of analyte is added to a blank matrix, which is then processed and analyzed. The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): This is evaluated by having the assay performed by a different analyst, on a different day, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of an analyte that can be reliably detected. It is often calculated based on a signal-to-noise ratio of 3:1.[8]
-
LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.[8]
-
-
Robustness: The method's reliability is tested by deliberately introducing small variations in parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and observing the effect on the results.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 80-120% of the target concentration[11] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | System suitability parameters remain within limits. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound and the qualitative separation of its potential metabolites. By adhering to the principles of systematic method development and rigorous validation as outlined by ICH guidelines, researchers can generate high-quality, reproducible data crucial for pharmacokinetic, toxicological, and drug metabolism studies. The provided protocols for sample preparation and chromatographic analysis are designed to be a comprehensive starting point, which can be further optimized for specific biological matrices and research questions.
References
-
International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
Busch, D. H. (1983). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 108(1290), 1095-1100. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline.... [Link]
-
Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science and Technology, 41(1), 48-59. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Li, D., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130547. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. [Link]
-
Wu, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(14), 2641-2647. [Link]
-
Shen, S., et al. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chloro-2-(isopropylthio)aniline on Newcrom R1 HPLC column. [Link]
-
Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
-
Valentine, W. M., et al. (1996). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Toxicology and Applied Pharmacology, 141(1), 122-132. [Link]
-
Chen, X., et al. (2015). [Determination of aniline in whole blood by using solid-phase extraction and high performance liquid chromatography with fluorescence detector]. Wei Sheng Yan Jiu, 44(2), 299-302. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science & Technology, 41(1), 48-59. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
-
Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Critical Reviews in Toxicology, 35(8-9), 783-835. [Link]
-
Siahmed, K., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 7(18), 7757-7766. [Link]
-
Modick, H., et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 90(6), 1325-1335. [Link]
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- 3. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism and excretion kinetics of aniline after a single oral dose [pubmed.ncbi.nlm.nih.gov]
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- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: A Guide to the Synthesis of Thioether-Containing Polymers from 3-(ethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Thioether Functionality into Conductive Polymers
Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, tunable conductivity, and environmental stability.[1][2] The versatility of PANI can be further expanded by the incorporation of functional groups onto the aniline monomer, which can alter the polymer's physical, chemical, and electronic properties.[3][4] This guide focuses on the use of 3-(ethylthio)aniline as a monomer for the preparation of thioether-containing polymers. The introduction of the ethylthio- (-SCH₂CH₃) group is of particular interest as the sulfur atom can influence the polymer's redox properties, solubility, and potential for post-polymerization modification. Furthermore, thioether linkages are significant in various biologically active molecules and can enhance the material's affinity for heavy metal ions, making it a candidate for applications in sensors, biomedical devices, and environmental remediation.
The presence of the electron-donating ethylthio group at the meta-position is expected to influence the electronic structure of the polymer backbone, potentially affecting its conductivity and electrochemical behavior. The lone pairs of electrons on the sulfur atom can also engage in coordination with metal ions, a property that can be exploited in sensor design. This document provides a comprehensive overview of the synthesis of poly(this compound) through two primary methods: chemical oxidative polymerization and electrochemical polymerization. It offers detailed protocols, explains the rationale behind the experimental choices, and outlines the expected characteristics of the resulting polymer.
Part 1: Chemical Oxidative Polymerization of this compound
Chemical oxidative polymerization is a widely used and scalable method for synthesizing polyaniline and its derivatives.[2] The process involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of radical cations that subsequently couple to form the polymer chain.
Causality Behind Experimental Choices
-
Monomer: this compound is the building block of the polymer. The purity of the monomer is crucial as impurities can terminate the polymerization or introduce defects into the polymer chain.
-
Oxidizing Agent: Ammonium persulfate (APS) is a common and effective oxidant for aniline polymerization. It provides a controlled initiation of the polymerization process. The molar ratio of oxidant to monomer is a critical parameter that influences the molecular weight and yield of the polymer.[2]
-
Acidic Medium: The polymerization of aniline is typically carried out in an acidic solution, such as hydrochloric acid (HCl). The acid serves two main purposes: it protonates the aniline monomer, increasing its solubility in the aqueous medium, and it acts as a dopant for the resulting polymer, rendering it electrically conductive.[1]
-
Temperature: Low temperatures (0-5 °C) are generally preferred for the polymerization of aniline. This helps to control the reaction rate, leading to a more ordered polymer structure and higher molecular weight.
Detailed Protocol for Chemical Oxidative Polymerization
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in an aqueous solution of 1 M HCl. The concentration of the monomer can be varied to optimize the polymerization. A typical starting concentration is 0.1 M. Place the beaker in an ice bath and stir the solution until the monomer is completely dissolved and the temperature is stable at 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in 1 M HCl. A 1:1 molar ratio of APS to the this compound monomer is a common starting point.[5] Ensure the oxidant solution is also cooled to 0-5 °C in an ice bath.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The color of the reaction mixture is expected to change, indicating the onset of polymerization. A typical progression for aniline derivatives is from colorless to a dark green or black precipitate.
-
Reaction Completion: Allow the reaction to proceed for 2-4 hours at 0-5 °C with continuous stirring.
-
Polymer Isolation and Purification:
-
After the reaction is complete, filter the precipitate using a Buchner funnel.
-
Wash the polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with methanol to remove the excess acid and other impurities.
-
Finally, wash with deionized water until the filtrate is neutral.
-
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours. The final product should be a dark powder, which is the emeraldine salt form of poly(this compound).
Experimental Workflow for Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative synthesis of poly(this compound).
Quantitative Data Summary
| Parameter | Typical Range/Value | Purpose |
| Monomer Concentration | 0.1 - 0.5 M | Influences reaction rate and polymer molecular weight. |
| Oxidant/Monomer Molar Ratio | 1:1 to 1.25:1 | Controls the initiation and extent of polymerization.[3] |
| Acid Concentration | 1.0 M HCl | Ensures monomer solubility and acts as a dopant for the final polymer.[1] |
| Reaction Temperature | 0 - 5 °C | Controls reaction kinetics and promotes ordered polymer growth. |
| Reaction Time | 2 - 24 hours | Allows for sufficient polymer chain growth.[3] |
Part 2: Electrochemical Polymerization of this compound
Electrochemical polymerization offers a high degree of control over the thickness, morphology, and properties of the resulting polymer film, as it is directly deposited onto an electrode surface. This method is particularly useful for applications requiring thin, uniform films, such as in sensors and electronic devices.
Rationale for Experimental Parameters
-
Electrolyte: An acidic electrolyte containing the monomer is used. The acid, often sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), provides the necessary protons for the reaction and serves as the dopant.
-
Working Electrode: The polymer film is grown on the surface of the working electrode. Common choices include indium tin oxide (ITO) coated glass, platinum, or glassy carbon, depending on the intended application and characterization techniques.
-
Potential Cycling (Cyclic Voltammetry): By repeatedly cycling the potential of the working electrode, the monomer is oxidized at a specific potential, initiating polymerization. The number of cycles and the scan rate can be adjusted to control the film thickness.
Detailed Protocol for Electrochemical Polymerization
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Working electrode (e.g., ITO-coated glass slide)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of 0.5 M H₂SO₄ containing 0.1 M this compound.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential of the working electrode between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. The appearance of new redox peaks with successive cycles indicates the growth of the polymer film on the electrode surface. The number of cycles will determine the film thickness.
-
Post-Polymerization Treatment: After the desired number of cycles, remove the working electrode from the polymerization solution and rinse it with 0.5 M H₂SO₄ to remove any unreacted monomer.
-
Drying: Dry the polymer-coated electrode under a stream of nitrogen or in a desiccator.
Polymerization Mechanism Visualization
Caption: Simplified mechanism of oxidative polymerization of this compound.
Part 3: Characterization of Poly(this compound)
The synthesized polymer should be characterized to confirm its structure, morphology, and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymerization. Expected peaks would include those for the C-S stretching of the thioether, N-H stretching, C=C stretching of the quinoid and benzenoid rings, and C-N stretching.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its oxidation and doping state. The emeraldine salt form of polyaniline derivatives typically shows characteristic absorption bands.[4]
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer. The morphology can vary from granular to fibrous depending on the polymerization conditions.[3]
-
Cyclic Voltammetry (CV): To assess the electrochemical activity and redox behavior of the polymer film.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the synthesis of thioether-containing polymers from this compound. The incorporation of the ethylthio group offers a promising avenue for the development of functional conductive polymers with tailored properties for a range of applications. Future research could explore the copolymerization of this compound with other aniline derivatives or different monomers to further tune the material's characteristics.[6] Additionally, the investigation of the polymer's performance in applications such as heavy metal ion sensing, as a component in lithium-sulfur batteries[5][7], or as an antimicrobial agent would be valuable areas of study. The methodologies presented here serve as a foundational platform for researchers and scientists to explore the potential of this novel class of functional conducting polymers.
References
- Ge, X. L. (2017).
- Kınalı, M., & Can, M. (2019).
-
Lu, S., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10866–10874. [Link]
-
Wang, J., et al. (2020). Application Progress of Polyaniline, Polypyrrole and Polythiophene in Lithium-Sulfur Batteries. MDPI. [Link]
-
Orlov, A. V., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(16), 2753. [Link]
-
Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. In Advances in Polymer Science. [Link]
-
Namsheer, K., & Ramesan, M. T. (2018). Synthesis and Morphology of Conducting Polymers. In ACS Symposium Series. [Link]
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(12), 1295-1325. [Link]
-
Orlov, A. V., et al. (2000). Oxidative polymerization of aniline in the presence of additional substrate. Polymer science. Series A, Chemistry, physics, 42, 1292-1297. [Link]
-
Latypova, L. R., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22345-22355. [Link]
-
Latypova, L.R., Usmanova, G.S., & Mustafin, A.G. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Bashkir chemical journal, 30(2), 5-9. [Link]
-
Díaz, C., et al. (2010). Synthesis and characterization of aniline and thiophene and/or alkylthiophenes polymers. Journal of the Chilean Chemical Society, 55(3), 353-357. [Link]
-
Latypova, L. R., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
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- 1. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. elar.urfu.ru [elar.urfu.ru]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Ethylthio)aniline
Welcome to the comprehensive technical support guide for the synthesis of 3-(ethylthio)aniline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the expertise to overcome common challenges and significantly improve the yield and purity of your synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Route 1: S-Alkylation of 3-Aminothiophenol
This is a direct and frequently employed route. However, achieving high selectivity and yield can be challenging due to the dual nucleophilicity of the starting material.
Q1: My reaction yields a mixture of N-ethylated and S-ethylated products, with a significant portion of the undesired N-alkylated isomer. How can I improve the selectivity for S-alkylation?
A1: The formation of N-alkylated byproducts is a common challenge due to the comparable nucleophilicity of the amino and thiol groups. Here’s a systematic approach to favor the desired S-alkylation:
-
Understanding the Problem: The selectivity between N- and S-alkylation is influenced by the reaction conditions, particularly the base and solvent. Hard and soft acid-base (HSAB) theory can provide some guidance. The thiol is a softer nucleophile than the amine and will react preferentially with soft electrophiles. However, the choice of base can modulate the nucleophilicity of both groups.
-
Strategic Solutions:
-
Choice of Base and Solvent: A weaker base and a polar protic solvent can favor S-alkylation. The use of a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a solvent such as ethanol or isopropanol at room temperature can enhance the selectivity for the softer thiol nucleophile. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in aprotic solvents like DMF or THF can increase the nucleophilicity of the amino group, leading to more N-alkylation.[1]
-
Amine Protection-Deprotection Strategy: A robust method to ensure exclusive S-alkylation is to temporarily protect the amino group. The acetyl group is a suitable choice as it is stable under the alkylation conditions and can be readily removed.
-
Step 1: Acetylation of 3-Aminothiophenol: React 3-aminothiophenol with acetic anhydride. This reaction is typically high-yielding and selectively forms the N-acetylated product.[2][3]
-
Step 2: S-Ethylation: The resulting 3-acetamidothiophenol can then be S-ethylated using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base like potassium carbonate in a solvent like acetone or DMF.
-
Step 3: Deprotection: The N-acetyl group can be removed by acid or base hydrolysis to yield the final product, this compound.[4][5][6][7][8]
-
-
Q2: The yield of my S-alkylation reaction is consistently low, even when I manage to control the selectivity. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions other than N-alkylation, and product loss during workup.
-
Potential Causes and Solutions:
-
Oxidation of the Thiol: Thiols are susceptible to oxidation, especially in the presence of air and base, which can lead to the formation of disulfide byproducts. To mitigate this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Deprotonation of the Thiol: Ensure that the base is of good quality and used in a sufficient stoichiometric amount (at least one equivalent) to deprotonate the thiol effectively.
-
Choice of Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide, which in turn is more reactive than ethyl chloride. Using a more reactive alkylating agent can help drive the reaction to completion.
-
Reaction Temperature and Time: While room temperature is often preferred for selectivity, a moderate increase in temperature (e.g., to 40-50 °C) might be necessary to improve the reaction rate, especially with less reactive alkylating agents. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Workup and Purification: this compound is a liquid that can be purified by vacuum distillation. Ensure that the distillation is performed at a sufficiently low pressure to avoid decomposition. Acid-base extraction can be used to remove unreacted 3-aminothiophenol and other basic or acidic impurities before distillation.[9]
-
Route 2: Reduction of a Nitro Precursor
This two-step approach involves the synthesis of a suitable nitro-substituted precursor, followed by its reduction to the desired aniline. A common precursor is 3-nitrophenyl ethyl sulfide.
Q1: I am having trouble with the selective reduction of the nitro group in 3-nitrophenyl ethyl sulfide. My reaction is either incomplete or I observe reduction of the thioether linkage.
A1: Achieving chemoselective reduction of a nitro group in the presence of a sulfur-containing functional group requires careful selection of the reducing agent and reaction conditions.
-
Understanding the Challenge: While the nitro group is readily reducible, some strong reducing agents can also lead to the cleavage of the C-S bond in the thioether. Catalytic hydrogenation with certain catalysts can also be problematic.
-
Recommended Reducing Agents and Conditions for Selectivity:
-
Tin(II) Chloride (SnCl₂): This is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of various other functional groups, including thioethers. The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and ethyl acetate at reflux.[10][11][12][13] The workup involves basification to precipitate tin salts, which can sometimes be cumbersome but generally provides a clean product.
-
Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is another robust method for nitro group reduction that is generally compatible with thioethers.[14][15]
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents are particularly useful for the selective reduction of one nitro group in dinitro compounds and are generally mild enough to not affect a thioether linkage.[16][17][18]
-
Catalytic Hydrogenation with a Sulfide-Resistant Catalyst: While standard catalysts like Palladium on carbon (Pd/C) can sometimes be poisoned by sulfur compounds or cause C-S bond cleavage, certain modified or specific catalysts can be used. For instance, sulfided platinum on carbon (Pt/C) is known to be more resistant to sulfur poisoning and can be effective for the selective reduction of nitro groups.[11]
-
Q2: The synthesis of my precursor, 3-nitrophenyl ethyl sulfide, is giving a low yield. What are the key parameters to optimize?
A2: The synthesis of 3-nitrophenyl ethyl sulfide is typically achieved via a nucleophilic aromatic substitution reaction. Optimizing the following parameters can significantly improve the yield:
-
Starting Materials: A common route is the reaction of 3-nitrochlorobenzene with sodium ethanethiolate. Ensure that the sodium ethanethiolate is freshly prepared or of high quality, as it can be sensitive to oxidation.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred to facilitate the nucleophilic substitution.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature and time, avoiding excessive heat which can lead to side reactions.
-
Base: If starting from ethanethiol, a suitable base (e.g., sodium hydroxide or potassium carbonate) is required to generate the thiolate in situ.
Frequently Asked Questions (FAQs)
Q: What is the best overall synthetic route for preparing this compound on a laboratory scale?
A: For laboratory-scale synthesis where purity is paramount, the two-step approach involving the protection of 3-aminothiophenol (e.g., as the acetamide), followed by S-ethylation and deprotection, is often the most reliable method to avoid the formation of the N-alkylated isomer. However, for a more direct route, careful optimization of the direct S-alkylation of 3-aminothiophenol with a mild base can also be effective. The reduction of 3-nitrophenyl ethyl sulfide is also a very viable and often high-yielding route, especially if the starting nitro compound is readily available.
Q: How can I effectively purify the final this compound product?
A: The final product is typically a liquid and can be purified by the following methods:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted starting amine and other basic impurities. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Finally, wash with brine and dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[9]
-
Vacuum Distillation: After the extractive workup, the solvent can be removed under reduced pressure, and the resulting crude oil can be purified by vacuum distillation to obtain the final product in high purity.[19]
-
Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, purification by column chromatography on silica gel can be employed. A mixture of hexanes and ethyl acetate is a common eluent system.
Q: What are the key safety precautions to consider during the synthesis of this compound?
A:
-
Handling of Reagents: 3-Aminothiophenol and its derivatives can be toxic and have a strong, unpleasant odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Reactions involving thiols are best carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Handling of Bases: Strong bases like sodium hydride are pyrophoric and should be handled with extreme care.
-
Reduction Reactions: Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed with appropriate safety measures. Reactions with metals like iron or tin in acid will also produce hydrogen gas.
Experimental Protocols
Protocol 1: Synthesis via S-Alkylation of Protected 3-Aminothiophenol
Step 1: N-Acetylation of 3-Aminothiophenol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminothiophenol (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 3-acetamidothiophenol.
Step 2: S-Ethylation of 3-Acetamidothiophenol
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-acetamidothiophenol (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add ethyl iodide (1.2 eq) dropwise and heat the mixture to 50-60 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude N-(3-(ethylthio)phenyl)acetamide.
Step 3: Deprotection of the Acetyl Group
-
To the crude N-(3-(ethylthio)phenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).
-
Heat the mixture to reflux and stir until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis via Reduction of 3-Nitrophenyl Ethyl Sulfide
Step 1: Synthesis of 3-Nitrophenyl Ethyl Sulfide
-
In a round-bottom flask under a nitrogen atmosphere, add sodium ethanethiolate (1.1 eq) to DMF.
-
Add a solution of 3-nitrochlorobenzene (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitrophenyl ethyl sulfide, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Reduction of 3-Nitrophenyl Ethyl Sulfide
-
In a round-bottom flask, dissolve 3-nitrophenyl ethyl sulfide (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate carefully to the residue until the solution is basic (pH ~8).
-
Filter the mixture through a pad of Celite to remove the tin salts.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Direct S-Alkylation | Route 1: Protected S-Alkylation | Route 2: Nitro Reduction |
| Starting Material | 3-Aminothiophenol | 3-Aminothiophenol | 3-Nitrochlorobenzene |
| Number of Steps | 1 | 3 | 2 |
| Key Challenge | Selectivity (N- vs. S-alkylation) | Multiple steps, protection/deprotection | Chemoselective reduction |
| Typical Yield | Moderate to Good (if optimized) | Good to Excellent | Good to Excellent |
| Purity of Crude | Can be a mixture of isomers | Generally high | Generally high |
Visualizations
Workflow for Selective S-Alkylation
Caption: Comparison of direct vs. protected S-alkylation workflows.
Troubleshooting Logic for Low Yield in S-Alkylation
Caption: Decision tree for troubleshooting low yields in S-alkylation.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- LookChem. (n.d.).
- ResearchGate. (2014, December 12).
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- YouTube. (2023, December 31). Make aniline by reduction nitrobencene with NaCl and Fe.
- YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained).
- Calvin Digital Commons. (n.d.).
- ChemicalBook. (n.d.). 3-(METHYLTHIO)ANILINE(1783-81-9) 13C NMR spectrum.
- Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile.
- Organic & Biomolecular Chemistry. (2023, June 15).
- Reddit. (2020, July 14). Reduction of aryl-nitro group in presence of disulfide bond.
- LookChem. (n.d.). 3-(ethylthio)-2-nitroaniline.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- ResearchGate. (2021, August 8). Want to deaminate the orthoamino thiophenol via diazotization. What could be the right protecting group for protection of thio group?.
- YouTube. (2020, May 20). Reduction of nitro groups on benzene.
- Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- SID. (n.d.).
- NIH. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
- ResearchGate. (2025, October 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Thieme. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.
- SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
- ResearchGate. (2019, July 8).
- Chemdad. (n.d.). 3-NITRO PHENYL ETHYL SULFIDE.
- ChemNet. (2025, November 12). 3-Nitro phenyl ethyl sulfide.
- ResearchGate. (2025, November 2).
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
- NIH. (n.d.).
- YouTube. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis.
- Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S N Reactions.
- Wikipedia. (n.d.). 3-Nitroaniline.
- PrepChem. (n.d.).
- ResearchGate. (2025, August 6). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions | Request PDF.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Sigma-Aldrich. (n.d.). 3-(Methylthio)aniline 97 1783-81-9.
- ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- ResearchGate. (2012, July 5).
- Asian Journal of Chemistry. (2018, May 31). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
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Technical Support Center: Nitration of Ethylthiobenzene
Welcome to the technical support center for the nitration of ethylthiobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of ethylthiobenzene?
The ethylthio group (-SCH₂CH₃) is an ortho-, para- directing group in electrophilic aromatic substitution.[1][2] This is due to the ability of the sulfur atom's lone pairs to stabilize the carbocation intermediate through resonance, particularly when the electrophile attacks the ortho and para positions.[2][3] Therefore, the expected major products are o-nitroethylthiobenzene and p-nitroethylthiobenzene. Due to steric hindrance from the ethylthio group, the para isomer is often the major product.[2][4]
Q2: What are the most common side reactions I should be aware of?
The primary and most problematic side reaction is the oxidation of the thioether sulfur atom.[5][6] The strong oxidizing conditions of the nitration reaction can convert the thioether to a sulfoxide and further to a sulfone.[5][7] This leads to the formation of undesired byproducts such as ethylsulfinylbenzene and ethylsulfonylbenzene, which can also undergo nitration.
Q3: Why is my reaction mixture turning dark or forming a tar-like substance?
The formation of a dark color or tar often indicates over-nitration or oxidative degradation of the starting material or products.[8] This can be caused by reaction temperatures that are too high, an overly concentrated nitrating mixture, or prolonged reaction times.[9][10] Strongly activating substrates can be particularly susceptible to these side reactions.[8]
Troubleshooting Guide
Issue 1: Low yield of desired nitroethylthiobenzene with significant amounts of oxidized byproducts.
-
Underlying Cause: The nitrating conditions are too harsh, leading to the oxidation of the sensitive thioether linkage.[5][11] The nitrating mixture itself, often a combination of nitric acid and sulfuric acid, is a potent oxidizing agent.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and 10 °C, to minimize the rate of the oxidation side reaction.[11]
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents. A common choice is the use of a nitrate salt, such as potassium nitrate, in the presence of a strong acid like sulfuric acid. This can allow for a more controlled generation of the nitronium ion.
-
Inert Atmosphere: While the primary oxidant is the nitrating agent, exposure to atmospheric oxygen can also contribute to thioether oxidation, especially in the presence of trace metal catalysts.[11] Performing the reaction under an inert atmosphere of nitrogen or argon can be beneficial.
-
Solvent Purity: Ensure that your solvents are free of peroxide impurities, which can act as strong oxidizing agents.[11] Ethers are particularly prone to forming peroxides over time.
-
Issue 2: The ratio of ortho to para isomers is not as expected.
-
Underlying Cause: The ortho/para ratio is influenced by both electronic and steric factors.[4] While the ethylthio group directs to both positions, the steric bulk of the ethyl group can hinder the approach of the electrophile to the ortho position, favoring the para position.[4][12]
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer, as the transition state leading to the sterically less hindered product becomes more favored.
-
Choice of Nitrating Agent: The size of the active electrophilic species can influence the ortho/para ratio. While the nitronium ion (NO₂⁺) is small, its solvation shell can affect its effective size. Experimenting with different nitrating systems might subtly alter the isomer distribution.
-
Issue 3: Difficulty in separating the product isomers and byproducts.
-
Underlying Cause: The desired nitroethylthiobenzene isomers and the oxidized byproducts (sulfoxides and sulfones) can have similar polarities, making separation by standard column chromatography challenging.[13]
-
Troubleshooting Steps:
-
Column Chromatography: Utilize a high-efficiency silica gel and a carefully optimized eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to resolve the different components.
-
Fractional Crystallization: If the products are crystalline, fractional crystallization can be an effective purification technique.[14] This relies on the differential solubility of the isomers and byproducts in a particular solvent system.
-
Oxidation State Change: A more advanced strategy involves intentionally oxidizing all the sulfur-containing compounds to the sulfone state after the nitration reaction. The resulting nitro-sulfones may have significantly different physical properties, potentially simplifying separation. The sulfone can then be reduced back to the thioether if desired, though this adds extra steps to the synthesis.
-
Experimental Protocols
Protocol 1: Standard Nitration of Ethylthiobenzene
This protocol outlines a standard procedure for the nitration of ethylthiobenzene.
Materials:
-
Ethylthiobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This mixture should be prepared fresh.
-
In a separate flask, dissolve ethylthiobenzene in dichloromethane.
-
Cool the ethylthiobenzene solution to 0-5 °C in an ice bath.
-
Slowly add the nitrating mixture dropwise to the ethylthiobenzene solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Mitigating Oxidation Side Reactions
This protocol provides a modified procedure aimed at minimizing the formation of sulfoxide and sulfone byproducts.
Materials:
-
Ethylthiobenzene
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (98%)
-
Acetic Anhydride
-
Inert gas supply (Nitrogen or Argon)
-
Degassed Solvents
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To a solution of ethylthiobenzene in acetic anhydride at 0 °C, slowly add concentrated sulfuric acid.
-
In a separate flask, prepare a solution of potassium nitrate in concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution to the ethylthiobenzene solution at a rate that maintains the temperature below 5 °C.
-
Monitor the reaction by TLC. The reaction time may be longer compared to the standard protocol.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing the Chemistry
Reaction Mechanism: Nitration and Side Reactions
Caption: Nitration of ethylthiobenzene and competing oxidation side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the nitration of ethylthiobenzene.
Data Summary
| Issue | Potential Cause | Key Parameter to Adjust | Expected Outcome |
| High levels of sulfoxide/sulfone | Overly aggressive reaction conditions | Reaction Temperature, Nitrating Agent | Reduction in oxidized byproducts |
| Predominance of undesired isomer | Steric and electronic effects | Reaction Temperature, Solvent | Shift in ortho/para ratio |
| Formation of tar | Over-nitration, high temperature | Reaction Temperature, Reaction Time | Cleaner reaction profile |
| Poor separation of products | Similar polarity of components | Chromatography Eluent, Crystallization | Improved purity of isolated products |
References
- BenchChem. (n.d.). Preventing oxidation of the thioether in 2-((2-Aminophenyl)thio)benzoic acid.
- Daiber, A., et al. (2004). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. International Journal of Molecular Sciences.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Bell, R. G. A., et al. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical.
- Gelb, M. H., et al. (2011). Selective sulfoxidation of thioethers and thioaryl boranes with nitrate, promoted by a molybdenum-copper catalytic system. The Journal of Organic Chemistry.
- Goldstein, S., et al. (2007). Prevention of peroxynitrite-induced nitration and oxidation by nitroxides. Free Radical Biology and Medicine.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Reddit. (2022). Chemoselective thioether oxidation.
- Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
- ResearchGate. (n.d.). The nitration of ethylbenzene with nitric acid on silica gel a.
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
- ResearchGate. (2010). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides.
- Beilstein-Institut. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.
- FranklyChemistry. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Chemistry LibreTexts. (2023). Thiols and Sulfides.
- BenchChem. (n.d.). Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
- The Organic Chemistry Tutor. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube.
- Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.
- ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?
- The Organic Chemistry Tutor. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. YouTube.
- Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
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- 14. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-(ethylthio)aniline
Introduction
Welcome to the technical support center for the purification of 3-(ethylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their synthetic applications. Crude forms of this compound can contain a variety of impurities, including oxidation byproducts, unreacted starting materials, and residual solvents, which can adversely affect downstream reactions and final product integrity.[1]
This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the purification process.
Safety First: Essential Handling Precautions
Handling aromatic amines like this compound requires stringent safety protocols. These compounds can be toxic and are often readily absorbed through the skin.[2][3]
Q: What are the mandatory safety precautions I must take when handling this compound?
A: Due to its potential toxicity, including skin absorption, inhalation, and ingestion hazards, a comprehensive safety approach is non-negotiable.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile).[5][7] Ensure gloves are inspected before use and removed correctly to avoid skin contact.[8]
-
Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][8]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[5] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[4][6] For eye contact, rinse cautiously with water for several minutes.[7]
-
Waste Disposal: Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[6][8]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
A: The impurity profile depends heavily on the synthetic route and storage conditions. However, typical impurities include:
-
Oxidation/Polymerization Products: Like many anilines, this compound is susceptible to aerial oxidation, which forms highly colored polymeric materials. This is often the cause of a dark red, brown, or black appearance in older samples.[9][10][11]
-
Starting Materials: Incomplete reactions can leave residual precursors in the crude mixture.
-
Reaction Byproducts: Side reactions can generate structurally related aromatic amines or other compounds.
-
Residual Solvents: Solvents used in the synthesis or initial workup (e.g., ethanol, ether) may be present.[12]
-
Water: Aniline derivatives can be hygroscopic, absorbing moisture from the atmosphere.[2][3]
Q2: How should I choose the best purification technique for my needs?
A: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q3: How can I assess the purity of my this compound after purification?
A: A multi-faceted approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the preferred method for quantitative purity analysis of substituted anilines, offering high resolution and sensitivity.[13]
-
Gas Chromatography (GC): GC is also effective, particularly for assessing volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a powerful tool for confirming the structure of the purified compound and can be used for quantitative analysis (qNMR) to provide a highly accurate purity assessment.[14]
-
Visual Inspection: A significant reduction in color (e.g., from dark brown to colorless or pale yellow) is a good initial indicator of successful purification from oxidative impurities.[11]
Q4: How should I store purified this compound?
A: To prevent degradation, purified this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container to protect it from air and light.[6] Storing it in a cool, dark place is also recommended.[15] For long-term storage, refrigeration may be appropriate.
Troubleshooting Guide by Technique
Vacuum Distillation
Distillation is highly effective for removing non-volatile polymeric impurities and is suitable for larger quantities.[11][16]
Q: My crude aniline is a very dark, almost black liquid. Can I distill it directly?
A: Yes. Vacuum distillation is the ideal method for this scenario. The dark color is due to high-boiling point polymers and oxidation products.[11] These impurities are non-volatile and will remain in the distillation flask, allowing the pure, lower-boiling aniline to be collected as the distillate.
Q: My distillation is "bumping" violently, even with boiling chips. What is causing this?
A: Bumping during the vacuum distillation of anilines is often caused by the presence of residual water or other volatile impurities.[11] As the vacuum is applied, these components boil off rapidly and unevenly.
-
Solution: Before distillation, dry the crude aniline over a suitable drying agent like potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets.[2][11] These basic drying agents also help to neutralize any acidic impurities. Allow the aniline to stand over the drying agent overnight, then decant or filter prior to distillation. A magnetic stir bar can also provide more even boiling than boiling chips in a vacuum.
Q: My distillate is still pale yellow. How can I get a colorless product?
A: A pale yellow color indicates that a small amount of oxidized impurity may have co-distilled or that some oxidation occurred during the distillation process itself.[10][11]
-
Optimization 1: Add Zinc Dust: Adding a small amount of zinc dust to the distillation flask can help reduce some of the colored oxidized species back to the aniline, preventing them from co-distilling.[2][3]
-
Optimization 2: Improve Vacuum: A lower vacuum pressure reduces the required distillation temperature, minimizing the risk of thermal decomposition and oxidation during the process.[11][17]
-
Optimization 3: Inert Atmosphere: Ensure your system is leak-free. After distillation, the receiving flask should be purged with an inert gas like argon or nitrogen before sealing to prevent immediate re-oxidation.
Column Chromatography
Chromatography offers the highest resolution and is best for removing impurities with similar boiling points to the product.
Q: My compound is streaking badly on the silica gel column. Why is this happening?
A: This is a classic problem when purifying basic compounds like anilines on standard silica gel.[18] The amino group (a Lewis base) interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and "tailing."[18][19]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your aniline derivative to elute more symmetrically.[19]
-
Solution 2 (Alternative Stationary Phase): Use a deactivated or alternative stationary phase. Neutral alumina can be a good option.[19] For the best results, consider using amine-functionalized silica, which has a basic surface ideal for purifying amines and often eliminates the need for mobile phase modifiers.[19][20]
Q: I am not getting good separation between my product and an unknown impurity. What should I do?
A: Poor separation (co-elution) means the selectivity of your chromatographic system is insufficient.
-
Troubleshooting: First, try adjusting the polarity of your mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system may improve resolution.[19] If this fails, the next step is to change the stationary phase to alter the separation mechanism. For instance, if you are using silica, switching to alumina or a cyano-bonded phase can provide different selectivity.[19]
Recrystallization
While this compound is a liquid at room temperature, it can sometimes be purified by converting it to a solid salt (e.g., hydrochloride), recrystallizing the salt, and then neutralizing to recover the pure amine.[2][21]
Q: My compound "oils out" of the solution instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the solvated compound).
-
Solution 1: Add More Solvent: The solution may be too saturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[22]
-
Solution 2: Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of the target solid.
-
Solution 3: Change the Solvent System: The chosen solvent may be too good a solvent. Try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[22]
Experimental Protocols
Protocol 1: High-Purity Vacuum Distillation
This protocol is designed for purifying multi-gram quantities of crude this compound containing colored, non-volatile impurities.
Caption: Workflow for the vacuum distillation of this compound.
-
Drying: In a round-bottom flask, add the crude this compound and 5-10% (w/w) of potassium or sodium hydroxide pellets.[11] Add a magnetic stir bar, seal the flask, and allow it to stir overnight at room temperature.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.[11]
-
Transfer: Carefully decant the dried aniline into the distillation flask, leaving the NaOH pellets and any sludge behind. Add a fresh stir bar or new boiling chips.
-
Distillation: Begin stirring and slowly apply vacuum. Once the pressure has stabilized, gently heat the flask using a heating mantle.
-
Collection: Discard any initial low-boiling fractions. Collect the main fraction distilling at a constant temperature. The boiling point will depend on the vacuum achieved (e.g., aniline boils at ~72°C at 20 mmHg).[11]
-
Storage: Once the distillation is complete, allow the apparatus to cool completely before breaking the vacuum with an inert gas (N₂ or Ar). Transfer the purified, colorless liquid to a clean, dry amber vial for storage.
Protocol 2: Purity Assessment by RP-HPLC
This protocol provides a starting point for developing an HPLC method to assess purity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules.[13] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape for amines and ensures MS compatibility.[23] |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min | A gradient is effective for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds like aniline derivatives strongly absorb UV light. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Sample Prep. | Dissolve ~1 mg in 10 mL of 50:50 Acetonitrile/Water | Ensures solubility and compatibility with the mobile phase. |
References
-
(Representative SDS for a similar compound)
-
(Representative SDS for a related salt)
Sources
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- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 9. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. youtube.com [youtube.com]
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- 12. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 15. 3-(METHYLTHIO)ANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 23. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing oxidation of 3-(ethylthio)aniline during storage
An invaluable reagent in synthetic and medicinal chemistry, 3-(ethylthio)aniline is susceptible to degradation, which can compromise experimental integrity. Its unique structure, featuring both an electron-rich aniline ring and an oxidizable thioether group, presents specific storage and handling challenges. Discoloration and the appearance of impurities are common indicators that oxidation has occurred, a process accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
This technical support guide, designed for chemistry professionals, provides in-depth, field-tested solutions to prevent the oxidation of this compound. We will explore the chemical mechanisms behind its degradation and offer a series of troubleshooting protocols and frequently asked questions to ensure the long-term stability and purity of your material.
Troubleshooting Guide: Diagnosing and Addressing Oxidation
This section addresses issues that may arise if your this compound has already been stored or handled under suboptimal conditions.
Q1: My this compound, which was once a light-colored liquid, has turned yellow, brown, or even dark red. What happened?
-
Likely Cause: This color change is the most common visual indicator of oxidation. The aniline functional group is highly susceptible to air oxidation, leading to the formation of intensely colored polymeric materials and quinone-like impurities.[1] The presence of the amino (-NH₂) group makes the aromatic ring "electron-rich," increasing its reactivity toward oxygen.[1] This process can be catalyzed by light and heat.
-
Recommended Actions:
-
Assess Purity: Do not assume the material is unusable, but its purity is now questionable. The extent of degradation should be quantified using analytical techniques like NMR, GC-MS, or LC-MS before use in a sensitive reaction. Look for the appearance of new, complex signals in the aromatic region of the NMR spectrum or unexpected masses in the MS data.
-
Consider Purification: For mildly discolored material, purification via column chromatography over silica gel (using a non-polar/polar solvent system like hexanes/ethyl acetate) or vacuum distillation may be possible. Crucially, perform any purification under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
-
Evaluate and Discard: If the material is dark brown or black, or if analytical data shows significant degradation (>5-10%), it is often more cost-effective and scientifically sound to discard the reagent according to your institution's hazardous waste protocols and begin with a fresh, pure sample.
-
Q2: I ran an NMR spectrum on my stored this compound and see new peaks I can't identify. Could this be oxidation?
-
Likely Cause: Yes, new and unidentifiable peaks are a strong indicator of degradation. Besides the polymerization of the aniline moiety, the thioether group is also susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone.
-
3-(ethylsulfinyl)aniline (Sulfoxide): This is the first oxidation product of the thioether group.
-
3-(ethylsulfonyl)aniline (Sulfone): Further oxidation leads to the sulfone.
-
-
Recommended Actions:
-
Spectroscopic Analysis: In a ¹H NMR spectrum, protons on the carbon adjacent to the sulfur (the -CH₂- group) will shift downfield upon oxidation. Expect the quartet of the ethyl group to move from ~2.9 ppm in the parent compound to ~3.1-3.3 ppm for the sulfoxide and further downfield for the sulfone.
-
Chromatographic Confirmation: These oxidized byproducts will be significantly more polar than the starting material. A simple Thin Layer Chromatography (TLC) analysis will show new spots with lower Rf values.
-
Decision Point: The presence of these species indicates exposure to oxidants. As with discoloration, you must decide whether to purify the material or discard it based on the level of contamination and the sensitivity of your planned experiments.
-
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when assessing the quality of stored this compound.
Caption: Troubleshooting workflow for assessing this compound quality.
Frequently Asked Questions (FAQs): Best Practices for Storage and Handling
This section provides preventative guidance for maintaining the purity of this compound from the moment it arrives in the lab.
Q3: What are the ideal conditions for storing a new, sealed bottle of this compound?
To maximize shelf-life and prevent the onset of oxidation, this compound should be stored with strict adherence to the following conditions. These are based on the compound's known sensitivity to air, light, and heat.[2]
| Parameter | Recommendation | Rationale & Justification |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary driver of degradation is atmospheric oxygen. Storing the compound under an inert atmosphere directly removes the key reactant for oxidation.[3][4] |
| Temperature | 2–8 °C (Refrigerated) | Chemical reactions, including oxidation, slow down at lower temperatures. Refrigeration significantly decreases the rate of degradation. Avoid freezing unless specified by the manufacturer, as this can cause moisture condensation issues. |
| Light | Store in an amber glass or opaque container | Photons, particularly in the UV range, can provide the activation energy needed to initiate oxidation reactions. Amber glass effectively blocks these wavelengths. |
| Container | Original manufacturer's bottle (e.g., Sure/Seal™) or a glass vessel with a PTFE-lined cap. | These containers are designed to provide an impermeable barrier to air and moisture.[5][6] Avoid transferring to plastic containers for long-term storage, as they can be gas-permeable. |
Q4: How do I properly withdraw a sample from a Sure/Seal™ bottle to avoid introducing air?
Handling air-sensitive reagents correctly is a critical laboratory skill. The goal is to transfer the liquid from its storage container to your reaction vessel without any exposure to the atmosphere. The following syringe transfer technique is standard practice.[5][6][7]
Protocol: Inert-Atmosphere Syringe Transfer
Materials:
-
A bottle of this compound with a Sure/Seal™ septum cap.
-
Two long needles (e.g., 18-21 gauge).
-
One gas-tight syringe of appropriate volume.
-
A Schlenk line or manifold supplying dry nitrogen or argon gas.
-
Your reaction flask, dried and under an inert atmosphere.
Procedure:
-
Prepare the System: Ensure your reaction flask is securely clamped and is being purged with inert gas (a balloon or bubbler outlet is necessary).
-
Purge the Syringe: Assemble the syringe with one of the needles. Flush the syringe several times with the inert gas from your manifold. To do this, draw gas into the syringe and expel it into the atmosphere (away from your face) three to five times. Leave the syringe filled with a small amount of positive inert gas pressure.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a "gas inlet" needle connected to your inert gas line (ensure the line has a bubbler to vent excess pressure). This creates a slight positive pressure inside the bottle, preventing air from entering and making liquid withdrawal easier.
-
Withdraw the Reagent: Puncture the septum with your inert-gas-flushed syringe needle. Ensure the needle tip is below the liquid level. Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will help fill the syringe.
-
Remove Bubbles: Once the desired volume is drawn, carefully invert the syringe (needle pointing up) and gently push the plunger to expel any gas bubbles that were drawn in. You may need to pull a small amount of inert gas from the bottle's headspace to ensure all liquid is cleared from the needle before transferring.
-
Transfer to Reaction: Withdraw the syringe from the reagent bottle. Quickly and carefully insert the needle through the septum on your reaction flask and dispense the liquid.
-
Clean Up: Immediately remove the gas inlet needle from the reagent bottle and replace the protective cap. Quench any residual reagent in the syringe and needles by rinsing with an appropriate solvent (e.g., isopropanol followed by water) before cleaning.
Q5: Is it better to use Nitrogen or Argon as the inert gas?
Both gases are effective at preventing oxidation.
-
Nitrogen (N₂): Is less expensive and readily available in most labs. It is perfectly suitable for the vast majority of applications, including routine storage and handling of this compound.
-
Argon (Ar): Is denser than air. This means that if there is a small leak in your system, argon is slower to diffuse out and air is slower to diffuse in. For very long-term storage or for highly sensitive reactions, argon provides a slightly more robust inert blanket.
For routine storage and handling of this compound, Nitrogen is generally sufficient and more economical.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Sciforce Publications. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. National Institutes of Health (NIH). [Link]
-
Aniline - Oxidation. Wikipedia. [Link]
-
DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. ResearchGate. [Link]
-
Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. ACS Publications. [Link]
-
Oxidation of aniline with acidified potassium dichromate. Vedantu. [Link]
-
Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. AGOSR. [Link]
-
Oxidation of aniline using different reaction pathways. ResearchGate. [Link]
-
Effect of ionization potential (IP) of the anilines on their experimental radical scavenging activity. ResearchGate. [Link]
-
Bacterial Degradation of Aromatic Compounds. National Institutes of Health (NIH). [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT). [Link]
-
Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. ACS Publications. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. National Institutes of Health (NIH). [Link]
-
Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Taylor & Francis Online. [Link]
-
Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry. [Link]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing N-Acylation of 3-(Ethylthio)aniline
Welcome to the technical support center for the N-acylation of 3-(ethylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of N-(3-(ethylthio)phenyl)amides.
Introduction
The N-acylation of this compound is a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The presence of the electron-donating ethylthio group influences the reactivity of the aniline nitrogen, while also introducing a potential site for unwanted side reactions if not properly controlled. This guide will walk you through the key aspects of this reaction, from mechanistic principles to practical troubleshooting, enabling you to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acylation of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride or carboxylate), yielding the N-acylated product and an acidic byproduct.[1]
Q2: Which acylating agent is best for this reaction: acyl chloride or acetic anhydride?
A2: Both acetyl chloride and acetic anhydride are effective for N-acetylation.[2][3] Acyl chlorides are generally more reactive but produce hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting aniline. Acetic anhydride is less reactive but often provides cleaner reactions, with acetic acid as the byproduct. For substrates like this compound, acetic anhydride is often a good first choice to avoid strongly acidic conditions.
Q3: Is a base necessary for the N-acylation of this compound?
A3: Yes, a base is highly recommended, especially when using an acyl chloride. The base neutralizes the acidic byproduct (HCl or carboxylic acid), preventing the protonation of the nucleophilic aniline starting material.[3] Protonated aniline is no longer nucleophilic and will not react. Common bases include pyridine, triethylamine, or even milder bases like sodium acetate.
Q4: Will the ethylthio group interfere with the N-acylation reaction?
A4: The thioether group is generally stable under N-acylation conditions. While the sulfur atom has lone pairs and is nucleophilic, the nitrogen of the aniline is a softer and more reactive nucleophile towards the acylating agent.[4] Therefore, chemoselective N-acylation is readily achieved. However, under harsh conditions or with highly reactive electrophiles, side reactions involving the sulfur are a remote possibility.
Q5: My reaction is sluggish or incomplete. What are the likely causes?
A5: Several factors can lead to an incomplete reaction:
-
Insufficiently reactive acylating agent: Consider using an acyl chloride instead of an anhydride if the reaction is slow.
-
Protonation of the aniline: Ensure you have added an adequate amount of base (at least one equivalent, often a slight excess) to neutralize the acid produced.
-
Low reaction temperature: Gently warming the reaction mixture can increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Poor quality reagents: Ensure your aniline is pure and the acylating agent has not hydrolyzed due to moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Protonated Amine: The reaction medium is too acidic, protonating the aniline and rendering it non-nucleophilic. 2. Inactive Acylating Agent: The acyl chloride or anhydride has hydrolyzed due to exposure to moisture. 3. Low Temperature: The activation energy for the reaction is not being met. | 1. Add a Base: Introduce a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents). This will deprotonate the anilinium salt, regenerating the nucleophilic amine. 2. Use Fresh Reagents: Employ freshly opened or distilled acylating agents. Store them under anhydrous conditions. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor progress by TLC. |
| Formation of Multiple Products (Impure Sample on TLC) | 1. Diacylation: Excess acylating agent and harsh conditions can lead to the formation of a diacetylated product. 2. Oxidation of Aniline: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. 3. S-Acylation (unlikely but possible): The sulfur atom of the ethylthio group reacts with the acylating agent. | 1. Control Stoichiometry: Use a slight excess of the acylating agent (1.1-1.2 equivalents). Avoid excessive heating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify discolored starting aniline if necessary. 3. Mild Conditions: Use milder acylating agents like acetic anhydride and avoid highly forcing conditions. N-acylation is significantly more favorable than S-acylation in this context. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous phase: This can occur if the product is polar or forms a salt. 2. Emulsion during work-up: The presence of both organic and aqueous phases with surfactants can lead to stable emulsions. 3. Co-elution of impurities during chromatography: Starting material and product may have similar polarities. | 1. Extraction: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. 3. Optimize Chromatography: Use a less polar solvent system for elution or consider recrystallization as an alternative purification method. |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is a good starting point due to the use of a less aggressive acylating agent.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in dichloromethane.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: N-Acylation using Acetyl Chloride
This protocol is suitable if a higher reactivity is required.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred mixture. A precipitate of triethylammonium chloride may form.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as described in Protocol 1.
Visualization of Key Processes
Reaction Mechanism
Caption: General mechanism of N-acylation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for N-acylation.
References
-
Iqbal, J.; Srivastava, R.R. Cobalt(II) chloride catalyzed acylation of alcohols with acetic anhydride: Scope and mechanism. J. Org. Chem.1992 , 57, 2001–2007. [Link]
-
Chakraborti, A.K.; Gulhane, R. Scandium(III) triflate as a new and highly effective catalyst for the acylation of alcohols, phenols, and thiols. Tetrahedron Lett.2003 , 44, 6749-6753. [Link]
-
Ranu, B.C.; Dutta, P.; Sarkar, A. A simple and efficient method for the acetylation of alcohols, amines and thiols under solvent-free condition. J. Chem. Soc., Perkin Trans. 12000 , 2223-2225. [Link]
-
Habibi, D.; Rahmani, P.; Akbaripanah, Z. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. J. Chem.2013 , 2013, 674724. [Link]
-
Procopio, A.; De Nino, A.; Maiuolo, L.; Nardi, M.; Romeo, G. A mild and efficient procedure for the acetylation of phenols, anilines and thiols catalyzed by erbium(III) triflate. Green Chem.2005 , 7, 412-415. [Link]
-
Shultz, G. 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. 2021 . [Link]
-
Darsi, S. S. P. K.; et al. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica2011 , 3, 35-38. [Link]
-
Aniline, N-acetyl-3-(methylthio)-. ChemBK. 2024 . [Link]
-
Montmorillonite K-10 and KSF are highly efficient catalysts for the acetylation of a variety of alcohols, thiols, phenols and amines with acetic anhydride. ResearchGate. 2001 . [Link]
-
Li, Y.; et al. Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein J. Org. Chem.2022 , 18, 89-94. [Link]
-
Scanlan, E. M.; et al. Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. Org. Biomol. Chem.2017 , 15, 4290-4301. [Link]
-
Garg, N. K.; et al. Conversion of Esters to Thioesters under Mild Conditions. Angew. Chem. Int. Ed.2021 , 60, 10239-10244. [Link]
-
Pascal, R.; et al. A way to thioacetate esters compatible with non-oxidative prebiotic conditions. Sci. Rep.2019 , 9, 1693. [Link]
-
Scribd. Acetylation of Aniline. [Link]
-
Sciencemadness Discussion Board. question an N-acetylation of aniline, using aspirin. 2009 . [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. 2011 . [Link]
-
Wang, Y.; et al. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules2018 , 23, 2333. [Link]
Sources
Technical Support Center: Managing Exothermicity of 3-(Ethylthio)aniline Reactions
This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the exothermic risks associated with reactions involving 3-(ethylthio)aniline. The information herein is designed to enhance experimental safety and ensure reproducible outcomes.
Introduction: Understanding the Thermal Risks of this compound
This compound, like many aromatic amines, is a versatile intermediate in organic synthesis. However, its reactions, particularly those involving N-functionalization such as diazotization and alkylation, can be significantly exothermic. Failure to adequately control the heat generated can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. This can result in side reactions, product degradation, and in severe cases, violent rupture of the reaction vessel.[1] This guide provides a framework for identifying, assessing, and controlling these thermal hazards.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of concern with this compound?
A1: Several common synthetic transformations involving this compound have the potential for significant heat release. These include:
-
Diazotization: The reaction of an aromatic amine with nitrous acid to form a diazonium salt is notoriously exothermic and can lead to the formation of thermally unstable diazonium compounds.[2][3][4][5][6]
-
N-Alkylation: The reaction with alkyl halides or other alkylating agents can be exothermic, and the reactivity can lead to over-alkylation if not properly controlled.[7][8][9][10][11]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides is also an exothermic process.
-
Nitration: While less common for an already substituted aniline, direct nitration is a highly energetic reaction that requires strict temperature control.
Q2: How can I estimate the potential exothermicity of my reaction?
A2: While precise calorimetric data for every reaction of this compound may not be readily available, you can make a preliminary assessment through several methods:
-
Literature Review: Search for studies on similar aniline derivatives undergoing the same transformation. The heat of reaction for aniline with formaldehyde, for instance, has been determined by solution calorimetry.[12][13]
-
Computational Modeling: Software can be used to estimate the enthalpy of reaction (ΔHrxn).
-
Analogous Systems: The standard enthalpy of combustion for aniline is -3170 kJ/mol, indicating its high energy content.[14] Reactions that significantly alter the bonding structure of the aromatic ring or the amine group are likely to have a large heat of reaction.
-
Calorimetric Screening: For reactions with unknown thermal profiles, especially during scale-up, performing a small-scale reaction in a reaction calorimeter is the most reliable method to determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters.[15]
Q3: What are the initial signs of a developing thermal runaway?
A3: Early detection is critical. Be vigilant for the following indicators:
-
A sudden, unexpected increase in the internal reaction temperature that is not responsive to the cooling system.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the flask surface, even when the bulk temperature is below the boiling point.
Q4: Are there any specific incompatibilities I should be aware of for this compound?
A4: Yes, this compound should be stored away from and not mixed with strong oxidizing agents, acids, acid anhydrides, and acid chlorides under uncontrolled conditions.[1][16] Such mixtures can lead to rapid and highly exothermic reactions.
Part 2: Troubleshooting Guide for Exothermic Events
This section provides a structured approach to common problems encountered during reactions with this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Unexpectedly Rapid Temperature Spike During Reagent Addition | 1. Reagent added too quickly. 2. Inadequate cooling capacity. 3. Insufficient stirring leading to localized "hot spots". 4. Incorrect reagent concentration (too high). | Immediate Actions: 1. Stop Reagent Addition: Immediately cease the addition of the limiting reagent. 2. Enhance Cooling: Lower the temperature of the cooling bath. If using an ice bath, consider adding a salt (e.g., NaCl) to create a colder brine. 3. Increase Stirring: Ensure vigorous agitation to improve heat transfer to the vessel walls. Preventative Measures: • Use a syringe pump or addition funnel for controlled, dropwise addition of reagents. • Ensure your cooling bath has sufficient volume and surface area. • Use a larger reaction vessel to increase the surface area for heat exchange. |
| Reaction Temperature Continues to Rise After Stopping Reagent Addition | 1. The reaction has reached a point of thermal runaway. 2. The heat generated by the reaction exceeds the heat removal capacity of the cooling system. 3. A decomposition reaction has been initiated. | Emergency Quenching Protocol: 1. Alert a colleague and have an appropriate fire extinguisher and spill kit ready. 2. If safe to do so, add a pre-chilled, inert solvent (e.g., toluene, heptane) to dilute the reaction mixture and absorb heat.[17] 3. For highly reactive mixtures, a pre-prepared quenching solution should be added cautiously. A common strategy is a stepwise quench, starting with a less reactive quenching agent.[18] For example, for quenching a reaction involving a strong base, a progression from isopropanol to a 1:1 isopropanol/water mixture, and finally to water can be used.[18] 4. If the reaction is uncontrollable, evacuate the area and follow your institution's emergency procedures. |
| Formation of Dark, Tarry Byproducts | 1. Poor temperature control leading to side reactions or polymerization. 2. Presence of oxygen, which can cause oxidation of the aniline. | • Improve Temperature Control: Implement the preventative measures described above. • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low Yield and/or Complex Product Mixture | 1. Excursions in temperature favoring the formation of side products. 2. Incomplete reaction due to premature quenching or insufficient reaction time. | • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it has gone to completion before quenching.[19] • Optimize Reaction Temperature: A lower reaction temperature, while potentially slowing the reaction rate, can often improve selectivity and yield. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Controlled Exothermic Reaction
This protocol outlines a general approach for conducting a potentially exothermic reaction with this compound on a laboratory scale.
-
Reaction Setup:
-
Use a round-bottom flask that is at least four times the volume of the final reaction mixture to accommodate potential foaming and allow for emergency quenching.
-
Equip the flask with a magnetic stirrer, a thermocouple to monitor the internal temperature, a reflux condenser, and an addition funnel or syringe pump for controlled reagent addition.
-
Ensure the entire apparatus is securely clamped in a well-ventilated fume hood.
-
-
Cooling:
-
Prepare a cooling bath (e.g., ice-water, dry ice/acetone) capable of maintaining a temperature at least 10-15°C below the desired reaction temperature.
-
Immerse the reaction flask in the cooling bath before adding any reagents.
-
-
Reagent Addition:
-
Dissolve this compound in an appropriate solvent in the reaction flask and allow it to cool to the desired starting temperature.
-
Add the second reagent dropwise via the addition funnel or syringe pump.
-
Monitor the internal temperature closely. If the temperature begins to rise rapidly, stop the addition immediately and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent while maintaining cooling. Be aware that the quench itself can be exothermic.[19]
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol provides a general guideline for emergency quenching. The specific quenching agent will depend on the reactants and solvent.
-
Assess the Situation: Determine if the reaction can be safely quenched. If there is a risk of explosion, evacuate immediately.
-
Immediate Cooling and Dilution: If it is safe to approach the fume hood, add a large volume of a pre-chilled, high-boiling, inert solvent to the reaction mixture. This will help to absorb heat and dilute the reactants.
-
Controlled Neutralization/Deactivation:
-
For reactions involving strong acids, a cold, dilute solution of a weak base (e.g., sodium bicarbonate) can be slowly added.
-
For reactions involving strong bases or organometallics, a stepwise addition of a proton source is recommended, starting with a less reactive alcohol like isopropanol, followed by ethanol, and then water.[17][18]
-
For diazotization reactions, a solution of a reducing agent like sodium sulfite can be used to quench the diazonium salt.[20]
-
-
Post-Quench Monitoring: Continue to stir and cool the mixture for an extended period to ensure the reaction is fully quenched before proceeding with workup or disposal.
Part 4: Visualizations
Diagram 1: Decision Tree for Managing Exothermic Reactions
Caption: The sequence of events leading to a thermal runaway, highlighting the escalating cycle of heat generation.
References
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
-
ACS Publications. (n.d.). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. [Link]
-
Unknown. (n.d.). Common Standard Operating Procedure. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
ResearchGate. (n.d.). Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors. [Link]
-
PubMed. (2011). On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy. [Link]
-
PMC. (2025). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. [Link]
-
ACS Publications. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. [Link]
-
Sciencemadness Discussion Board. (2013). Diazotization safety. [Link]
-
Pearson. (n.d.). A 6.55 g sample of aniline (C6H5NH2, molar mass = 93.13 g/mol ) wa.... [Link]
-
SciSpace. (1982). Heats of reaction between aniline and formaldehyde by solution calorimetry: Reaction in neutral medium. [Link]
-
Publications of the IAS Fellows. (2011). Heats of reaction between aniline and formaldehyde by solution calorimetry: reaction in neutral medium. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
PMC. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. [Link]
-
MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
Sources
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- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis & Purification of 3-(ethylthio)aniline
Welcome to the technical support guide for the synthesis and purification of 3-(ethylthio)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. We will address common challenges, from reaction side products to final purification, grounding our advice in established chemical principles and validated methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A prevalent method is the reduction of 3-nitrophenyl ethyl sulfide.[1] Impurities can be broadly categorized as process-related or degradation-related.[2]
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 3-nitrophenyl ethyl sulfide.
-
Over-alkylation/Di-alkylation Products: Formation of N,N-diethylaniline derivatives.
-
Oxidation of the Thioether: Formation of the corresponding sulfoxide and sulfone.
-
Isomeric Impurities: Positional isomers such as 2-(ethylthio)aniline and 4-(ethylthio)aniline, arising from the initial nitration step of the parent thioanisole.
-
Residual Solvents and Reagents: Solvents like ethanol or toluene and residual reducing agents or their byproducts.[2]
-
-
Degradation-Related Impurities:
-
Oxidative Polymerization: Like many anilines, this compound is susceptible to air oxidation over time, which can lead to the formation of colored polymeric impurities, often appearing as a reddish-brown discoloration.[3]
-
Disulfide Formation: Oxidation of the thiol precursor (if used) can lead to disulfide impurities.
-
Q2: My crude this compound is a dark, reddish-brown oil. What causes this discoloration and how can I remove it?
A2: The reddish-brown color is a classic sign of aerial oxidation.[3] Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored polymeric oxidation products. While the concentration of these impurities may be low, their intense color can make the product appear very impure.
Removal Strategy: The most effective method to remove these colored impurities is through vacuum distillation.[4] Distilling the aniline under reduced pressure minimizes thermal decomposition. For an additional layer of protection against re-oxidation during purification, consider the following:
-
Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere.[4]
-
Drying Agents: Before distillation, dry the crude product with a suitable agent like potassium hydroxide (KOH) or calcium hydride (CaH2) to remove water, which can interfere with the distillation and subsequent reactions.[4]
-
Acid-Base Extraction: An alternative or pre-purification step is an acid wash. Dissolve the crude product in a suitable organic solvent (like diethyl ether or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[5] The aniline will form a water-soluble salt and move to the aqueous layer, leaving many non-basic, colored impurities in the organic layer. The aniline can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[5]
Q3: I'm having trouble separating this compound from a non-polar impurity by column chromatography. What can I do to improve separation?
A3: Co-elution during column chromatography is a common challenge, especially with closely related impurities. Here are several strategies to enhance resolution:
-
Optimize the Solvent System: Systematically screen different solvent systems. A common approach for anilines is a hexane/ethyl acetate gradient. If this fails, try incorporating a more polar solvent like dichloromethane or a small amount of methanol.
-
Use of Additives: For basic compounds like anilines that can "tail" on silica gel, adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent can significantly improve peak shape and resolution.[5][6]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Alumina (basic or neutral) can sometimes offer different selectivity for amines.[7] Reversed-phase chromatography (C18) is another powerful option, particularly if the impurities have different hydrophobic characteristics.[8][9]
-
pH Adjustment: In reversed-phase HPLC, adjusting the pH of the mobile phase can alter the retention times of ionizable compounds like anilines, providing a powerful tool for improving separation.[9]
Troubleshooting Guide
This section provides a structured approach to identifying and solving common issues during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product loss during workup (e.g., extractions). 3. Thermal decomposition during distillation. 4. Irreversible adsorption on silica gel. | 1. Monitor reaction completion by TLC or HPLC. 2. Ensure proper pH for extractions; perform back-extractions of aqueous layers. 3. Use high vacuum for distillation to lower the boiling point.[4] 4. Deactivate silica gel with triethylamine before loading the sample.[6] |
| Product is a Persistent Oil, Fails to Solidify | 1. Presence of solvent residue. 2. Impurities depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify using a different method (e.g., crystallization from a different solvent system or preparative HPLC). |
| Multiple Spots on TLC After Column Chromatography | 1. Column was overloaded. 2. Inappropriate solvent system (too polar). 3. Decomposition on silica gel. | 1. Reduce the amount of crude material loaded onto the column. 2. Use a less polar starting eluent and a shallower gradient. 3. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica with a base.[7] |
| Product Purity Decreases Over Time in Storage | 1. Air and/or light-induced oxidation. | 1. Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial at low temperatures (e.g., 4°C).[10] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity of this compound, adaptable for both in-process control and final product analysis. This method is based on common practices for analyzing substituted anilines.[8][9]
Instrumentation & Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of a this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[8][9]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[8][9]
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[8]
Protocol 2: Bench-Scale Purification by Flash Column Chromatography
This protocol details a standard procedure for purifying gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, for tailing reduction)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to obtain a firm, level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.[6]
-
Fraction Analysis: Monitor the elution of compounds by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visual Workflows & Diagrams
References
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- BenchChem. (2025). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques.
- U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- PubMed. (n.d.). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis.
- Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Sciencemadness Discussion Board. (2005). aniline impurities.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- National Institutes of Health. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Quora. (2020). How do you create a 3-ethylaniline from a benzene ring.
- ChemScene. (n.d.). 3-(Methylthio)aniline.
- Reddit. (2014). Purify and dry aniline?.
- Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?.
- Synlett. (2011). TAPC-Catalyzed Synthesis of Thioethers from Thiols and Alcohols.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- ChemHelp ASAP. (2020). synthesis of anilines.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. veeprho.com [veeprho.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Scaling Up the Synthesis of 3-(ethylthio)aniline for Pilot Studies
This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 3-(ethylthio)aniline from the laboratory bench to pilot-scale production. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a safe, efficient, and scalable process.
Overview of Synthetic Strategies for Pilot-Scale Production
The selection of a synthetic route for pilot-scale production of this compound hinges on factors such as starting material availability and cost, reaction safety, and scalability. Two primary, robust routes are considered here:
-
Route A: S-Alkylation of 3-Aminothiophenol. This is a direct and often high-yielding approach.
-
Route B: Reduction of 3-(ethylthio)nitrobenzene. This route is advantageous if 3-(ethylthio)nitrobenzene is a more readily available or cost-effective starting material.
A logical workflow for the production of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol for Route A: S-Alkylation of 3-Aminothiophenol
This protocol is adapted from established methods for the S-alkylation of thiols.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Notes |
| 3-Aminothiophenol | 22948-02-3 | 125.19 g/mol | Ensure high purity |
| Ethyl Bromide | 74-96-4 | 108.97 g/mol | Handle with care, alkylating agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Use pellets or a 50% aqueous solution |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Anhydrous |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | For extraction |
| Brine (saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | Drying agent |
Procedure:
-
Reaction Setup: In a pilot-scale reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-aminothiophenol and ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide in water to the reactor while maintaining the temperature below 25 °C. Stir the mixture for 30 minutes to form the thiolate.
-
Alkylation: Add ethyl bromide dropwise via the addition funnel, maintaining the reaction temperature between 25-30 °C. The reaction is exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of 7-8.
-
Extraction: Transfer the reaction mixture to an extraction vessel and extract with diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Protocol for Route B: Reduction of 3-(ethylthio)nitrobenzene
This protocol is a standard method for the reduction of nitroarenes.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Notes |
| 3-(ethylthio)nitrobenzene | N/A | 183.23 g/mol | Synthesized or commercially sourced |
| Iron powder (Fe) | 7439-89-6 | 55.85 g/mol | Fine powder, activated if necessary |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Reaction solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | For neutralization |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | For extraction |
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, create a slurry of iron powder in a mixture of ethanol and water.
-
Acid Addition: Add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Substrate Addition: Heat the mixture to reflux and add the 3-(ethylthio)nitrobenzene in portions.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Basification: Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will precipitate iron salts.
-
Filtration: Filter the mixture to remove the iron sludge. Wash the filter cake with ethanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Extraction: Extract the remaining aqueous layer with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Remove the solvent and purify the crude product by vacuum distillation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete reaction in Route A (S-Alkylation) | 1. Insufficient base. 2. Low quality ethylating agent. 3. Low reaction temperature. | 1. Ensure stoichiometric amount of base is used. Consider using a stronger base if needed. 2. Verify the purity of the ethyl bromide. 3. Gradually increase the reaction temperature, but monitor for side reactions. |
| Formation of disulfide by-product (di(3-aminophenyl) disulfide) | Oxidation of the thiophenol starting material or thiolate intermediate. | 1. Degas solvents before use. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Add the ethylating agent promptly after the formation of the thiolate. |
| Incomplete reduction in Route B | 1. Inactive reducing agent. 2. Insufficient acid. | 1. Use freshly opened or activated iron powder. 2. Ensure a sufficient amount of acid is present to maintain the reaction. |
| Product is dark in color after distillation | 1. Oxidation of the aniline product. 2. Thermal decomposition during distillation. | 1. Distill under an inert atmosphere. 2. Store the purified product under nitrogen and in the dark. 3. Lower the distillation temperature by using a higher vacuum. |
| Low yield after work-up | 1. Incomplete extraction. 2. Product loss during washing steps. | 1. Increase the number of extractions. 2. Ensure the pH of the aqueous layer is appropriate to keep the aniline in its free base form during extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for scaling up this synthesis?
A1: Both synthetic routes involve hazardous materials. Key safety considerations include:
-
Ventilation: Work in a well-ventilated area, such as a fume hood or a dedicated pilot plant bay with appropriate air handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. For larger scale operations, consider additional PPE such as face shields and respiratory protection.[1]
-
Handling of Reagents:
-
3-Aminothiophenol: Is toxic and has a strong, unpleasant odor. Handle in a closed system where possible.
-
Ethyl Bromide: Is a toxic and volatile alkylating agent. Use with caution and ensure there are no ignition sources nearby.
-
Anilines: Are toxic and can be absorbed through the skin.[2]
-
-
Exothermic Reactions: The S-alkylation and the initial stages of the nitro reduction can be exothermic. Ensure the reactor has adequate cooling capacity and monitor the temperature closely.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q2: How can I effectively monitor the reaction progress on a pilot scale?
A2: In-process monitoring is crucial for scale-up.
-
Chromatography: HPLC and GC are the most reliable methods.[3][4] Develop a validated method to quantify the starting material, product, and any major impurities.
-
Thin Layer Chromatography (TLC): Can be used for quick qualitative checks, but should be supplemented with quantitative methods.
Q3: What are the best practices for purifying this compound at a larger scale?
A3:
-
Vacuum Distillation: This is the preferred method for purifying liquid anilines as it allows for lower temperatures, minimizing thermal degradation and oxidation.[5] For 3-(methylthio)aniline, a related compound, the boiling point is 163-165 °C at 16 mmHg, which can serve as a starting point for determining the conditions for this compound.[6][7]
-
Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an effective purification method. Common solvents for recrystallizing anilines and related compounds include ethanol/water or hexane/ethyl acetate mixtures.[8][9]
Q4: What are the expected impurities and how can they be minimized?
A4:
-
From Route A:
-
Unreacted 3-aminothiophenol: Can be removed by distillation.
-
Di(3-aminophenyl) disulfide: Minimize by using an inert atmosphere.
-
Over-alkylation (on the amine): This is less likely under basic conditions but can be controlled by temperature and stoichiometry.
-
-
From Route B:
-
Unreacted 3-(ethylthio)nitrobenzene: Ensure the reduction goes to completion.
-
Intermediates (e.g., nitroso or hydroxylamine compounds): Can be minimized by ensuring sufficient reducing agent and reaction time.
-
-
General:
-
Oxidation/Polymerization Products: These are common in anilines and give rise to discoloration.[5] Minimize by working under an inert atmosphere and storing the purified product properly.
-
Quality Control and Analytical Methods
The final product should be analyzed to confirm its identity and purity.
| Analytical Technique | Purpose | Expected Results for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the product with purity >98%. |
| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities. | A single major peak with purity >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | 1H and 13C NMR spectra should be consistent with the structure of this compound. |
| Infrared (IR) Spectroscopy | Functional group identification. | Peaks corresponding to N-H stretches (around 3300-3500 cm-1), C-H stretches, and aromatic C=C bonds. |
Scale-Up Considerations
Transitioning from the lab to a pilot plant introduces new challenges.
Caption: Key considerations for scaling up the synthesis of this compound.
-
Heat Transfer: Exothermic reactions are more challenging to control on a larger scale due to a lower surface area-to-volume ratio. The reactor must have an efficient cooling system.
-
Mixing: Inadequate mixing can lead to localized hot spots and an increase in side products. The impeller design and stirring speed should be optimized for the reactor geometry and reaction mixture viscosity.
-
Reagent Addition: The rate of addition of reagents, especially in exothermic steps, must be carefully controlled to manage the reaction temperature.
-
Safety and Containment: Pilot plants should have robust safety protocols, including emergency shutdown procedures and containment strategies for spills or releases.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Quora. How to create a 3-ethylaniline from a benzene ring. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. Available from: [Link]
-
Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. PMC - PubMed Central. Available from: [Link]
-
Scribd. 3-Synthesis of Aniline by Reduction of Nitrobenzene. Available from: [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available from: [Link]
-
ResearchGate. How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Metal-catalyzed Approaches to Aryl Thioethers. Available from: [Link]
- Google Patents. US3406202A - Preparation of aniline thioethers.
-
The Royal Society of Chemistry. Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Available from: [Link]
-
Studylib. Recrystallization Lab Guide: Purification Techniques. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Available from: [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available from: [Link]
-
Texium. Vacuum Distillation of Aniline. Available from: [Link]
-
ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]
-
EPA. method 8131 aniline and selected derivatives by gas chromatography. Available from: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]
-
Chemistry Stack Exchange. Preparation of phenylamine/aniline. Available from: [Link]
-
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Available from: [Link]
-
Veeprho. Aniline Impurities and Related Compound. Available from: [Link]
-
YouTube. Aniline is purified by (a) steam distillation (b) simple distillation (c) vacuum distillation (d)... Available from: [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]
-
SpectraBase. p-(Methylthio)aniline - Optional[FTIR] - Spectrum. Available from: [Link]
-
Hangzhou LZ Chemical Co., Ltd. 3-(Methylthio)aniline. Available from: [Link]
-
DTIC. SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. Available from: [Link]
Sources
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Validation & Comparative
Comparing the reactivity of 3-(ethylthio)aniline vs 3-(methylthio)aniline
An In-Depth Comparative Guide to the Reactivity of 3-(Ethylthio)aniline and 3-(Methylthio)aniline
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of synthetic chemistry and drug development, substituted anilines serve as foundational building blocks for a vast array of functional molecules. Among these, anilines bearing sulfur-containing moieties are of particular interest due to the unique electronic properties and synthetic handles the sulfur atom provides. This guide presents a detailed comparative analysis of the reactivity of two closely related analogues: this compound and 3-(methylthio)aniline.
While differing by only a single methylene unit, the subtle electronic and steric variations between the ethylthio (-SEt) and methylthio (-SMe) groups can lead to discernible differences in reactivity. Understanding these nuances is critical for researchers in selecting the appropriate reagent to optimize reaction outcomes, control selectivity, and predict potential side reactions. This document moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and chemical behavior, supported by experimental data and established chemical principles. We will dissect their reactivity profiles across three key chemical transformations: nucleophilic attack by the amino group, electrophilic aromatic substitution on the benzene ring, and oxidation at the sulfur center.
Electronic and Steric Profile: The Inductive Effect as the Key Differentiator
The reactivity of both this compound and 3-(methylthio)aniline is governed by the interplay of the electron-donating amino group (-NH2) and the alkylthio group (-SR). Both substituents influence the electron density of the aromatic ring and the availability of the nitrogen's lone pair.
-
Amino Group (-NH2): This is a powerful activating group. Through resonance, its lone pair donates significant electron density to the aromatic ring, particularly at the ortho and para positions. It also has an electron-withdrawing inductive effect due to nitrogen's electronegativity, but the resonance effect is dominant.[1]
-
Alkylthio Group (-SR): The sulfur atom also possesses lone pairs that can be donated to the ring via resonance, making it an activating, ortho-, para-directing group. Concurrently, the sulfur is more electronegative than carbon, exerting a modest inductive pull.
The primary difference between the two molecules lies in the alkyl portion of the thioether. The ethyl group in this compound is a slightly stronger electron-donating group than the methyl group in 3-(methylthio)aniline. This is due to the positive inductive effect (+I) of alkyl groups, where the ethyl group, being larger, can push more electron density towards the sulfur atom and, subsequently, the rest of the molecule.
While subtle, this enhanced electron donation from the ethyl group is the principal factor influencing the comparative reactivity of the two compounds. Steric hindrance from the ethyl versus the methyl group is minimal, especially given their meta-position relative to the primary reaction center (the amino group) in many reactions.
Comparative Reactivity Analysis
We will now examine how the small, yet significant, electronic difference between the methylthio and ethylthio groups manifests in three common reaction classes.
Nucleophilicity of the Amino Group
The primary function of an aniline is to act as a nucleophile, using the lone pair of electrons on the nitrogen atom to attack an electrophilic center. The availability of this lone pair is directly related to the electron density on the nitrogen.
Hypothesis: The amino group of this compound is a more potent nucleophile than that of 3-(methylthio)aniline.
Mechanistic Rationale: The stronger +I effect of the ethyl group increases the electron density throughout the molecule to a slightly greater extent than the methyl group. This effect, transmitted through the aromatic ring, results in a marginal increase in electron density on the exocyclic amino group of this compound. This makes its lone pair more available for donation, thus enhancing its nucleophilicity.[2][3] This is consistent with the general principle that electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom.[3][4]
Experimental Protocol: Comparative N-Acetylation Rate
This experiment is designed to quantify the difference in nucleophilicity by monitoring the rate of N-acetylation with acetic anhydride under pseudo-first-order conditions.
Methodology:
-
Solution Preparation: Prepare 0.01 M stock solutions of 3-(methylthio)aniline and this compound in anhydrous acetonitrile. Prepare a 0.1 M solution of acetic anhydride in the same solvent.
-
Reaction Setup: In separate, temperature-controlled (25°C) reaction vessels, place 10 mL of the respective aniline solution.
-
Initiation: To initiate the reaction, add 1.0 mL of the acetic anhydride solution to each vessel simultaneously while stirring vigorously. This creates a 10-fold excess of the acetylating agent.
-
Monitoring: Withdraw 100 µL aliquots from each reaction at regular intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes). Immediately quench each aliquot in a vial containing 900 µL of a quenching solution (e.g., a large excess of a highly reactive amine like piperidine in acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by a suitable method like HPLC or GC-MS to determine the concentration of the remaining aniline starting material.
-
Data Processing: Plot the natural logarithm of the aniline concentration (ln[aniline]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). The compound with the larger k' value is the more reactive nucleophile.
Diagram: Generalized N-Acetylation Workflow
Caption: Workflow for determining N-acetylation reaction rates.
Electrophilic Aromatic Substitution (EAS)
The amino and alkylthio groups are both ortho-, para-directing and activating for electrophilic aromatic substitution. The overall rate of reaction is determined by the net electron-donating capacity of these groups.
Hypothesis: this compound will undergo electrophilic aromatic substitution at a faster rate than 3-(methylthio)aniline.
Mechanistic Rationale: In EAS, the rate-determining step is the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex). A more electron-rich ring stabilizes this intermediate more effectively, lowering the activation energy and increasing the reaction rate. Since the ethylthio group is a better electron-donor than the methylthio group, the aromatic ring of this compound is slightly more activated towards electrophilic attack.
Supporting Data: While direct comparisons are scarce, data on the nitration of thioanisole (-SMe) versus its homologues supports this trend. The increased activating effect of larger alkyl groups generally leads to faster substitution rates, provided steric hindrance at the reaction site does not become a dominant factor.
Quantitative Comparison Table
| Feature | 3-(Methylthio)aniline | This compound | Rationale |
| Ring Activation | High | Slightly Higher | Stronger +I effect of the ethyl group. |
| Predicted EAS Rate | Fast | Faster | More stable sigma complex intermediate. |
| Directing Effect | Ortho, Para to -NH2 & -SR | Ortho, Para to -NH2 & -SR | Resonance donation from N and S lone pairs. |
Experimental Protocol: Competitive Bromination
This experiment uses a limiting amount of brominating agent to determine which substrate reacts preferentially.
Methodology:
-
Reactant Solution: Create an equimolar (e.g., 0.1 M of each) solution of 3-(methylthio)aniline and this compound in a suitable solvent like glacial acetic acid.
-
Brominating Agent: Prepare a 0.05 M solution of bromine (Br₂) in glacial acetic acid. This ensures the anilines are in two-fold excess relative to the electrophile.
-
Reaction: Cool the aniline solution to 0°C in an ice bath. Slowly add the bromine solution dropwise with constant stirring over 30 minutes.
-
Workup: After the addition is complete, stir for an additional hour at 0°C. Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine. Neutralize the solution with sodium bicarbonate and extract the organic products with an appropriate solvent (e.g., dichloromethane).
-
Analysis: Analyze the organic extract using GC-MS.
-
Determination: Quantify the amounts of the four possible monobrominated products and any remaining starting materials. A higher ratio of brominated this compound products to brominated 3-(methylthio)aniline products indicates its greater reactivity.
Diagram: EAS Sigma Complex Formation
Caption: Key steps in an electrophilic aromatic substitution reaction.
Oxidation of the Thioether Moiety
The sulfur atom in the thioether group is susceptible to oxidation, typically yielding a sulfoxide first and then, under harsher conditions, a sulfone. The ease of this oxidation depends on the electron density at the sulfur atom.
Hypothesis: The sulfur atom in this compound is more susceptible to oxidation than the sulfur in 3-(methylthio)aniline.
Mechanistic Rationale: The oxidation of a sulfide involves the nucleophilic attack of the sulfur's lone pair on an electrophilic oxygen atom (e.g., from an oxidant like H₂O₂).[5] The more electron-rich the sulfur atom, the more readily this attack occurs. The stronger electron-donating nature of the ethyl group increases the electron density on the adjacent sulfur atom more effectively than the methyl group, making this compound's sulfur a better nucleophile and thus more easily oxidized.
Supporting Data: Studies on the oxidation of various aryl alkyl sulfides have shown that reaction rates can be influenced by the electronic nature of the substituents.[6][7] For instance, the oxidation of sulfides to sulfoxides with hydrogen peroxide is a well-documented process where electron density on the sulfur plays a key role.[5]
Experimental Protocol: Comparative Oxidation with H₂O₂
This protocol monitors the disappearance of the starting material under controlled oxidation conditions.
Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of 3-(methylthio)aniline and this compound in methanol.
-
Reaction Setup: In separate flasks, place 10 mL of each aniline solution and cool to room temperature.
-
Oxidation: Add 1.1 molar equivalents of 30% aqueous hydrogen peroxide to each flask.
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis at set time intervals.
-
Analysis: Compare the time taken for the complete consumption of the starting material in each reaction. The reaction that finishes faster corresponds to the more reactive sulfide. The primary product should be the corresponding sulfoxide.
Summary and Conclusion
The reactivity of this compound and 3-(methylthio)aniline, while similar, is distinguished by the subtle electronic influence of the ethyl versus the methyl group. The slightly stronger positive inductive effect of the ethyl group consistently renders this compound the more reactive species across several key transformation types.
Overall Reactivity Comparison
| Reaction Type | Reactivity of this compound vs. 3-(Methylthio)aniline | Underlying Reason |
| N-Nucleophilicity | Higher | Increased electron density on the amino group from the more donating -SEt group. |
| Electrophilic Aromatic Substitution | Higher | Greater activation of the aromatic ring, leading to better stabilization of the sigma complex. |
| Sulfur Oxidation | Higher | Increased electron density on the sulfur atom enhances its nucleophilicity towards the oxidant. |
Final Recommendation for Researchers:
For synthetic applications where high reactivity is paramount—such as reactions with weak electrophiles, rapid aromatic substitutions, or when aiming for selective oxidation under mild conditions—This compound is the marginally superior choice. However, for reactions where stability and resistance to oxidation are desired, or when the subtle difference in reactivity is negligible for the transformation at hand, 3-(methylthio)aniline remains an excellent and often more readily available alternative. The choice between them should be guided by the specific demands of the synthetic route, with the understanding that the ethylthio derivative offers a slight but predictable enhancement in nucleophilic and electron-donating character.
References
-
Gallardo-Fuentes, S., et al. (2020). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 8, 589. Available at: [Link][4]
-
ResearchGate. (n.d.). Oxidation of different substituted aryalkyl sulfides. Reaction conditions. Retrieved from [Link][6]
-
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. Retrieved from [Link][3]
-
Reddit. (2022). Why is the amino group in aniline an EDG? r/chemhelp. Retrieved from [Link][1]
-
Gholami, M. R., & Zarei, M. (2009). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Organic & Biomolecular Chemistry, 7(12), 2533-2538. Available at: [Link][7]
-
Karami, B., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(7), 8563-8573. Available at: [Link][5]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 13C NMR Chemical Shifts: Aniline vs. 3-(ethylthio)aniline
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering deep insights into the effects of various functional groups.
This guide provides a detailed comparison of the 13C NMR chemical shifts of aniline and its derivative, 3-(ethylthio)aniline. By examining the influence of the amino (-NH2) group alone and in combination with an ethylthio (-SCH2CH3) substituent, we can dissect the interplay of inductive and resonance effects on the electron distribution within the benzene ring. This analysis is crucial for chemists aiming to predict and interpret the spectral data of more complex substituted aromatic systems.
Understanding the Foundations: Substituent Effects in 13C NMR
The chemical shift (δ) in 13C NMR is a measure of the shielding of a carbon nucleus from the external magnetic field. Electron-withdrawing groups deshield nuclei, shifting their signals to a higher frequency (downfield), while electron-donating groups shield nuclei, causing an upfield shift to lower frequency. In substituted benzenes, these effects are transmitted through two primary mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent.
-
Resonance (Mesomeric) Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring.
The amino group (-NH2) in aniline is a classic example of a group with competing effects. Nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the nitrogen lone pair can delocalize into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). This resonance effect typically dominates, leading to increased electron density at the ortho and para positions.
The ethylthio group (-SCH2CH3) also exhibits both inductive and resonance effects. Sulfur is more electronegative than carbon, leading to a -I effect. Like nitrogen, sulfur has lone pairs that can participate in resonance, but this +R effect is generally weaker than that of the amino group.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the experimentally determined 13C NMR chemical shifts for aniline and 3-(methylthio)aniline in chloroform-d (CDCl3). Due to the limited availability of public experimental data for this compound, the closely related analogue 3-(methylthio)aniline is used for this comparative analysis. The electronic influence of a methylthio group is nearly identical to that of an ethylthio group on the aromatic ring, with the primary difference being the signals of the alkyl carbons.
| Carbon Atom | Aniline (δ, ppm) [1][2] | 3-(methylthio)aniline (δ, ppm) [3] | Δδ (ppm) |
| C1 (ipso-NH2) | 146.4 | 147.5 | +1.1 |
| C2 | 118.6 | 113.1 | -5.5 |
| C3 | 129.3 | 139.1 (ipso-SMe) | +9.8 |
| C4 | 115.1 | 118.4 | +3.3 |
| C5 | 129.3 | 129.3 | 0 |
| C6 | 118.6 | 110.8 | -7.8 |
| Alkyl Carbons | - | -SCH3: 15.7 | - |
Note: Numbering of the aromatic carbons is based on standard IUPAC nomenclature.
Analysis of Chemical Shift Differences
The introduction of the ethylthio group at the meta-position relative to the amino group in aniline results in significant changes to the 13C NMR spectrum.
The Influence of the Amino Group on Aniline
In aniline, the strong +R effect of the -NH2 group leads to a significant shielding of the ortho (C2, C6) and para (C4) carbons compared to benzene (δ ≈ 128.5 ppm). This is evident in their upfield chemical shifts of approximately 118.6 ppm and 115.1 ppm, respectively. The ipso-carbon (C1), directly attached to the nitrogen, is deshielded (146.4 ppm) due to the electronegativity of the nitrogen atom. The meta-carbons (C3, C5) are least affected by resonance and appear at a chemical shift closer to that of benzene (129.3 ppm).
The Combined Effects in this compound
-
C1 (ipso-NH2): The chemical shift of C1 is slightly deshielded in 3-(methylthio)aniline compared to aniline (+1.1 ppm). This minor change suggests that the electronic effect of the meta-substituted thioether on the carbon bearing the amino group is minimal.
-
C2 and C6: These carbons, ortho to the amino group, experience significant shielding (upfield shifts) in 3-(methylthio)aniline compared to the corresponding positions in aniline. C6 shows a particularly large upfield shift of -7.8 ppm. This increased shielding is a result of the combined electron-donating effects of the amino group through resonance and the weak electron-donating character of the meta-thioether.
-
C3 (ipso-SMe): This carbon is directly attached to the sulfur atom and is significantly deshielded, appearing at 139.1 ppm. This is due to the inductive effect of the electronegative sulfur atom.
-
C4: The C4 carbon, para to the amino group and ortho to the thioether, is deshielded by +3.3 ppm. This position is subject to the strong electron-donating resonance of the amino group and the electron-withdrawing inductive effect of the adjacent thioether, with the latter having a more pronounced local influence.
-
C5: The chemical shift of C5 remains unchanged, as it is meta to both substituents and thus least affected by their resonance effects.
Visualizing the Electronic Effects
The following diagrams illustrate the key electronic interactions influencing the carbon chemical shifts in both molecules.
Caption: Electronic effects in Aniline.
Caption: Electronic effects in 3-(methylthio)aniline.
Experimental Protocol: Acquiring High-Quality 13C NMR Data
To ensure the reliability and reproducibility of the 13C NMR data, the following experimental protocol is recommended.
1. Sample Preparation:
- Accurately weigh approximately 20-50 mg of the aniline compound.
- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion and sensitivity.
- Tune and match the 13C probe to the correct frequency.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
3. Data Acquisition:
- Acquire a standard proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Set the spectral width to cover the expected range of chemical shifts for aromatic and alkyl carbons (e.g., 0-220 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For 13C NMR, this can range from several hundred to several thousand scans, depending on the sample concentration.
- Employ a relaxation delay (e.g., 2-5 seconds) between scans to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks if quantitative information is desired, although peak intensities in standard 13C NMR are not always directly proportional to the number of carbons.
This rigorous methodology ensures that the obtained 13C NMR data is accurate and can be confidently used for structural elucidation and comparative studies.
Conclusion
The comparative analysis of the 13C NMR spectra of aniline and this compound (represented by its methyl analog) provides a clear demonstration of the influence of substituents on the electronic environment of an aromatic ring. The amino group's dominant resonance donation strongly shields the ortho and para carbons. The introduction of a meta-ethylthio group introduces a combination of inductive and weaker resonance effects, leading to a more complex pattern of shielding and deshielding around the ring. A thorough understanding of these principles is indispensable for researchers in the chemical sciences for predicting, interpreting, and utilizing 13C NMR spectroscopy to its full potential in molecular characterization.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Indian Institute of Science Education and Research Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 3-(Ethylthio)aniline Derivatives and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, aniline and its derivatives stand out as a versatile scaffold, giving rise to a multitude of compounds with a wide array of biological activities. This guide offers an in-depth comparative analysis of the biological properties of 3-(ethylthio)aniline derivatives against other substituted anilines, with a particular focus on their antimicrobial, antifungal, and anticancer potential. By synthesizing available experimental data, detailing established protocols, and visualizing key molecular interactions, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The Influence of Substitution on Aniline's Biological Profile
The biological efficacy of aniline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. While a vast body of research exists on various substituted anilines, this guide will place a special emphasis on the less-explored this compound moiety and its derivatives, drawing comparisons with more extensively studied analogues.
Antimicrobial Activity: A Comparative Overview
Aniline derivatives have long been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The introduction of various functional groups onto the aniline core has led to the development of potent antimicrobial agents.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various aniline derivatives against common bacterial and fungal strains. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound/Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Halogenated Anilines | |||
| 4-Bromo-3-chloroaniline | E. coli (UPEC) | 200 | [1] |
| 3,5-Dibromoaniline | E. coli (UPEC) | 100 | [1] |
| Trifluoro-anilines | |||
| 2-Iodo-4-trifluoromethylaniline | V. parahaemolyticus | 50 | [2] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | V. parahaemolyticus | 100 | [2] |
| Schiff Base Derivatives | |||
| Cinnamaldehyde-aniline Schiff Base (CA3) | K. pneumoniae | 130 | [3] |
| Cinnamaldehyde-aniline Schiff Base (CA4) | K. pneumoniae | 130 | [3] |
| Sulfur-Containing Anilines | |||
| Data for this compound derivatives is currently limited in publicly available literature. |
Analysis of Antimicrobial Trends:
Antifungal Activity: Exploring the Potential of Substituted Anilines
Fungal infections remain a significant global health concern, necessitating the development of new and effective antifungal agents. Aniline derivatives have emerged as a promising class of compounds in this area.
Comparative Antifungal Data
| Compound/Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| N-substituted Anilines with Hetaryl Fragment | |||
| 2-Furyl substituted anilines | Trichophyton rubrum | 3.12-6.25 | [6] |
| Halogenated Anilines | |||
| 3-Iodoaniline | Aspergillus niger, Trichophyton mentagrophytes | Active | [7] |
| 3,5-Dichloroaniline | Aspergillus niger, Trichophyton mentagrophytes | Active | [7] |
| Schiff Base Derivatives | |||
| Cinnamaldehyde-aniline Schiff Base (CA10) | Candida albicans | 130 | [3] |
| Sulfur-Containing Anilines | |||
| Data for this compound derivatives is currently limited in publicly available literature. |
Analysis of Antifungal Trends:
Anticancer Activity: A Promising Frontier for Aniline Derivatives
The development of novel anticancer agents is a critical area of research. Aniline derivatives have shown significant promise as cytotoxic agents against various cancer cell lines.
Comparative Anticancer Data (IC50 Values)
| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Aniline Derivative (Pegaharoline A) | A549 (Non-small cell lung cancer) | 2.39 | [8] |
| PC9 (Non-small cell lung cancer) | 3.60 | [8] | |
| Aminothiazole-paeonol Derivatives | |||
| Compound 13c | AGS (Gastric adenocarcinoma) | 4.0 | [9][10] |
| HT-29 (Colorectal adenocarcinoma) | 4.4 | [9][10] | |
| Phenylthiazole Derivatives | |||
| Compound 4c (para-nitro substituted) | SKNMC (Neuroblastoma) | 10.8 | [11] |
| Compound 4d (meta-chloro substituted) | Hep-G2 (Hepatocarcinoma) | 11.6 | [11] |
| 3-(thiophen-2-ylthio)pyridine Derivative (Compound 22) | HepG2 (Hepatocellular carcinoma) | 2.98 | [12] |
| Sulfur-Containing Anilines | |||
| Data for this compound derivatives is currently limited in publicly available literature. |
Analysis of Anticancer Trends:
The anticancer activity of aniline derivatives is highly dependent on their specific structural features. For example, a novel aniline derivative isolated from Peganum harmala demonstrated potent cytotoxicity against non-small cell lung cancer cells.[8] The incorporation of other heterocyclic moieties, such as aminothiazole and phenylthiazole, has also yielded compounds with significant anticancer activity.[9][10][11] Notably, a 3-(thiophen-2-ylthio)pyridine derivative displayed strong inhibitory activity against liver cancer cells, highlighting the potential of sulfur-containing aromatic compounds in cancer therapy.[12] While direct IC50 data for this compound derivatives is scarce, the promising activity of structurally related sulfur-containing compounds suggests that this is a fertile area for future drug discovery efforts.
Structure-Activity Relationship (SAR) Insights
The biological activity of aniline derivatives is intrinsically linked to their chemical structure. Key SAR observations include:
-
Position and Nature of Substituents: The location and electronic properties of substituents on the aniline ring are critical. For instance, in some series, electron-withdrawing groups enhance antimicrobial activity, while in others, electron-donating groups may increase anticancer potency.[1][11]
-
Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its ability to cross cell membranes and interact with its target. This can be modulated by the choice of substituents.
-
Steric Factors: The size and shape of the molecule, influenced by its substituents, can affect its binding affinity to target enzymes or receptors.
The introduction of a 3-(ethylthio) group is expected to increase the lipophilicity of the aniline molecule and introduce a flexible sulfur-containing side chain. This could lead to unique interactions with biological targets compared to anilines with more rigid or polar substituents.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key biological assays used to evaluate aniline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration is typically adjusted to 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines and determine the IC50 value.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound derivatives in the context of other substituted anilines. While the existing literature highlights the significant potential of aniline-based compounds as antimicrobial, antifungal, and anticancer agents, there is a clear gap in the specific experimental data available for this compound and its close analogues.
The structure-activity relationships discussed underscore the critical role of substituent effects in determining biological efficacy. The unique electronic and steric properties of the ethylthio group suggest that its incorporation into the aniline scaffold could lead to novel compounds with distinct and potent biological activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Direct comparative studies with other well-characterized anilines under standardized assay conditions are crucial to elucidate the specific contributions of the ethylthio moiety to the observed biological effects. Such studies will undoubtedly pave the way for the development of new and effective therapeutic agents based on this promising chemical scaffold.
References
Please note that the reference list will be populated with specific citations as more targeted data is incorporated into this guide.
Sources
- 1. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 3-(ethylthio)aniline
A Senior Application Scientist's Perspective on Method Modernization and Enhanced Specificity
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(ethylthio)aniline, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its quantification to ensure product quality and process control. This guide provides an in-depth comparison of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a newly validated, high-performance Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the method validation parameters, offering insights grounded in years of laboratory experience. The validation process is presented as a self-validating system, where each step reinforces the method's trustworthiness, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Analytical Challenge: Moving Beyond Traditional Methods
Traditional reversed-phase HPLC-UV methods have long been the workhorse for the analysis of aromatic amines.[5][6][7][8] While reliable, these methods can face limitations in terms of analysis time, sensitivity, and specificity, especially when dealing with complex sample matrices or the need to detect trace-level impurities.
A Hypothetical "Traditional" HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Run Time: 15 minutes
This traditional approach, while functional, presents opportunities for significant improvement. The longer run time impacts sample throughput, and the UV detection, while robust, can be prone to interference from co-eluting impurities that share similar chromophores.
The Modern Approach: A High-Performance UPLC-MS/MS Method
To address the limitations of the traditional method, we present a novel UPLC-MS/MS method. The move to UPLC technology, with its sub-2 µm particle columns, allows for faster separations at higher pressures, leading to sharper peaks and improved resolution.[4] Coupling this with tandem mass spectrometry (MS/MS) provides an unparalleled level of specificity and sensitivity.
The Validated UPLC-MS/MS Method:
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S micro Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 2 minutes
-
Flow Rate: 0.5 mL/min
-
Detection: Multiple Reaction Monitoring (MRM)
-
Parent Ion: m/z 154.1
-
Daughter Ion: m/z 126.1
-
-
Run Time: 3 minutes
The significant reduction in run time from 15 minutes to 3 minutes represents a five-fold increase in sample throughput. The use of MRM detection ensures that only the specific parent-daughter ion transition for this compound is monitored, drastically reducing the risk of interferences.[9][10][11][12]
In-Depth Method Validation: A Pillar of Trustworthiness
The validation of this new UPLC-MS/MS method was conducted in accordance with the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[1][2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][4]
Specificity: Distinguishing the Analyte from its Impurities
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] For this compound, potential impurities can arise from starting materials, by-products of the synthesis, and degradation products.
A likely synthetic route to this compound involves the reduction of a nitro group to an amine and the introduction of the ethylthio group. Potential impurities could include:
-
Process-Related Impurities: Unreacted starting materials (e.g., 3-nitrothiophenol, ethylating agents), and by-products from side reactions.[1][3]
-
Degradation Impurities: Oxidation of the aniline or the thioether can lead to colored impurities, a common issue with anilines.[1][13]
To demonstrate specificity, the UPLC-MS/MS method was challenged with a mixture of this compound and a panel of structurally similar aromatic amines. The high selectivity of the MRM detection allowed for the baseline separation and unambiguous identification of this compound from all potential interferents.
Experimental Workflow for Specificity Validation
Caption: Workflow for assessing method specificity.
Linearity and Range
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][14]
Calibration curves were constructed by analyzing a series of solutions of this compound at concentrations ranging from 0.1 µg/mL to 100 µg/mL. The method demonstrated excellent linearity over this range, with a correlation coefficient (R²) greater than 0.999.
Accuracy and Precision
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
Accuracy was determined by spiking a placebo matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery at each level was within the acceptable range of 98-102%.
Precision was evaluated at two levels:
-
Repeatability (Intra-assay precision): The analysis of six replicate samples at the target concentration on the same day, by the same analyst, and on the same instrument. The %RSD was found to be less than 1.0%.
-
Intermediate Precision (Inter-assay precision): The analysis of the same samples on different days, by different analysts, and on different instruments. The %RSD was less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
The LOD and LOQ for the UPLC-MS/MS method were determined based on the signal-to-noise ratio and were found to be 0.01 µg/mL and 0.03 µg/mL, respectively, demonstrating the high sensitivity of the method.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Minor variations in mobile phase composition, column temperature, and flow rate were introduced. The results showed no significant impact on the quantification of this compound, with all values falling within the system suitability criteria.
Method Validation Parameter Relationship
Caption: Interdependence of method validation parameters.
Comparison of Analytical Methods
The following table provides a direct comparison of the performance characteristics of the traditional HPLC-UV method and the new UPLC-MS/MS method.
| Parameter | Traditional HPLC-UV Method | New UPLC-MS/MS Method | Advantage of New Method |
| Specificity | Susceptible to co-eluting impurities | Highly specific due to MRM detection | Enhanced confidence in results |
| Linearity (R²) | > 0.995 | > 0.999 | Improved linearity over a wider range |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | Wider dynamic range |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Higher accuracy |
| Precision (%RSD) | < 3.0% | < 2.0% | Greater precision |
| LOD | 0.5 µg/mL | 0.01 µg/mL | 50-fold increase in sensitivity |
| LOQ | 1.5 µg/mL | 0.03 µg/mL | 50-fold lower quantitation limit |
| Run Time | 15 minutes | 3 minutes | 5-fold increase in throughput |
| Solvent Consumption | High | Low | Reduced environmental impact and cost |
Conclusion: A Paradigm Shift in Analytical Quantification
The validation of this new UPLC-MS/MS method for the quantification of this compound demonstrates a significant advancement over traditional HPLC-UV techniques. The enhanced specificity, sensitivity, and speed of the UPLC-MS/MS method provide a more robust and reliable tool for quality control and process monitoring in pharmaceutical development and manufacturing.
By embracing modern analytical technologies and adhering to rigorous validation principles, we can ensure the integrity of our data and the quality of the medicines we develop. This guide serves as a testament to the power of continuous improvement in analytical science, offering a clear path towards more efficient and trustworthy analytical workflows.
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). March 2024. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. June 2024. [Link]
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Veeprho. Aniline Impurities and Related Compound. [Link]
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Jin X, Huang CB, Avery K, Wagner KA, Flora JW. UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. CORESTA. 2015. [Link]
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Wang J, et al. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]
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Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
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U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
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Zhang Y, et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. 2018. [Link]
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Popa DE, et al. VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. ResearchGate. [Link]
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Sendón R, et al. Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate. 2009. [Link]
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Dörgeloh U, et al. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. 2021. [Link]
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ScienceMadness Discussion Board. aniline impurities. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 3-(Ethylthio)aniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted anilines is a cornerstone of modern medicinal chemistry. Among these, 3-(ethylthio)aniline is a valuable building block, and its synthesis via carbon-sulfur (C-S) cross-coupling reactions is a subject of significant interest. This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of this compound, grounded in experimental data and mechanistic understanding. We will explore the nuances of palladium-, copper-, and nickel-based catalysts to empower you with the knowledge to select the optimal system for your research needs.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the coupling of an aryl halide (such as 3-bromoaniline or 3-iodoaniline) with ethanethiol or a suitable equivalent. The primary challenge lies in achieving high yields and selectivity under mild conditions, while considering factors such as catalyst cost, availability, and toxicity. The three main catalytic approaches that have emerged as the most viable are the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and Nickel-catalyzed cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The choice of catalyst has a profound impact on the efficiency, cost, and environmental footprint of the synthesis. Below is a comparative overview of palladium, copper, and nickel catalysts for the synthesis of aryl thioethers, with a focus on their application to this compound.
Data Summary: Performance of Catalytic Systems
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-based | Pd(dba)₂ | Xantphos | K₃PO₄ | Toluene | 110 | 12 | >95 | Hypothetical/Optimized |
| Copper-based | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 24 | 80-90 | [1] |
| Nickel-based | NiCl₂(dppp) | dppp | NaOtBu | Dioxane | 100 | 12-24 | 85-95 | Hypothetical/Optimized |
In-Depth Discussion
1. Palladium-Catalyzed Buchwald-Hartwig Thioetherification
The Buchwald-Hartwig reaction is a powerful and versatile method for C-S bond formation.[2] It is renowned for its high efficiency and broad substrate scope, often providing excellent yields under relatively mild conditions.
-
Efficacy: Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands like Xantphos or dppf, are highly effective for the coupling of aryl halides with thiols.[3] These systems can achieve high turnover numbers and frequencies, allowing for low catalyst loadings. For the synthesis of this compound from 3-bromoaniline, a palladium-based system is expected to provide near-quantitative yields.
-
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to form the aryl thioether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.[4]
-
Advantages: High yields, broad functional group tolerance, and relatively mild reaction conditions.
-
Disadvantages: Palladium is a precious metal, making the catalyst system expensive. Trace palladium contamination in the final product can also be a concern in pharmaceutical applications, requiring rigorous purification.
2. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-heteroatom bonds, and it remains a relevant and cost-effective alternative to palladium-catalyzed reactions.[5]
-
Efficacy: Copper-catalyzed systems, often using CuI as a precursor, can effectively mediate the coupling of aryl iodides and bromides with thiols.[1] However, these reactions typically require higher temperatures and longer reaction times compared to their palladium counterparts. The use of ligands, such as 1,10-phenanthroline or amino acids, can significantly improve the reaction efficiency and allow for milder conditions.[1]
-
Mechanism: The mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[5] The reaction is initiated by the formation of a copper thiolate, which then undergoes oxidative addition with the aryl halide.
-
Advantages: Copper is significantly more abundant and less expensive than palladium. This makes it an attractive option for large-scale synthesis.
-
Disadvantages: Often requires harsher reaction conditions (higher temperatures), which can limit functional group tolerance. Catalyst loadings are also typically higher than in palladium-catalyzed reactions.
3. Nickel-Catalyzed Cross-Coupling
Nickel, being a more earth-abundant and less expensive transition metal than palladium, has emerged as a promising alternative for cross-coupling reactions.[6]
-
Efficacy: Nickel catalysts have shown excellent activity for C-S bond formation, often rivaling that of palladium systems. They are particularly effective for the activation of less reactive aryl chlorides.
-
Mechanism: The catalytic cycle for nickel is thought to be similar to that of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. Nickel's unique electronic properties can sometimes lead to different reactivity and selectivity compared to palladium.
-
Advantages: Lower cost compared to palladium, and high reactivity, especially with challenging substrates like aryl chlorides.
-
Disadvantages: Nickel compounds are generally considered more toxic than palladium compounds, which is a significant consideration in pharmaceutical synthesis.[2] The handling of air-sensitive Ni(0) precatalysts can also be a practical challenge, although more stable pre-catalysts are being developed.
Experimental Protocols
Below are representative, detailed experimental protocols for the synthesis of this compound using each of the three catalytic systems.
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is based on a typical Buchwald-Hartwig C-S coupling reaction.
Materials:
-
3-Bromoaniline
-
Ethanethiol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 3-bromoaniline (1.0 mmol), toluene (5 mL), and ethanethiol (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours with stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Copper-Catalyzed Synthesis of this compound
This protocol is a representative Ullmann condensation for C-S bond formation.
Materials:
-
3-Iodoaniline
-
Ethanethiol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 3-iodoaniline (1.0 mmol), DMF (5 mL), and ethanethiol (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours with stirring.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nickel-Catalyzed Synthesis of this compound
This protocol outlines a general procedure for a nickel-catalyzed C-S cross-coupling reaction.
Materials:
-
3-Bromoaniline
-
Ethanethiol
-
Nickel(II) chloride bis(diphenylphosphino)propane (NiCl₂(dppp))
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, add NiCl₂(dppp) (0.05 mmol) and NaOtBu (2.0 mmol) to an oven-dried Schlenk tube.
-
Add 3-bromoaniline (1.0 mmol), dioxane (5 mL), and ethanethiol (1.2 mmol).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C for 18 hours with stirring.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Processes
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig and Ullmann reactions.
Caption: Palladium-catalyzed Buchwald-Hartwig C-S coupling cycle.
Sources
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- 6. rsc.org [rsc.org]
A Spectroscopic Deep Dive: Distinguishing 3-(ethylthio)aniline and 3-ethylaniline
For researchers and professionals in drug development and materials science, the precise characterization of molecular analogues is paramount. Subtle structural differences can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 3-(ethylthio)aniline and 3-ethylaniline, two molecules distinguished by the presence of a sulfur atom in the ethyl substituent. By leveraging a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—we can elucidate the distinct electronic and vibrational signatures imparted by the thioether and ethyl groups. This guide will not only present the experimental data but also delve into the underlying chemical principles that govern the observed spectral differences.
The Structural Nuance: Thioether vs. Ethyl
At a cursory glance, this compound and 3-ethylaniline share a common structural backbone: an aniline ring substituted at the meta position. The key difference lies in the substituent itself: an ethylthio (-S-CH₂CH₃) group versus an ethyl (-CH₂CH₃) group. This seemingly minor change introduces significant electronic and steric variations. The sulfur atom in the thioether is more electronegative than carbon and possesses lone pairs of electrons that can participate in resonance with the aromatic ring. Conversely, the ethyl group is a simple alkyl substituent that primarily exerts a weak electron-donating inductive effect. These differences manifest in unique ways across various spectroscopic platforms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Substituents
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural connectivity and electronic environment of a molecule. Both ¹H and ¹³C NMR provide a wealth of information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (this compound or 3-ethylaniline) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Comparison
The proton NMR spectra of these two compounds will show distinct differences, particularly in the chemical shifts of the aromatic protons and the ethyl group protons adjacent to the heteroatom.
| Proton Environment | 3-ethylaniline (Predicted, ppm) | This compound (Predicted, ppm) | Rationale for Differences |
| Aromatic Protons | ~6.5 - 7.1 | ~6.6 - 7.2 | The thioether group's resonance and inductive effects alter the electron density of the aromatic ring differently than the ethyl group, leading to shifts in the aromatic proton resonances. |
| -CH₂- | ~2.6 (quartet) | ~2.9 (quartet) | The electronegative sulfur atom in the thioether deshields the adjacent methylene protons more effectively than the carbon of the ethyl group, causing a downfield shift. |
| -CH₃ | ~1.2 (triplet) | ~1.3 (triplet) | This effect is less pronounced on the terminal methyl group, but a slight downfield shift may be observed for the thioether. |
| -NH₂ | ~3.6 (broad singlet) | ~3.7 (broad singlet) | The electronic nature of the meta substituent has a minor influence on the amine protons' chemical shift. |
¹³C NMR Comparison
The ¹³C NMR spectra provide further evidence of the electronic differences between the two molecules.
| Carbon Environment | 3-ethylaniline (ppm)[1][2] | 3-(methylthio)aniline (ppm)[3] | Rationale for Differences |
| C-NH₂ | ~146 | ~147 | The carbon directly attached to the nitrogen shows a similar chemical shift, as it is primarily influenced by the amino group. |
| C-substituent | ~145 | ~139 | The carbon bearing the ethyl group is significantly downfield compared to the carbon bearing the thioether. This is due to the different electronic effects of the substituents. |
| Aromatic Carbons | ~113 - 129 | ~112 - 129 | The thioether group's ability to donate electron density via resonance and withdraw via induction leads to a different pattern of shielding and deshielding of the aromatic carbons compared to the simple inductive effect of the ethyl group. |
| -CH₂- | ~29 | ~36 (for ethylthio) | The methylene carbon in the thioether is significantly deshielded by the adjacent sulfur atom. |
| -CH₃ | ~15 | ~15 (for ethylthio) | The terminal methyl carbons are less affected and show similar chemical shifts. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is an excellent technique for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and identify the key absorption bands.
Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
IR Spectral Comparison
Both molecules will exhibit the characteristic absorptions of a primary aromatic amine. The key distinguishing features will be related to the C-S bond and the influence of the substituent on the aromatic ring.
| Vibrational Mode | 3-ethylaniline (cm⁻¹)[4] | 3-(methylthio)aniline (cm⁻¹)[5] | Interpretation |
| N-H Stretch | 3350-3450 (two bands) | 3350-3450 (two bands) | Characteristic of a primary amine (symmetric and asymmetric stretching).[6][7] |
| C-H Stretch (Aromatic) | ~3030 | ~3030 | Typical for C-H bonds on a benzene ring. |
| C-H Stretch (Aliphatic) | 2850-2970 | 2850-2970 | Corresponding to the C-H bonds of the ethyl group. |
| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1600, ~1500 | Skeletal vibrations of the benzene ring. |
| N-H Bend | ~1620 | ~1620 | Scissoring vibration of the primary amine. |
| C-N Stretch | ~1275 | ~1280 | Aromatic amine C-N stretching frequency. |
| C-S Stretch | N/A | ~600-700 | The presence of a weak to medium intensity band in this region is a key indicator of the thioether functionality.[8] |
Note: Data for this compound is inferred from the closely related 3-(methylthio)aniline.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering clues to its structure.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Caption: An overview of the electron ionization mass spectrometry workflow.
Mass Spectrum Comparison
| Feature | 3-ethylaniline[9] | This compound | Interpretation |
| Molecular Ion (M⁺) | m/z 121 | m/z 153 | Confirms the molecular weight of each compound. The presence of sulfur in this compound will also result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M⁺ peak due to the natural abundance of the ³⁴S isotope. |
| Key Fragments | m/z 106 (M-15, loss of -CH₃) | m/z 124 (M-29, loss of -CH₂CH₃) | The primary fragmentation pathway for 3-ethylaniline is the benzylic cleavage to lose a methyl radical. For this compound, a prominent fragmentation would be the loss of an ethyl radical. |
| m/z 77 (phenyl cation) | m/z 109 (loss of -SCH₂CH₃) | Both spectra may show a peak for the phenyl cation, though other fragmentation pathways may be more favorable. |
Note: Fragmentation patterns for this compound are predicted based on common fragmentation mechanisms.
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
UV-Vis Spectrum Comparison
Aniline itself typically displays two absorption bands in the UV region.[10][11] The introduction of substituents on the benzene ring can cause a shift in the position and intensity of these bands.
| Feature | 3-ethylaniline (Predicted) | This compound (Predicted) | Interpretation |
| λ_max (Primary Band) | ~240 nm | ~250 nm | The primary absorption band (π → π* transition of the benzene ring) is expected to undergo a slight red shift (bathochromic shift) in the thioether due to the resonance contribution of the sulfur lone pairs, which extends the conjugation. |
| λ_max (Secondary Band) | ~290 nm | ~300 nm | The secondary, fine-structured band is also likely to be red-shifted and may show an increase in intensity (hyperchromic effect) in the thioether compared to the ethyl-substituted aniline. |
Conclusion
The spectroscopic comparison of this compound and 3-ethylaniline reveals a clear set of distinguishing features that directly correlate with their structural differences.
-
NMR Spectroscopy provides the most definitive differentiation, with the chemical shifts of the methylene (-CH₂-) protons and carbons being significantly downfield in this compound due to the deshielding effect of the sulfur atom.
-
IR Spectroscopy offers a key diagnostic peak for the C-S stretch in this compound, a feature absent in the spectrum of 3-ethylaniline.
-
Mass Spectrometry clearly distinguishes the two by their molecular ion peaks and the characteristic isotopic pattern of sulfur in this compound.
-
UV-Vis Spectroscopy is predicted to show a bathochromic shift in the absorption maxima for this compound, indicative of the extended conjugation provided by the sulfur lone pairs.
By employing a multi-technique spectroscopic approach, researchers can confidently distinguish between these two analogues and gain a deeper understanding of how the introduction of a thioether linkage alters the electronic and structural properties of an aniline derivative.
References
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- Axenrod, T., & Webb, G. A. (Eds.). (1974). Nuclear magnetic resonance spectroscopy of nuclei other than protons. John Wiley & Sons.
- Spiesecke, H., & Schneider, W. G. (1961). Substituent effects on the proton magnetic resonance spectra of aniline derivatives. The Journal of Chemical Physics, 35(2), 722-730.
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for Aniline (HMDB0003012). Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(Ethylthio)aniline Containing Compounds
For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of successful drug design. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too slowly cleared can lead to toxicity.[1][2] This guide provides an in-depth, comparative analysis of methodologies for assessing the metabolic stability of a specific chemical class: compounds containing the 3-(ethylthio)aniline moiety. This structural motif, while potentially useful from a medicinal chemistry perspective, presents specific metabolic liabilities that warrant careful investigation.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers insights into data interpretation, and provides a framework for making informed decisions in your drug discovery pipeline. Every protocol and recommendation is grounded in established scientific principles and supported by authoritative references, ensuring a trustworthy and robust approach.
The Metabolic Landscape: Predicting the Fate of this compound
The this compound scaffold contains two primary "soft spots" for metabolic attack by drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[3] Understanding these potential pathways is critical for designing experiments and interpreting results.
-
Sulfur Oxidation: The thioether group is highly susceptible to oxidation. The primary metabolic route is S-oxidation, catalyzed mainly by CYPs (especially CYP3A4) and Flavin-containing Monooxygenases (FMOs), to form the corresponding sulfoxide.[4] This sulfoxide can be further oxidized to the sulfone. These transformations significantly increase the polarity of the molecule, typically facilitating its excretion.
-
Aniline Moiety Metabolism: The aniline ring and its amino group are also prone to several metabolic transformations. These include:
-
Aromatic Hydroxylation: CYP-mediated addition of a hydroxyl group to the aromatic ring, typically at positions ortho or para to the amine.
-
N-Oxidation: Oxidation of the nitrogen atom to form hydroxylamines or nitroso derivatives.[5][6] These metabolites can sometimes be reactive and have been implicated in toxicity.[6][7]
-
N-Acetylation: If the amine is primary or secondary, it can undergo conjugation with acetyl-CoA by N-acetyltransferases (NATs), a Phase II metabolic process.[8]
-
The interplay of these pathways determines the overall metabolic profile and stability of the parent compound.
Caption: Major Phase I metabolic pathways for this compound containing compounds.
A Comparative Guide to In Vitro Metabolic Stability Assays
The selection of an appropriate in vitro system is a critical first step. The goal is to choose a system that provides the most relevant data for the specific question at hand, balancing biological complexity with throughput and cost.[1][9] The primary output of these assays is the determination of intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[1][2]
| Assay System | Description | Enzymes Present | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fraction containing the endoplasmic reticulum.[9] | Primarily Phase I (CYPs, FMOs) and some Phase II (UGTs).[9] | High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[10] | Lacks cytosolic enzymes and transporters; requires external cofactors (e.g., NADPH).[2] | Early-stage screening for Phase I metabolic liability. |
| Hepatocytes | Intact, viable liver cells.[11] | Full complement of Phase I & II enzymes, transporters, and endogenous cofactors.[9] | "Gold standard" for in vitro metabolism, provides a more complete metabolic picture.[9] | Lower throughput, more expensive, cryopreservation can affect viability/activity. | Lead optimization, predicting in vivo clearance. |
| S9 Fraction | Supernatant from liver homogenate centrifuged at 9000g. | Both microsomal (Phase I) and cytosolic (e.g., some sulfotransferases, dehydrogenases) enzymes.[2] | Broader enzyme profile than microsomes. | Deficient in some cofactors; less representative of the intact cell than hepatocytes. | Investigating contribution of cytosolic enzymes. |
Workflow for Assay Selection
The choice of assay should be staged, moving from high-throughput screens to more complex, physiologically relevant systems as a compound progresses.
Caption: Decision workflow for selecting the appropriate metabolic stability assay.
Experimental Protocols: A Self-Validating Approach
Trustworthiness in experimental data comes from robust, well-controlled protocols. The following is a detailed methodology for a liver microsomal stability assay, which serves as a foundational screen.
Protocol: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regeneration System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile (ACN) with Internal Standard (IS) for protein precipitation
-
96-well incubation and collection plates
Methodology:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing HLM and phosphate buffer. The final protein concentration should be in a linear range (typically 0.5-1.0 mg/mL).
-
Causality: Working on ice and pre-warming only before reaction initiation minimizes non-enzymatic degradation and preserves enzyme activity.
-
-
Compound Addition:
-
Add the test compound to the HLM mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Causality: A 1 µM substrate concentration is typically below the Km for most CYPs, ensuring the reaction rate is dependent on substrate concentration (first-order kinetics), which simplifies data analysis.
-
-
Reaction Initiation and Time Points:
-
Pre-incubate the compound-microsome mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a collection plate containing ice-cold ACN with Internal Standard.
-
Causality: The '0' time point sample is taken before adding NADPH and serves as the 100% reference. The cold ACN immediately stops the enzymatic reaction by precipitating the microsomal proteins. The Internal Standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Vortex the collection plate, then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15] The method must be selective for the parent compound versus potential metabolites.
-
-
Data Analysis:
-
Plot the natural log (% remaining of parent compound) versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])
-
Self-Validation: The inclusion of high and intermediate clearance controls is non-negotiable. If the calculated CLint values for these controls fall outside the established laboratory range, the entire experimental run is considered invalid. This ensures the integrity and reproducibility of the data.
Comparative Case Study: Improving Stability Through Structural Modification
To illustrate the application of these principles, consider a hypothetical case study comparing two compounds from the same series.
-
Compound X: this compound core structure.
-
Compound Y: An analogue of Compound X where the ethylthio group has been replaced by an ethylsulfonyl group (-SO2CH2CH3) to block S-oxidation.
Hypothetical Experimental Data:
| Parameter | Compound X | Compound Y | Verapamil (Control) |
| HLM t½ (min) | 8.5 | 55.2 | 5.1 |
| HLM CLint (µL/min/mg) | 97.5 | 15.0 | 163.2 |
| Hepatocyte t½ (min) | 6.2 | 48.9 | 4.3 |
| Hepatocyte CLint (µL/min/10⁶ cells) | 111.8 | 19.8 | 181.4 |
| Major Metabolite(s) Identified | Sulfoxide (+16 Da) | Aromatic Hydroxylation (+16 Da) | N-dealkylation |
Interpretation and Insights:
-
Compound X exhibits high clearance in both HLM and hepatocytes, with a very short half-life. The identification of the sulfoxide as the major metabolite confirms that S-oxidation is the primary metabolic liability, as predicted. The slightly faster clearance in hepatocytes compared to microsomes could suggest a minor role for cytosolic enzymes or better overall enzyme activity in the intact cell system.[9]
-
Compound Y , by contrast, shows a dramatic improvement in metabolic stability. The half-life is significantly longer, and the intrinsic clearance is reduced by approximately 85%. This strongly supports the hypothesis that blocking the primary metabolic soft spot (the thioether) was a successful strategy.
-
The shift in the major metabolite for Compound Y to aromatic hydroxylation is a classic example of "metabolic switching." By blocking the most facile metabolic route, a secondary, slower pathway becomes dominant. While stability is improved, it is now crucial to characterize this new hydroxylated metabolite for its own pharmacological activity and potential toxicity.
-
The control compound, Verapamil, performed as expected, validating the assay conditions.
Conclusion and Strategic Outlook
The assessment of metabolic stability is an iterative process that must be tightly integrated with medicinal chemistry efforts. For compounds containing the this compound moiety, the primary metabolic liabilities are predictably S-oxidation and, to a lesser extent, aniline metabolism.
This guide has demonstrated a systematic approach to:
-
Predict metabolic pathways based on chemical structure.
-
Select the appropriate in vitro tools for a staged assessment, from high-throughput microsomal screens to more definitive hepatocyte assays.
-
Execute robust and self-validating experimental protocols.
-
Interpret comparative data to guide rational drug design.
By employing these principles, drug development teams can efficiently identify metabolically unstable compounds, diagnose the cause of the instability, and design new analogues with improved pharmacokinetic profiles, ultimately increasing the probability of success for the entire drug discovery program. It is also imperative to adhere to the latest regulatory guidelines from bodies like the FDA and EMA regarding drug metabolism and drug-drug interaction studies to ensure a smooth transition from preclinical to clinical development.[16][17][18][19]
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PubMed. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. [Link]
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A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 3-(Ethylthio)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Specificity
3-(Ethylthio)aniline and its derivatives are key structural motifs in various pharmaceuticals and agrochemicals. Consequently, the ability to specifically detect and quantify these compounds is of paramount importance in drug metabolism studies, therapeutic drug monitoring, and environmental analysis. Immunoassays, powered by specific antibodies, offer a high-throughput and sensitive platform for these applications. However, the utility of these assays is contingent upon the specificity of the antibodies employed.[1][2] Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data.[3][4][5] This guide delves into the nuances of antibody cross-reactivity, providing a framework for its evaluation and a comparative analysis of antibodies raised against this compound derivatives.
The Foundation of Antibody Production: Hapten Synthesis and Immunogen Preparation
Small molecules like this compound are not immunogenic on their own and are classified as haptens.[][7] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to form an immunogen.[8][9][10] The design of the hapten and the strategy for its conjugation to the carrier protein are critical determinants of the resulting antibody's specificity.[7][9][11]
The structure of the hapten should ideally expose unique epitopes of the target molecule to the immune system. For this compound, this involves designing a derivative that allows for conjugation without masking the core aniline and ethylthio groups. A common strategy involves introducing a linker arm at a position distal to the key functional groups. For instance, a carboxyl group can be introduced to the aniline ring, which can then be activated to form an amide bond with lysine residues on the carrier protein.[]
Experimental Workflow: Immunogen Preparation
The following diagram outlines a typical workflow for the preparation of a this compound-carrier protein conjugate.
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is not an absolute property but is dependent on the assay format and conditions.[12] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying small molecules and assessing antibody cross-reactivity.[3][13][14] In this format, the free analyte in a sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[14]
To compare the cross-reactivity of different antibodies, a panel of structurally related compounds is tested. The cross-reactivity is typically expressed as the percentage of the concentration of the competing compound required to displace 50% of the bound labeled antigen (IC50) relative to the IC50 of the target analyte.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for two different antibodies, a monoclonal antibody (MAb-1) and a polyclonal antibody (PAb-1), raised against a this compound derivative.
| Compound | Structure | MAb-1 Cross-Reactivity (%) | PAb-1 Cross-Reactivity (%) |
| This compound | Target Analyte | 100 | 100 |
| 3-(Methylthio)aniline | Analog 1 | 45.2 | 68.5 |
| 3-(Propylthio)aniline | Analog 2 | 25.8 | 42.1 |
| 4-(Ethylthio)aniline | Analog 3 | 5.1 | 15.3 |
| Aniline | Analog 4 | < 0.1 | 1.2 |
| 3-Ethylaniline | Analog 5 | 1.5 | 8.7 |
Interpretation of Data:
-
Monoclonal vs. Polyclonal Antibodies: As expected, the monoclonal antibody (MAb-1) exhibits higher specificity with lower cross-reactivity towards the tested analogs compared to the polyclonal antibody (PAb-1).[15][16][17][18] Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, which can lead to broader cross-reactivity.[15][19]
-
Impact of Structural Modifications:
-
Alkyl Chain Length: Altering the length of the alkyl group on the sulfur atom (Analogs 1 and 2) significantly impacts binding, with a more pronounced effect on the monoclonal antibody.
-
Positional Isomers: A change in the position of the ethylthio group from meta (target) to para (Analog 3) drastically reduces recognition by both antibodies, highlighting the importance of the substitution pattern on the aniline ring for antibody binding.
-
Absence of Key Groups: Removal of the ethylthio group (Analog 4) or the entire thioether moiety (Analog 5) virtually eliminates binding for the monoclonal antibody, demonstrating its high specificity for the complete epitope. The polyclonal antibody shows some minor recognition, likely due to a subset of antibodies that recognize the aniline core.
-
The Molecular Basis of Cross-Reactivity
The interaction between an antibody and its antigen is governed by a combination of shape complementarity and non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. Cross-reactivity arises when a structurally similar molecule can fit into the antibody's binding site (paratope) and establish sufficient interactions to form a stable complex.[2]
The following diagram illustrates the concept of specific binding and cross-reactivity at the molecular level.
Caption: Molecular basis of antibody specificity and cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of antibodies against this compound derivatives.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen: this compound derivative conjugated to a protein (e.g., OVA) different from the immunizing carrier protein to avoid non-specific binding.
-
Primary antibodies: MAb-1 and PAb-1
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Target analyte and potential cross-reactants
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody (at its optimal working concentration).
-
Incubate this mixture for 30 minutes at room temperature.
-
Wash the blocked plate three times with wash buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the analyte/cross-reactant concentration.
-
Determine the IC50 value for the target analyte and each cross-reactant.
-
Calculate the percent cross-reactivity using the formula provided earlier.
-
Conclusion and Recommendations
The selection of an appropriate antibody is a critical decision in the development of any immunoassay. This guide has demonstrated that:
-
Monoclonal antibodies generally offer higher specificity and are preferable when distinguishing between closely related structural analogs is crucial.[17][18]
-
Polyclonal antibodies can be more robust for general screening purposes where detection of a class of compounds is desired, as their broader reactivity can be an advantage.[19]
-
Hapten design is a pivotal factor in directing the immune response and ultimately determining the specificity of the resulting antibodies.[7][11]
It is imperative for researchers to thoroughly characterize the cross-reactivity profile of their antibodies using a panel of relevant compounds. The experimental framework and comparative data presented herein provide a robust starting point for such evaluations, ensuring the development of reliable and accurate immunoassays for this compound derivatives and other small molecules.
References
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G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]
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MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
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GenScript. (2024, September 12). Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
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Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
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ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. [Link]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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Creative Biolabs. Hapten-Carrier Conjugation. [Link]
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Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
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PMC - NIH. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. [Link]
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Assay Genie. (2023, June 11). Polyclonal Vs Monoclonal antibodies: Key features. [Link]
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Springer Nature Experiments. Conjugation of Haptens. [Link]
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Boster Bio. Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. [Link]
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PubMed. (2010, April 14). Hapten synthesis and antibody production for the development of a melamine immunoassay. [Link]
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MDPI. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Ethylthio)aniline
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and professional responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Ethylthio)aniline, moving beyond a simple checklist to instill a deep understanding of the principles behind each step.
Foundational Knowledge: Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's characteristics is paramount. This compound, an aromatic amine, presents a multi-faceted hazard profile that dictates its handling and disposal requirements.
Key Hazards:
-
Toxicity: Like many aromatic amines, it is presumed to be toxic if ingested, inhaled, or absorbed through the skin. Aniline and its derivatives can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1][2]
-
Irritation: It is a skin and eye irritant.[3]
-
Environmental Hazard: This compound is harmful to aquatic life with long-lasting effects.[3]
-
Combustibility: It is a combustible liquid.[3]
The causality behind stringent disposal protocols is rooted in these intrinsic hazards. The primary goal is to prevent the release of this compound into the environment and to protect all personnel from exposure.
Regulatory Landscape: Navigating EPA Waste Codes
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Wastes from specific industrial processes are categorized under "K-listed wastes." For aniline production, the following codes are relevant:
-
K103: Process residues from aniline extraction from the production of aniline.[5][6]
-
K104: Combined wastewater streams generated from nitrobenzene/aniline production.[5][6]
While this compound is a substituted aniline and not aniline itself, it is crucial to manage its waste with the same level of caution. For unused commercial chemical products, aniline is listed as U012 under the "U-listed wastes".[7] Given the structural similarity and hazard profile, it is best practice to manage waste this compound as a hazardous waste. Always consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with federal, state, and local regulations.[8]
| EPA Waste Code | Description | Relevance to this compound Waste |
| K083 | Distillation bottoms from aniline production.[5][6] | Applicable if the waste is a process residue from the synthesis of this compound that mirrors aniline production processes. |
| K103 | Process residues from aniline extraction from the production of aniline.[5][6] | Relevant for waste generated during the purification of this compound where aniline extraction is a procedural analog. |
| K104 | Combined wastewater streams generated from nitrobenzene/aniline production.[5][6] | Pertinent for aqueous waste streams from the synthesis of this compound if similar precursors and processes are used. |
| U012 | Aniline (as a discarded commercial chemical product).[7] | While not explicitly listed, it is prudent to manage pure, unused this compound under a similar classification due to its hazards. |
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The choice of PPE is dictated by the potential routes of exposure: dermal, ocular, and inhalation.
-
Hand Protection: Wear chemical-resistant gloves. Butyl or Viton gloves are recommended for prolonged contact with aniline and its derivatives.[8][9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[10]
-
Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are necessary.[10][11]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[11] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment. This is achieved through containment, proper labeling, and transfer to a licensed hazardous waste disposal facility.
-
Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. A chemical compatibility chart should be consulted.[12][13][14] this compound is incompatible with strong oxidizing agents, acids, and bases.[8]
-
Container: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."[15] The approximate concentration and any other components in the waste mixture should also be listed.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[15]
For laboratories that generate small quantities of waste, a Satellite Accumulation Area (SAA) is typically used for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incineration: The preferred method of disposal for this compound is incineration in a licensed hazardous waste facility.[16] High-temperature incineration (typically 850-1200°C) with appropriate flue gas scrubbing ensures the complete destruction of the organic molecule and prevents the formation of harmful byproducts like sulfur and nitrogen oxides.[16][17][18][19] For halogenated and other difficult-to-combust organic wastes, temperatures may need to exceed 1100°C.[16]
-
Chemical Treatment (for specific, controlled scenarios): In some instances, chemical treatment to degrade the aromatic amine may be considered, though this should only be performed by trained personnel with a validated protocol. Methods such as oxidation using Fenton's reagent have been explored for the degradation of aromatic amines.[20] However, for routine laboratory waste, direct disposal via a licensed contractor is the most reliable and compliant method.
Caption: Workflow for the Disposal of this compound Waste.
Emergency Procedures: Spill and Exposure Response
A comprehensive disposal plan must include protocols for managing accidental releases and exposures.
-
Minor Spill (contained within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[15][21]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a mild detergent and water, or as recommended by your institution's EHS.[22][23][24][25][26][27]
-
Place all contaminated cleaning materials and PPE in the hazardous waste container.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9][29] Remove contaminated clothing while under an emergency shower.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][9][29] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before it is removed from the designated work area for servicing or disposal.
-
Initial Cleaning: Safely remove any residual chemical. This may involve rinsing with a suitable solvent (ensure the rinsate is collected as hazardous waste).
-
Washing: Wash the equipment with a laboratory detergent and water.[23][24][25][26][27]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Verification: For non-porous surfaces, a final wipe with a clean solvent may be used to ensure no residue remains.
-
Documentation: Complete and affix a "Laboratory Equipment Decontamination Form" to the equipment before it is moved.[23][24]
By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to be a self-validating system, where a deep understanding of the "why" behind each step empowers you to make sound decisions in the management of chemical waste.
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Aniline. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]
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Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025, August 6). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-(Ethylthio)aniline: Essential Safety and Operational Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Ethylthio)aniline was found. This guide is synthesized from established safety protocols for the structurally similar and well-documented compound, aniline, as well as related aromatic thioethers.[1] It is imperative to treat this compound with the utmost caution, assuming it possesses a similar or greater hazard profile to aniline. This document is intended to supplement, not replace, a thorough, institution-specific risk assessment and the consultation of available SDS for analogous compounds.
The safe and effective use of novel chemical entities is the bedrock of innovative research. This compound, an aromatic amine with a thioether moiety, requires a comprehensive handling strategy to mitigate risks associated with its presumed toxicity and reactivity. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, grounding every recommendation in the principles of chemical safety and procedural logic.
Hazard Profile: Understanding the Risks
Aniline and its derivatives are well-documented as toxic substances that can be absorbed through the skin, inhaled, or ingested.[2][3][4] The primary hazard associated with aniline exposure is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is dangerously reduced.[3][5] This leads to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, collapse and death.[3][6] Furthermore, anilines are often classified as suspected carcinogens and skin sensitizers.[2][4][6]
Assumed Hazards of this compound:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4][7]
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[2][8]
-
Sensitization: May cause an allergic skin reaction upon repeated contact.[3][4]
-
Organ Toxicity: Presumed to cause damage to organs, particularly the blood, liver, kidneys, and spleen, through prolonged or repeated exposure.[3][9][10]
-
Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects.[2][11]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered PPE strategy is crucial to prevent all routes of exposure. The selection of PPE is not merely a checklist; it is a dynamic risk-mitigation process based on the specific procedures being performed.
Core PPE Requirements
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles providing a complete seal are mandatory.[13] A face shield must be worn over the goggles during procedures with a high risk of splashing or when handling larger quantities.[13] This dual protection is necessary as anilines can cause severe eye damage.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are not generally recommended for prolonged contact with aniline as they offer insufficient protection.[14] Recommended materials include Butyl rubber, Neoprene, or Viton. [1][14] Always double-glove and change gloves immediately upon contamination or signs of degradation. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Lab Coat & Apron | A fully buttoned, flame-retardant lab coat is the minimum requirement.[1] For dispensing or procedures with splash potential, a chemical-resistant apron must be worn over the lab coat.[1][13] |
| Respiratory Protection | Respirator | All work must be conducted in a certified chemical fume hood.[2][9] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][13] Users must be medically cleared and fit-tested as part of a formal respiratory protection program.[14] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection is based on a dynamic risk assessment of the specific task.
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing exposure and ensuring procedural integrity.
1. Preparation & Pre-Work Checklist:
-
Risk Assessment: Conduct and document a task-specific risk assessment before any new procedure.
-
Designated Area: All work with this compound must be confined to a designated area, such as a certified chemical fume hood.[14] This area should be clearly marked with a warning sign.[14]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[3][9]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), and designated waste bags is readily accessible.[2][14]
2. Handling & Dispensing:
-
Ventilation: All manipulations must occur within a properly functioning chemical fume hood to prevent inhalation exposure.[2][9]
-
Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.[14]
-
Transfers: Use a syringe or pipette for liquid transfers to minimize drips and spills. Avoid pouring directly from the bottle when possible.
-
Storage: Store this compound in a tightly sealed, properly labeled container.[3] The storage location should be a cool, dry, well-ventilated area away from light, moisture, and incompatible materials like strong oxidizing agents, acids, and acid chlorides.[3][11] Store in a locked poison cabinet and use secondary containment.[3][14]
3. Post-Procedure:
-
Decontamination: Wipe down the designated work area and any equipment with an appropriate solvent after each use to prevent residue accumulation.[14]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Emergency & Spill Management
Immediate and correct response to an exposure or spill is critical.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[2][14] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[3][6] Remove contact lenses if possible.[6] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[2][3]
Spill Response Protocol
-
Small Spill (inside a fume hood):
-
Ensure appropriate PPE is worn, including double gloves, goggles, and a lab coat.[14]
-
Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2][12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[14]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.[14]
-
Isolate: Secure the area and prevent entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services immediately.[2][14] Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
Emergency Response Workflow
Caption: A clear, tiered response plan is critical for managing emergencies effectively.
Decontamination & Disposal Plan
All waste generated from the use of this compound is considered hazardous waste.
-
Waste Collection: Collect all liquid and solid waste containing this compound in compatible, tightly sealed, and clearly labeled hazardous waste containers.[14] Do not mix with incompatible waste streams.[14] Aromatic amine waste should not be mixed with oxidizing agents.[11]
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[11] Do not pour any amount down the drain or discard in regular trash.[11][14]
-
Contaminated Items: All disposable items that come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in the designated solid hazardous waste container.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable organic solvent in a fume hood. The solvent rinsate must be collected as hazardous waste. Subsequently, the glassware can be washed using standard laboratory procedures.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This proactive approach to safety is the foundation upon which reliable and reproducible research is built.
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- Safety Data Sheet: 3-Ethylaniline. (2025). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
